molecular formula C24H20FNO4 B557952 Fmoc-Phe(2-F)-OH CAS No. 205526-26-7

Fmoc-Phe(2-F)-OH

Numéro de catalogue: B557952
Numéro CAS: 205526-26-7
Poids moléculaire: 405.4 g/mol
Clé InChI: ARHOAMSIDCQWEW-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-l-2-fluorophenylalanine>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOAMSIDCQWEW-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370353
Record name Fmoc-Phe(2-F)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-26-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Phe(2-F)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-2-fluorophenylalanine, commonly referred to as Fmoc-Phe(2-F)-OH, is a fluorinated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can significantly modulate the physicochemical and biological properties of the resulting peptides. This strategic modification can enhance metabolic stability, improve binding affinity, and alter conformation, making this compound a valuable tool in the development of novel peptide-based therapeutics and research probes. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a workflow for its application in peptide synthesis.

Physicochemical Properties

This compound is a white to off-white solid powder. Its key physicochemical properties are summarized in the tables below, compiled from various chemical suppliers and databases.

General Properties
PropertyValueSource
Synonyms Fmoc-L-Phe(2-F)-OH, Fmoc-o-fluoro-L-Phe-OH, N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine[1]
Appearance White to off-white solid/powder[1][2]
Storage Recommended storage at 2-8°C. For long-term storage, -20°C is advised.[3]
Chemical and Physical Data
PropertyValueSource
Molecular Formula C₂₄H₂₀FNO₄[2][4]
Molecular Weight 405.42 g/mol [2][3]
CAS Number 205526-26-7[2][4]
Melting Point 120 - 124 °C[1]
Optical Rotation [α]D²⁰ = -45 ± 2° (c=1 in DMF)[1]
Purity ≥98.0% (HPLC), ≥99.5% (Chiral HPLC)[1][3]
Solubility
SolventSolubilityNotesSource
DMSO 100 mg/mL (246.66 mM)May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2]
DMF SolubleA common solvent for peptide synthesis.[5]
NMP SolubleA common solvent for peptide synthesis.[5]
Water InsolubleAs is typical for many Fmoc-protected amino acids.[5]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF (for Fmoc deprotection)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (e.g., DMF, Dichloromethane - DCM, Isopropanol - IPA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol for a Single Coupling Cycle
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2-3 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for a few minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

Analytical Characterization

The purity and identity of the final peptide containing the 2-fluorophenylalanine residue should be confirmed by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Workflow and Visualization

The incorporation of this compound into a peptide chain follows a cyclical process inherent to solid-phase peptide synthesis. The following diagram illustrates this workflow.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Coupling Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF/IPA) Deprotection->Wash1 Coupling Coupling (this compound + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Next Amino Acid or Final Cleavage

Caption: Workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

Conclusion

This compound is a well-characterized and essential reagent for the synthesis of peptides with modified properties. Its defined physicochemical characteristics and established protocols for use in SPPS make it a reliable component in the toolbox of peptide chemists, researchers, and drug development professionals. The strategic incorporation of 2-fluorophenylalanine can lead to the development of peptides with enhanced therapeutic potential, highlighting the importance of such fluorinated amino acid analogs in modern medicinal chemistry.

References

An In-depth Technical Guide to Fmoc-2-fluoro-L-phenylalanine: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-2-fluoro-L-phenylalanine is a crucial synthetic amino acid derivative that plays a significant role in peptide synthesis and drug discovery. The incorporation of a fluorine atom at the ortho position of the phenyl ring imparts unique conformational constraints and electronic properties, making it a valuable tool for modulating the biological activity and metabolic stability of peptides. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Fmoc-2-fluoro-L-phenylalanine. Detailed experimental protocols for its preparation and characterization are presented, along with a summary of its key physicochemical properties. Furthermore, this guide explores its primary application in solid-phase peptide synthesis (SPPS) and the logical workflow for its incorporation into peptide chains.

Chemical Structure and Properties

Fmoc-2-fluoro-L-phenylalanine, also known as N-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine, is an N-terminally protected form of the non-natural amino acid 2-fluoro-L-phenylalanine. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis.[1] The presence of the fluorine atom on the phenyl ring significantly influences the molecule's properties.[2]

Table 1: Physicochemical Properties of Fmoc-2-fluoro-L-phenylalanine

PropertyValueReference
Synonyms Fmoc-L-Phe(2-F)-OH, Fmoc-o-fluoro-L-Phe-OH, Fmoc-Phe(2-F)-OH[3]
CAS Number 205526-26-7[3]
Molecular Formula C₂₄H₂₀FNO₄[3]
Molecular Weight 405.4 g/mol [3]
Appearance White powder[3]
Melting Point 120 - 124 °C[3]
Optical Rotation [a]D20 = -45 ± 2 ° (c=1 in DMF)[3]
Purity ≥ 99.5% (Chiral HPLC)[3]
Storage Conditions 0-8 °C[3]

Synthesis of Fmoc-2-fluoro-L-phenylalanine

The synthesis of Fmoc-2-fluoro-L-phenylalanine is typically achieved by the reaction of 2-fluoro-L-phenylalanine with a suitable Fmoc-donating reagent. The most common methods involve the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Experimental Protocol: Synthesis via Fmoc-Cl

This protocol is adapted from general procedures for the Fmoc protection of amino acids.[4]

Materials:

  • 2-fluoro-L-phenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 2-fluoro-L-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • To this solution, add a solution of Fmoc-Cl (1.05 equivalents) in 1,4-dioxane.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate of Fmoc-2-fluoro-L-phenylalanine will form.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Fmoc-2-fluoro-L-phenylalanine as a white solid.

Experimental Protocol: Synthesis via Fmoc-OSu

This protocol is based on a general method for Fmoc protection using Fmoc-OSu.[5]

Materials:

  • 2-fluoro-L-phenylalanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 2-fluoro-L-phenylalanine (1 equivalent) and Fmoc-OSu (1.05 equivalents) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature overnight (approximately 16 hours).

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.

  • Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify by recrystallization as described in the previous protocol.

Characterization

The successful synthesis and purity of Fmoc-2-fluoro-L-phenylalanine are confirmed using various analytical techniques.

Table 2: Analytical Characterization of Fmoc-2-fluoro-L-phenylalanine

TechniqueExpected Results
¹H NMR Distinct signals corresponding to the protons of the Fmoc group (aromatic and aliphatic), the phenylalanine backbone (α-H and β-H₂), and the fluorinated aromatic ring.[2]
¹³C NMR Resonances for all carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.[6]
¹⁹F NMR A single resonance confirming the presence of the fluorine atom.[2]
High-Resolution Mass Spectrometry (HRMS) The experimentally determined mass should closely match the theoretical mass of the molecule (e.g., as the [M+Na]⁺ adduct).[2][6]
Chiral HPLC A single peak indicating high enantiomeric purity.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-fluoro-L-phenylalanine is a key building block for the incorporation of 2-fluoro-L-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).[3][7] The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is outlined below.

Experimental Workflow for SPPS

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Coupling of Fmoc-2-fluoro-L-phenylalanine (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection2 Wash3 Washing (DMF) Deprotection2->Wash3 NextAA Coupling of Next Fmoc-Amino Acid Wash3->NextAA Repeat Repeat Cycles NextAA->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) NextAA->Cleavage After final AA Repeat->Deprotection1 Peptide Purified Peptide containing 2-fluoro-L-phenylalanine Cleavage->Peptide

Caption: Workflow for incorporating Fmoc-2-fluoro-L-phenylalanine in SPPS.

Logical Relationship of Synthesis and Application

The synthesis of Fmoc-2-fluoro-L-phenylalanine is a prerequisite for its use in peptide synthesis. The logical flow from starting materials to the final application is depicted in the following diagram.

Synthesis_Application_Flow Start Starting Materials: 2-fluoro-L-phenylalanine Fmoc-Cl or Fmoc-OSu Synthesis Chemical Synthesis: Fmoc Protection Reaction Start->Synthesis Purification Purification: Recrystallization Synthesis->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization Product Fmoc-2-fluoro-L-phenylalanine Characterization->Product Application Application: Solid-Phase Peptide Synthesis Product->Application FinalPeptide Bioactive Peptides for Drug Discovery Application->FinalPeptide

Caption: From synthesis to application of Fmoc-2-fluoro-L-phenylalanine.

Conclusion

Fmoc-2-fluoro-L-phenylalanine is an indispensable reagent for the site-specific incorporation of 2-fluoro-L-phenylalanine into peptides. Its synthesis is straightforward and can be achieved through well-established Fmoc-protection protocols. The unique properties conferred by the fluorine substitution make it a valuable tool for medicinal chemists and peptide scientists in the design and development of novel peptide-based therapeutics with enhanced stability and biological activity. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field.

References

Fmoc-Phe(2-F)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Phe(2-F)-OH for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound (N-α-Fmoc-2-fluoro-phenylalanine), a key building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, experimental protocols for its use, and its applications in creating peptides with enhanced biological activity.

Core Data Presentation

The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can significantly influence the conformational properties and metabolic stability of peptides. This compound is available in both L- and D-chiral forms, as well as α-methylated versions, each with distinct characteristics. The key quantitative data for these compounds are summarized below.

Compound NameStereochemistryCAS NumberMolecular Weight ( g/mol )Molecular Formula
This compoundL205526-26-7405.42C₂₄H₂₀FNO₄
This compoundD198545-46-9405.42C₂₄H₂₀FNO₄
Fmoc-α-Me-Phe(2-F)-OHL1172127-44-4419.44C₂₅H₂₂FNO₄
Fmoc-α-Me-Phe(2-F)-OHD1315449-93-4419.44C₂₅H₂₂FNO₄

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed, representative methodology for the incorporation of Fmoc-L-Phe(2-F)-OH into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-L-Phe(2-F)-OH Incorporation

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

1. Resin Preparation:

  • Swell Rink Amide resin (100-200 mesh) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-adduct.

3. Amino Acid Coupling:

  • Prepare the coupling solution:

    • Dissolve Fmoc-L-Phe(2-F)-OH (3-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt (3-4 equivalents) or HATU (3-4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to activate the carboxylic acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This step is crucial to prevent the formation of deletion sequences.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Signaling Pathways and Applications

The introduction of 2-fluorophenylalanine into peptides can significantly impact their biological activity by altering their conformation, metabolic stability, and receptor binding affinity.[1] Peptides containing this modified amino acid have been explored as enzyme inhibitors and receptor-specific ligands.[1]

For instance, the substitution of phenylalanine with p-fluorophenylalanine in a thrombin receptor-tethered ligand peptide was shown to enhance its ability to activate the thrombin receptor, leading to increased phosphoinositide turnover.[2] This suggests a direct influence on G-protein coupled receptor (GPCR) signaling cascades.

Another example is the design of somatostatin analogs where phenylalanine is replaced by difluorophenylalanine. These analogs exhibit high affinity and selectivity for somatostatin receptors (SSTRs), which are also GPCRs that regulate the endocrine system.[3]

Illustrative Signaling Pathway: GPCR Activation

The following diagram illustrates a generalized signaling pathway initiated by the binding of a peptide agonist (containing 2-F-Phe) to its G-protein coupled receptor, leading to the activation of phospholipase C and subsequent downstream signaling events.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Agonist (with 2-F-Phe) GPCR G-Protein Coupled Receptor (e.g., Thrombin Receptor, SSTR) Peptide->GPCR Binding G_Protein Gq Protein GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

GPCR signaling cascade initiated by a peptide agonist.
Experimental Workflow: Solid-Phase Peptide Synthesis

The logical flow of the solid-phase peptide synthesis process is visualized in the diagram below.

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Fmoc-AA-OH (e.g., this compound) + Activator + DIPEA Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Loop_Check Final Amino Acid? Washing2->Loop_Check Loop_Check->Deprotection No Final_Deprotection Final Fmoc Deprotection Loop_Check->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Workflow for Fmoc Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformation, stability, and biological activity of peptides. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids in peptide chemistry, with a focus on their utility in the development of novel therapeutics.

Physicochemical Properties of Fluorinated Amino Acids and Peptides

The introduction of fluorine can significantly alter the electronic and steric properties of amino acid side chains, leading to notable changes in the overall characteristics of a peptide.

Impact on Acidity (pKa)

Fluorination generally increases the acidity of nearby functional groups due to the strong electron-withdrawing nature of the fluorine atom. This effect is particularly pronounced when fluorine is in close proximity to the carboxylic acid or the α-amino group.[1] For instance, the pKa values of the imidazole ring in histidine are significantly lowered upon fluorination.[1]

Table 1: pKa Values of Selected Fluorinated Amino Acids

Amino Acid DerivativepKa (Side Chain)Reference
Histidine6.0[1]
2-Fluoro-Histidine1.22[1]
4-Fluoro-Histidine1.76[1]
Proline-
4-Trifluoromethyl-ProlineLowered vs. Proline
4-Fluoro-ProlineLowered vs. Proline
Conformational Effects

Enhanced Stability of Fluorinated Peptides

A key advantage of incorporating fluorinated amino acids is the enhanced stability of the resulting peptides against proteolytic degradation.

Proteolytic Resistance

The steric and electronic effects of fluorine can hinder the recognition and cleavage of peptide bonds by proteases. This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.[2][3][4][5] For example, the replacement of alanine with hexafluoroleucine in glucagon-like peptide-1 (GLP-1) analogues has been shown to confer significant resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage.[2][6]

Table 2: Comparative Proteolytic Stability of Fluorinated vs. Non-fluorinated Peptides

PeptideModifying Fluorinated Amino AcidTarget ProteaseRelative Stability IncreaseReference
GLP-1 AnalogueHexafluoroleucine at position 8DPP-IVComplete resistance (24h)[2]
GLP-1 AnalogueHexafluoroleucine at position 10DPP-IV2.9-fold[2]
Buforin AnalogueFluorinated LeucineTrypsinModest Increase[4]
Magainin AnalogueFluorinated LeucineTrypsinModest Increase[4]
HIV-1 Fusion InhibitorDifluoroethylglycine-Enhanced Stability[7]

Applications in Drug Discovery and Development

The unique properties of fluorinated amino acids make them valuable tools in the design and optimization of peptide-based drugs.

Improved Pharmacokinetic Profiles

By enhancing metabolic stability and potentially increasing lipophilicity, fluorination can significantly improve the pharmacokinetic properties of peptide therapeutics, leading to better oral bioavailability and longer duration of action.[8][9][10]

Enhanced Biological Activity

The conformational constraints imposed by fluorination can pre-organize a peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor. The altered electronic properties can also lead to novel interactions within the binding pocket.

Table 3: Comparative Biological Activity of Fluorinated vs. Non-fluorinated Peptide Inhibitors

Inhibitor ClassTarget EnzymeFluorinated InhibitorIC50/KiNon-fluorinated CounterpartIC50/KiReference
Peptidyl KetoneCaspase-3Z-Val-Asp-CH2F30 nM (IC50)Not specified as active-[11]
Isatin DerivativeCaspase-32-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue4.79 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinLess potent[11]
GLP-1 AnalogueGLP-1 ReceptorF9 (Hexafluoroleucine at pos. 9)5.1 nM (IC50)Native GLP-11.9 nM (IC50)[6]

Experimental Protocols

Synthesis of N-Fmoc-3,3,3-trifluoro-L-alanine

This protocol describes a general approach for the synthesis of Fmoc-protected trifluoro-alanine, a valuable building block for peptide synthesis.

Materials:

  • L-Serine derivative (starting material)

  • Deoxofluorinating agent (e.g., XtalFluor-E)

  • Triethylamine trihydrofluoride

  • Solvents (e.g., Dichloromethane)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate solution

Procedure:

  • Protection of L-Serine: Protect the amino and carboxylic acid groups of L-serine using appropriate protecting groups.

  • Deoxofluorination: In a flame-dried flask under an inert atmosphere, dissolve the protected L-serine derivative in anhydrous dichloromethane. Add triethylamine trihydrofluoride followed by the deoxofluorinating agent (e.g., XtalFluor-E) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction carefully with saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection and Fmoc Protection: Deprotect the amino group and subsequently react with Fmoc-OSu in the presence of a mild base (e.g., sodium bicarbonate) in a mixture of dioxane and water to yield N-Fmoc-3,3,3-trifluoro-L-alanine.

  • Purification: Purify the final product by column chromatography on silica gel.

Incorporation of 4-Fluorophenylalanine into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis of a model peptide containing 4-fluorophenylalanine using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-fluorophenylalanine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (First Amino Acid):

    • In a separate vial, dissolve Fmoc-4-fluorophenylalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Characterization of Fluorinated Peptides by MALDI-TOF Mass Spectrometry

Procedure:

  • Sample Preparation: Mix the purified peptide solution (in a suitable volatile solvent like acetonitrile/water with 0.1% TFA) with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA).

  • Spotting: Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (linear or reflectron) to determine the molecular weight of the peptide.[8][9][10][12][13]

Visualizations

Fmoc Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor Gs Gs GLP1R->Gs activates Gq Gq GLP1R->Gq activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3_DAG IP3 + DAG PLC->IP3_DAG produces GLP1 GLP-1 or Fluorinated Analogue GLP1->GLP1R Gs->AC activates Gq->PLC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis potentiates Epac2->Insulin_Exocytosis potentiates PKC Protein Kinase C (PKC) IP3_DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release PKC->Insulin_Exocytosis potentiates Ca_release->Insulin_Exocytosis triggers

Caption: Simplified GLP-1 receptor signaling cascade leading to insulin exocytosis.

Conclusion

The incorporation of fluorinated amino acids represents a versatile and powerful strategy in peptide chemistry. The unique properties imparted by fluorine can lead to peptides with enhanced stability, well-defined conformations, and improved biological activity. This technical guide has provided an overview of the key aspects of fluorinated amino acids, from their fundamental properties to their practical applications in peptide synthesis and drug discovery. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for developing novel and effective peptide-based therapeutics.

References

Spectroscopic and Synthetic Overview of Fmoc-Phe(2-F)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-α-Fmoc-2-fluoro-L-phenylalanine (Fmoc-Phe(2-F)-OH), a fluorinated amino acid derivative crucial for peptide synthesis and drug discovery. While specific, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited, this document compiles available information, including a plausible synthetic route based on established methodologies and comparative spectroscopic data from its non-fluorinated analog, Fmoc-Phe-OH.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring a fluorine atom at the ortho position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine
Synonyms Fmoc-L-Phe(2-F)-OH, Fmoc-2-fluoro-L-phenylalanine
CAS Number 205526-26-7
Molecular Formula C₂₄H₂₀FNO₄
Molecular Weight 405.42 g/mol

Synthesis Protocol

A viable synthetic route for this compound can be adapted from general methods for the synthesis of fluorinated amino acids. A review article describes a multi-step synthesis starting from a chiral auxiliary, which is a common and effective strategy for producing enantiomerically pure amino acids.[1] The final step involves the protection of the amino group with an Fmoc reagent.

Experimental Protocol (Adapted):

  • Alkylation of a Chiral Auxiliary: A chiral glycine enolate equivalent, such as one derived from a camphor-based auxiliary, is alkylated with 2-fluorobenzyl bromide. This reaction establishes the stereochemistry at the α-carbon.

  • Hydrolysis of the Auxiliary: The chiral auxiliary is cleaved under acidic or basic conditions to yield 2-fluoro-L-phenylalanine.

  • Fmoc Protection: The resulting 2-fluoro-L-phenylalanine is dissolved in a suitable solvent system (e.g., a mixture of 1,4-dioxane and aqueous sodium carbonate solution). Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) is added, and the reaction is stirred until completion.

  • Workup and Purification: The reaction mixture is worked up by acidification and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

It is important to note that specific reaction conditions, such as temperature, reaction times, and purification solvents, would need to be optimized for this particular substrate.

Spectroscopic Data (Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Comparative Data for Fmoc-Phe-OH)

The following tables summarize the ¹H and ¹³C NMR data for Fmoc-Phe-OH.

Table 1: ¹H NMR Data for Fmoc-Phe-OH

Chemical Shift (ppm)MultiplicityAssignment (Tentative)
7.89d2H, Fmoc
7.72t2H, Fmoc
7.42t2H, Fmoc
7.33t2H, Fmoc
7.28 - 7.15m5H, Phenylalanine Ar-H
4.30m1H, α-CH
4.22t1H, Fmoc CH
4.15m2H, Fmoc CH₂
3.10m2H, β-CH₂

Table 2: ¹³C NMR Data for Fmoc-Phe-OH

Chemical Shift (ppm)Assignment (Tentative)
173.8C=O (acid)
156.1C=O (urethane)
143.92C, Fmoc
141.32C, Fmoc
137.8Phenylalanine C-1
129.42C, Phenylalanine
128.52C, Phenylalanine
127.72C, Fmoc
127.12C, Fmoc
127.0Phenylalanine
125.22C, Fmoc
120.02C, Fmoc
66.8Fmoc CH₂
56.5α-CH
47.2Fmoc CH
37.9β-CH₂

Note: The presence of fluorine in this compound would cause splitting of the signals for the aromatic carbons and protons of the phenylalanine ring due to C-F and H-F coupling.

Infrared (IR) Spectroscopy (Comparative Data for Fmoc-Phe-OH)

Table 3: IR Absorption Data for Fmoc-Phe-OH

Frequency (cm⁻¹)IntensityAssignment (Tentative)
3300-2500broadO-H stretch (carboxylic acid)
~3300mN-H stretch (urethane)
~1710sC=O stretch (carboxylic acid and urethane)
~1520mN-H bend
~1230mC-O stretch
~760, ~740sC-H bend (aromatic)

Note: For this compound, an additional C-F stretching band would be expected in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

For this compound, the expected exact mass can be calculated. In an ESI-MS experiment, one would expect to observe the following ions:

Table 4: Expected MS Data for this compound

IonExpected m/z
[M-H]⁻404.13
[M+H]⁺406.14
[M+Na]⁺428.12

Visualizations

Chemical Structure

cluster_FmocPhe2FOH This compound FmocPhe2FOH

Caption: Chemical structure of this compound.

Synthetic Workflow

cluster_synthesis Synthesis of this compound Start Chiral Glycine Equivalent Intermediate1 Alkylation with 2-Fluorobenzyl Bromide Start->Intermediate1 1. Intermediate2 2-Fluoro-L-phenylalanine Intermediate1->Intermediate2 2. Auxiliary   Cleavage Product This compound Intermediate2->Product 3. Fmoc   Protection

Caption: General synthetic workflow for this compound.

Analytical Characterization Workflow

cluster_characterization Characterization of this compound PurifiedProduct Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PurifiedProduct->NMR IR IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS FinalData Structural Confirmation NMR->FinalData IR->FinalData MS->FinalData

References

Navigating the Landscape of Fmoc-Phe(2-F)-OH: A Technical Guide to Commercial Suppliers and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of peptide synthesis and subsequent therapeutic applications. Fmoc-L-2-fluorophenylalanine (Fmoc-Phe(2-F)-OH), a critical building block in the design of novel peptides with enhanced stability and biological activity, is no exception. This in-depth technical guide provides a comprehensive overview of commercial suppliers, their stated purity levels, and the detailed experimental protocols essential for verifying the quality of this crucial reagent.

Commercial Suppliers and Purity Specifications

The commercial availability of this compound is robust, with several reputable suppliers catering to the research and pharmaceutical industries. However, the stated purity of the product can vary, and it is often incumbent upon the end-user to perform their own quality control. The table below summarizes publicly available information from a selection of commercial suppliers. It is critical to note that for many suppliers, the most accurate and lot-specific purity data is provided on the Certificate of Analysis (CoA) that accompanies a specific product batch.

SupplierStated PurityAnalytical MethodNotes
Chem-Impex≥ 99.5%Chiral HPLCProvides a high-purity grade suitable for sensitive applications.
AdooQ Bioscience>99%HPLCGeneral HPLC purity, may not specify enantiomeric excess.
MedchemExpress98.0%[1]HPLC, HNMR, LCMSProvides access to batch-specific analytical data including HNMR and LCMS.
Sigma-Aldrich≥98.0% (for D-enantiomer)HPLCData for the D-enantiomer provides a benchmark for expected purity.
AapptecLot-specificCertificate of Analysis[2][3]Purity details are provided on the CoA for each batch.
Advanced ChemTechLot-specificSafety Data Sheet (SDS)Detailed purity information is typically found on the lot-specific CoA.
Oakwood ChemicalLot-specificCertificate of AnalysisRequires consultation of the CoA for specific purity values.

Experimental Protocols for Purity Assessment

Ensuring the chemical and chiral purity of this compound is crucial for the successful synthesis of peptides with the desired sequence and biological activity.[4] The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Chiral HPLC.

Protocol 1: General Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is used to determine the overall chemical purity of the this compound sample by separating the main compound from any synthesis-related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 280 nm.

  • Column Temperature: 25 °C.

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity percentage by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC

This protocol is essential to determine the enantiomeric excess (e.e.) of the desired L-enantiomer and to quantify the presence of the undesired D-enantiomer.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, using a mobile phase-compatible solvent for the final dilution.

2. Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., cellulose or amylose-based columns).

  • Mobile Phase: The mobile phase composition is highly dependent on the specific chiral column used. A common starting point for screening is a mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). Isocratic elution is often preferred for chiral separations.

  • Flow Rate: Typically between 0.5 and 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Column Temperature: Maintained at a constant temperature, typically 25 °C.

3. Data Analysis:

  • Identify the peaks corresponding to the L- and D-enantiomers.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Quality Control Workflow for Commercially Supplied Fmoc-Amino Acids

The following diagram illustrates a generalized workflow for the quality control of a commercially supplied amino acid derivative like this compound, from reception to use in synthesis.

QC_Workflow cluster_0 Receiving and Initial Inspection cluster_1 Analytical Testing cluster_2 Decision and Release Receive Receive Shipment Inspect Visual Inspection (Packaging, Labeling) Receive->Inspect Doc_Review Documentation Review (CoA, SDS) Inspect->Doc_Review Sample Sample for Testing Doc_Review->Sample RP_HPLC RP-HPLC (Chemical Purity) Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Spectroscopy Spectroscopy (Identity, Structure) Sample->Spectroscopy Data_Analysis Data Analysis and Comparison to Specs RP_HPLC->Data_Analysis Chiral_HPLC->Data_Analysis Spectroscopy->Data_Analysis Decision Accept or Reject Data_Analysis->Decision Release Release for Use in Synthesis Decision->Release Pass Quarantine Quarantine/ Return to Supplier Decision->Quarantine Fail

Caption: Quality Control Workflow for Fmoc-Amino Acids.

References

The Fluorine Advantage: A Technical Guide to Modulating Peptide and Protein Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into peptides and proteins has emerged as a powerful tool in drug discovery and chemical biology. This guide provides an in-depth analysis of how this unique halogen can be leveraged to exquisitely control and enhance the physicochemical and biological properties of peptidic molecules. By exploring the underlying principles, quantitative effects, and key experimental methodologies, this document serves as a comprehensive resource for professionals seeking to harness the "fluorine advantage."

Core Principles: Why Fluorine?

Fluorine's utility stems from its unique combination of physical and chemical properties, which are unparalleled among the elements. Its high electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å), and the high strength of the C-F bond (up to 116 kcal/mol) impart profound, yet predictable, changes upon substitution.[1]

Key effects of fluorination include:

  • Modulation of Physicochemical Properties : Fluorination can alter pKa, lipophilicity, and electrostatic interactions. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups.[1]

  • Conformational Control : Strategic placement of fluorine can induce specific secondary structures, such as β-sheets, or enforce desired peptide bond conformations (e.g., trans over cis in fluorinated prolines). This is due to stereoelectronic effects like the gauche effect.[2][3]

  • Enhanced Stability : Fluorinated amino acids, particularly in the hydrophobic core of a protein, can significantly increase thermal and chemical stability. This "fluorous stabilization effect" is largely attributed to the hydrophobic effect.[4][5]

  • Increased Metabolic Resistance : The strength of the C-F bond can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide therapeutics.[6][7]

  • Probing and Imaging : The 19F nucleus is an exceptional NMR probe due to its 100% natural abundance, spin-1/2 nucleus, and high sensitivity, making it ideal for studying protein structure, dynamics, and ligand binding without background interference from biological systems.[8][9]

Quantitative Impact of Fluorination on Peptide Properties

The introduction of fluorine can lead to measurable improvements in stability, binding affinity, and enzymatic resistance. The following tables summarize quantitative data from various studies, highlighting the impact of specific fluorinated amino acids.

Thermal Stability

Fluorination of hydrophobic residues often leads to a significant increase in the melting temperature (Tm), a key indicator of thermal stability.

Peptide/Protein SystemSubstitutionTm (°C) of NativeTm (°C) of Fluoro-VariantΔTm (°C)Reference
Trpzip2 PeptideTrp9 → 4FTrp954.161.5+7.4
Trpzip2 PeptideTrp4 → 6FTrp454.156.9+2.8
Trpzip2 PeptideTrp4 → 4FTrp454.144.0-10.1[10]
GCN4-p1' Coiled-CoilGlobal Leu → TflNot Stated+13+13[1]

Tm values for Trpzip2 peptides were measured in phosphate buffer (20 mM, pH 7.0) containing 2 M GuHCl.

Binding Affinity

Fluorine can either enhance or weaken binding affinity (Kd) depending on the specific interactions at the binding interface. Changes can be driven by altered electronics, hydrophobicity, or conformation.

SystemPeptideLigand/ReceptorKd (μM) of NativeKd (μM) of Fluoro-VariantFold Change in AffinityReference
HTLV-1 Tax PeptideTyr5 → 4FPhe5A6 T-Cell Receptor2.10.73~3x Stronger[11]
HTLV-1 Tax PeptideTyr5 → 3,4diFPhe5A6 T-Cell Receptor2.10.46~5x Stronger[11]
HTLV-1 Tax PeptideTyr5 → 4FPhe5B7 T-Cell Receptor1.13.0~3x Weaker[11]
Proteolytic Stability

Fluorination can dramatically increase the half-life of peptides in the presence of proteases by sterically or electronically hindering enzyme access or catalysis.

PeptideEnzymeHalf-life (t1/2) of NativeHalf-life (t1/2) of Fluoro-VariantFold Increase in StabilityReference
GLP-1 AnalogueDPP IV118 min> 1440 min (no fragments detected)> 12x[7][12]
GLP-1 AnalogueDPP IV118 min344 min~2.9x[7]

GLP-1 analogue F8 (substitution at position 8 with hexafluoroleucine) showed complete resistance over 24 hours. GLP-1 analogue F10 (substitution at position 10) showed a 2.9-fold increase in stability.

Key Experimental Methodologies

This section provides detailed protocols for the synthesis, incorporation, and analysis of fluorinated peptides and proteins.

Synthesis of Fluorinated Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for Fmoc/tBu-based SPPS, which is commonly used for incorporating commercially available fluorinated amino acids.

Materials:

  • Fmoc-protected amino acids (standard and fluorinated)

  • Rink Amide MBHA resin (or other suitable resin)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Ice-cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 20-30 minutes to allow for proper swelling.[13]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[14][15]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading), HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in a minimal amount of DMF.

    • Add DIEA (2-4 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce this time to minutes.[14]

    • Optional: Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the peptide sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.[16]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide powder.

Analysis of Thermal Stability by Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of a protein's melting temperature (Tm) by monitoring the change in its CD signal as a function of temperature.

Materials:

  • Purified protein/peptide solution (concentration typically 5-50 µM)

  • Buffer (Phosphate buffer is recommended; avoid Tris as its pH is temperature-dependent)[4]

  • CD spectropolarimeter with a Peltier temperature controller

  • 1 mm pathlength quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in a suitable, degassed buffer. The final sample volume should be at least 250 µL for a 1 mm cuvette.[17]

    • Prepare a buffer blank with the exact same composition.

  • Instrument Setup:

    • Turn on the spectropolarimeter and nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set up the thermal denaturation experiment parameters. A typical setup is:

      • Wavelength: Monitor a single wavelength corresponding to a feature of the secondary structure (e.g., 222 nm for α-helices).[4][18]

      • Temperature Range: 10 °C to 95 °C (or a range that fully covers the unfolding transition).

      • Heating Rate: 1-2 °C/minute.[2][4]

      • Equilibrium Time: 30-60 seconds at each temperature step before measurement.[17]

      • Signal Averaging Time: 30 seconds.

      • Bandwidth: 1 nm.

  • Data Collection:

    • First, record a baseline spectrum of the buffer blank across the entire temperature range.

    • Replace the blank with the protein sample.

    • Run the thermal denaturation program to collect the ellipticity data as a function of temperature.

    • After the heating ramp, perform a cooling ramp back to the starting temperature to check for reversibility of the unfolding process.

  • Data Analysis:

    • Subtract the buffer baseline from the protein data.

    • Plot the CD signal (mdeg) at the chosen wavelength versus temperature (°C). The resulting curve should be sigmoidal.

    • Fit the data to a two-state unfolding model. The melting temperature (Tm) is the temperature at the midpoint of the transition, where 50% of the protein is unfolded.[18]

In Vivo Site-Specific Incorporation of a Fluorinated Amino Acid

This protocol describes a general method for incorporating a non-canonical fluorinated amino acid into a protein at a specific site in E. coli by repurposing an amber (UAG) stop codon.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest (Your Favorite Gene, YFG), with a UAG codon engineered at the desired incorporation site.

  • Plasmid containing the gene for an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the fluorinated amino acid (e.g., pDule-tfmF for L-4-trifluoromethylphenylalanine).[19]

  • Fluorinated amino acid (e.g., L-4-trifluoromethylphenylalanine).

  • Growth media (e.g., LB broth and autoinduction media).

  • Appropriate antibiotics.

Procedure:

  • Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid for YFG(UAG) and the orthogonal synthetase/tRNA plasmid. Plate on LB agar containing appropriate antibiotics and incubate overnight at 37 °C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37 °C with shaking.

  • Expression Culture:

    • Inoculate 1 L of autoinduction medium (containing antibiotics) with the overnight starter culture.

    • Add the fluorinated amino acid to the medium to a final concentration of 1-2 mM.

    • Grow the culture at 37 °C until the OD600 reaches ~0.6-0.8.

    • Reduce the temperature to 18-25 °C and continue to grow for another 18-24 hours to allow for protein expression and incorporation of the fluorinated amino acid.[19][20]

  • Cell Harvest and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the successful incorporation of the fluorinated amino acid and the protein's molecular weight using mass spectrometry (e.g., ESI-MS).

Visualizing Workflows and Concepts

Diagrams created using Graphviz clarify complex processes and relationships in the study of fluorinated peptides.

Drug Development and Analysis Workflow

cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Structural Analysis Design Computational Design & Amino Acid Selection Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Stability Thermal Stability (CD) Proteolytic Stability (HPLC) Purification->Stability Structure Structural Analysis (19F NMR, Crystallography) Purification->Structure Binding Binding Affinity (SPR/NMR) Receptor Activity Assays Stability->Binding Optimization Optimization Binding->Optimization Iterate Optimization->Design

Caption: Workflow for the development and analysis of fluorinated peptides.

Logic of Fluorine's Influence

cluster_props Physicochemical Effects cluster_outcomes Peptide/Protein Outcomes F Fluorine Properties EN High Electronegativity (Inductive Effect) F->EN HP High Hydrophobicity (Fluorous Effect) F->HP SE Stereoelectronic Effects (Gauche Effect) F->SE pKa pKa Modulation EN->pKa Bind Altered Binding Affinity EN->Bind Stab Enhanced Stability (Thermal & Metabolic) HP->Stab Conf Conformational Control SE->Conf Stab->Bind Conf->Bind

Caption: How fluorine's intrinsic properties translate to modulated peptide outcomes.

Workflow for 19F NMR Protein-Ligand Binding Assay

G start Start: Prepare 19F-Labeled Protein prepare_ligand Prepare Ligand Stock Solution start->prepare_ligand acquire_ref Acquire 1D 19F NMR Spectrum (Reference - Protein Only) start->acquire_ref titration Titrate Ligand into Protein Sample prepare_ligand->titration acquire_ref->titration acquire_data Acquire 1D 19F NMR Spectrum (At each ligand concentration) titration->acquire_data Yes (more points) analyze Analyze Chemical Shift Perturbations (CSPs) titration->analyze No (titration complete) acquire_data->titration calculate_kd Calculate Dissociation Constant (Kd) analyze->calculate_kd end End: Determine Binding Affinity calculate_kd->end

Caption: Experimental workflow for determining binding affinity using protein-observed 19F NMR.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide synthesis, particularly for therapeutic and research applications, the choice of chemical strategy is paramount to achieving high purity, yield, and scalability. Among the available methodologies, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant workhorse.[1][2] Its ascendancy is attributed to its mild reaction conditions, orthogonal protection scheme, and amenability to automation, which collectively address many limitations of older strategies like the tert-butyloxycarbonyl (Boc) method.[3][4]

This technical guide provides a comprehensive examination of the Fmoc protecting group, detailing its chemical principles, practical application in SPPS, and the critical parameters that influence the success of a synthesis. It is intended to serve as a core resource for professionals in peptide research and drug development, offering both foundational knowledge and detailed, actionable protocols.

Core Principles of Fmoc Chemistry

The Fmoc group is a base-labile carbamate used to temporarily protect the α-amino group of an amino acid.[1] This protection is crucial as it prevents the amine from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[5][6]

Key Chemical Properties:

  • Base Lability: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly with a solution of a secondary amine like piperidine.[7][8]

  • Acid Stability: It is highly stable to the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin support.[5][9]

  • Orthogonality: The differential lability of the Fmoc group (base-labile) and common side-chain protecting groups (acid-labile, e.g., tBu, Boc, Trt) forms the basis of an orthogonal protection strategy. This allows for the selective deprotection of the N-terminus at each cycle without disturbing the side chains.[5]

Mechanism of Fmoc Protection

The Fmoc group is introduced by reacting the free amino group of an amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[1][6] Fmoc-OSu is generally preferred due to its greater stability and reduced potential for side reactions.[1] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.

Caption: Fmoc Protection of an Amino Acid.
Mechanism of Fmoc Deprotection

Fmoc removal is a classic example of a β-elimination reaction. A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. This initiates the collapse of the carbamate, releasing carbon dioxide and the free amine of the peptide chain. The resulting dibenzofulvene (DBF) byproduct is a reactive electrophile that is immediately trapped by excess piperidine to form a stable, soluble adduct, driving the reaction to completion.[10]

Caption: Mechanism of Fmoc Deprotection by Piperidine.

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-based solid-phase peptide synthesis involves the sequential repetition of deprotection, washing, coupling, and final washing steps.[4] This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection 1. Deprotection: Treat with 20% Piperidine in DMF Start->Deprotection Wash1 2. Washing: Remove excess piperidine and DBF-adduct with DMF Deprotection->Wash1 Coupling 3. Coupling: Add activated Fmoc-AA-OH (e.g., with HBTU/DIPEA) Wash1->Coupling Wash2 4. Washing: Remove excess reagents and byproducts with DMF Coupling->Wash2 Monitor Monitoring Point (e.g., Kaiser Test) Wash2->Monitor Monitor->Coupling Incomplete (Recouple) End End: Peptide elongated by one residue (N-terminally Fmoc-protected) Monitor->End Coupling Complete

Caption: A Single Cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data in Fmoc Synthesis

The efficiency of each step in the SPPS cycle is critical for the final purity and yield of the target peptide. Below are tables summarizing key quantitative data related to Fmoc deprotection and common side reactions.

Fmoc Deprotection Kinetics & Monitoring

The deprotection step can be monitored quantitatively by measuring the UV absorbance of the released DBF-piperidine adduct, which has a strong absorbance maximum around 301 nm.[11]

Table 1: Molar Absorptivity of Dibenzofulvene-Piperidine Adduct

Wavelength (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Reference(s)
301.0 7,100 - 8,100 [12][13]
301.0 7,800 [11]
302.0 8,500 [14]

| 289.8 | 6,089 |[12] |

Note: The variability in reported ε values highlights the importance of internal calibration for highly precise quantitative work.

The rate of deprotection is dependent on the base concentration. While 20% piperidine is standard, lower concentrations can be used, albeit with longer reaction times.

Table 2: Deprotection Kinetics of Fmoc-Val-OH with Piperidine in DMF

Piperidine Conc. (% v/v) Time for >99% Fmoc Removal Reference(s)
1% > 5 minutes [15]
2% > 5 minutes [15]
5% ~3 minutes [15]

| 20% | < 3 minutes |[15] |

Common Side Reactions

Despite the mildness of the Fmoc strategy, several sequence-dependent side reactions can occur, impacting the purity of the final product. Understanding and mitigating these is crucial.

Aspartimide Formation: This is one of the most significant side reactions, occurring when an aspartic acid (Asp) residue is exposed to the piperidine base.[3] The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide). This intermediate can then reopen to form not only the desired α-peptide but also the undesired β-peptide, often with racemization at the Asp α-carbon.[2][16]

Table 3: Aspartimide Formation in Asp-Xxx Motifs

Asp-Xxx Sequence Side Product Formation (%)* Protecting Group on Asp Reference(s)
Asp-Gly ~44 OtBu [3]
Asp-Gly 0.1% / cycle OBno
Asp-Asn High OtBu [9]
Asp-Arg High OtBu [9]
Asp-Cys(Acm) 27 OtBu [16]

| Asp-Cys(Trt) | 5.5 | OtBu |[16] |

*Data reflects formation under prolonged basic treatment to simulate multiple deprotection cycles.

Diketopiperazine (DKP) Formation: This side reaction is most prevalent at the dipeptide stage, particularly when Proline or Glycine are in the first two C-terminal positions.[17] The newly deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[18][19]

Table 4: Factors Influencing Diketopiperazine (DKP) Formation

Factor Impact on DKP Formation Mitigation Strategy Reference(s)
Sequence High with C-terminal Pro, Gly Use bulky resin (e.g., 2-chlorotrityl) [17]
Base Stronger bases can increase DKP Use milder bases (e.g., piperazine) [20]
Resin Type Sterically hindered linkers reduce DKP Use 2-chlorotrityl chloride resin [17]

| Protocol | - | Couple the third amino acid quickly |[8] |

Detailed Experimental Protocols

The following protocols provide a standardized methodology for key steps in manual Fmoc-SPPS.

Protocol: A Single Manual SPPS Cycle (0.1 mmol scale)

This protocol outlines the addition of one amino acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol) in a reaction vessel with a frit.

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.

  • Washing Solvent: High-purity DMF.

  • Amino Acid Solution: Fmoc-amino acid (0.4 mmol, 4 eq.).

  • Activation Reagent: HBTU (0.38 mmol, 3.8 eq.).

  • Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).

  • Monitoring: Kaiser test reagents.

Methodology:

  • Resin Swelling: If starting, swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the solvent from the reaction vessel.

    • Add 5 mL of Deprotection Solution to the resin.

    • Agitate (e.g., by bubbling nitrogen or shaking) for 3 minutes.

    • Drain the solution.

    • Repeat the addition of Deprotection Solution and agitate for 7-10 minutes.[21]

    • Drain the solution.

  • Washing:

    • Wash the resin with DMF (5 x 5 mL). Ensure the resin is thoroughly suspended during each wash before draining.

  • Kaiser Test (Optional but Recommended):

    • Take a few beads of resin and perform the Kaiser test (see Protocol 4.3). A dark blue color indicates the presence of free primary amines, confirming successful deprotection.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid and HBTU in ~3 mL of DMF.

    • Add the DIPEA and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the mixture for 45-60 minutes at room temperature.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (5 x 5 mL).

  • Kaiser Test:

    • Perform a Kaiser test on a few beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("recoupling").

  • The resin is now ready for the next deprotection cycle.

Protocol: Cleavage from Wang Resin and Side-Chain Deprotection

This protocol is for cleaving a peptide with a C-terminal carboxylic acid from Wang resin while simultaneously removing acid-labile side-chain protecting groups.

Materials:

  • Dry, N-terminally deprotected peptide-resin (~100 mg).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS).[22] Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

  • Cold diethyl ether.

Methodology:

  • Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin as a final step in the synthesis.[23] Dry the resin under vacuum.

  • Cleavage:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approx. 2-3 mL for 100 mg of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 3 hours.[24]

  • Peptide Collection:

    • Filter the cleavage solution (containing the peptide) through the vessel's frit into a clean collection tube (e.g., a 15 mL centrifuge tube).

    • Wash the resin twice with a small volume of fresh TFA (~0.5 mL) and combine the filtrates.[24]

  • Precipitation:

    • Add the TFA solution dropwise into a larger tube containing ~10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Washing:

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash twice more to remove scavengers and residual TFA.[22]

  • Drying:

    • After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically by RP-HPLC).

Protocol: Kaiser Test for Monitoring Coupling Reactions

The Kaiser test is a highly sensitive qualitative colorimetric assay to detect free primary amines on the resin.[7][25]

Reagents:

  • Solution A (KCN/Pyridine): 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Solution B (Ninhydrin): 5 g of ninhydrin in 100 mL of ethanol.

  • Solution C (Phenol): 80 g of phenol in 20 mL of ethanol.

Methodology:

  • Sample Preparation: Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reaction: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[26]

  • Heating: Heat the test tube at 100-120°C for 5 minutes.[25]

  • Observation:

    • Positive Result (Incomplete Coupling/Successful Deprotection): Intense blue/purple color on the beads and/or in the solution.

    • Negative Result (Complete Coupling): Yellow/colorless solution and beads.

Conclusion

The Fmoc protection strategy is a robust and versatile cornerstone of modern peptide synthesis. Its mild, orthogonal chemistry allows for the routine synthesis of complex peptides that were once considered formidable challenges. However, success is not merely a function of the protecting group itself but relies on a deep understanding of the underlying reaction mechanisms, potential side reactions, and the meticulous application of optimized protocols. For researchers and drug developers, mastering the principles and practices outlined in this guide is an essential step toward the successful and efficient production of high-quality synthetic peptides for transformative scientific and therapeutic applications.

References

An In-depth Technical Guide to the Safe Handling of Fmoc-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Fmoc-Phe(2-F)-OH (N-α-Fmoc-2-fluoro-L-phenylalanine), a fluorinated amino acid derivative widely utilized in peptide synthesis and drug discovery. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties

This compound is a derivative of the amino acid phenylalanine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis.

PropertyValue
Chemical Name N-α-Fmoc-2-fluoro-L-phenylalanine
Synonyms Fmoc-L-2-fluorophenylalanine
CAS Number 205526-26-7[1][2]
Molecular Formula C₂₄H₂₀FNO₄[1][2]
Molecular Weight 405.4 g/mol [1][2]

Hazard Identification and Classification

  • May cause skin irritation upon prolonged or repeated contact.

  • May cause eye irritation.

  • Inhalation of dust may cause respiratory tract irritation.[3]

NFPA 704 Diamond (for the similar compound Fmoc-Phe-OH):

SectionRatingDescription
Health (Blue) 1Exposure would cause irritation with only minor residual injury.[4]
Flammability (Red) 0Materials that will not burn under typical fire conditions.[4]
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.[4]
Special (White) No special hazards.

Personal Protective Equipment (PPE) and Engineering Controls

A thorough risk assessment should be conducted before handling this compound. The following PPE and engineering controls are recommended:

ControlSpecification
Engineering Controls Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders to avoid dust formation.[4][5]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[5] A lab coat or other protective clothing should be worn.[6]
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[4] A self-contained breathing apparatus may be necessary for large spills.[6]

Handling and Storage Protocols

Proper handling and storage are vital to maintain the quality of this compound and ensure the safety of laboratory personnel.

General Handling:

  • Avoid contact with skin and eyes.[3][5]

  • Avoid the formation and inhalation of dust.[4][5]

  • Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[5]

Storage:

ConditionRecommendation
Temperature Recommended storage at 2-8°C for short-term and -20°C for long-term storage (up to 3 years as a powder).[4][7]
Container Keep container tightly closed in a dry and well-ventilated place.[4][5]
Incompatibilities Avoid strong oxidizing agents and strong acids.[3]

First-Aid and Emergency Procedures

In the event of exposure or a spill, follow these procedures:

SituationFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[4][6] Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water.[4][5] Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[5] Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek medical attention.
Accidental Release Use personal protective equipment.[5] Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Carbon oxides and nitrogen oxides (NOx).[4]

  • Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Experimental Workflow and Safety Integration

The following diagrams illustrate the integration of safety protocols into the experimental workflow.

G General Laboratory Safety Workflow for Handling Chemical Reagents cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment SDS_Review Review Safety Data Sheet (SDS) Risk_Assessment->SDS_Review Consult PPE_Selection Select Appropriate PPE SDS_Review->PPE_Selection Inform Fume_Hood Handle in Fume Hood PPE_Selection->Fume_Hood Wear Weighing Weighing Fume_Hood->Weighing Dissolving Dissolving/Reaction Weighing->Dissolving Decontamination Decontaminate Work Area Dissolving->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal PPE_Removal Properly Remove and Dispose of PPE Waste_Disposal->PPE_Removal

Caption: General laboratory safety workflow for handling chemical reagents.

G Logical Relationship of Key SDS Sections Hazards_ID Section 2: Hazards Identification First_Aid Section 4: First-Aid Measures Hazards_ID->First_Aid informs Handling_Storage Section 7: Handling and Storage Hazards_ID->Handling_Storage informs PPE Section 8: Exposure Controls/Personal Protection Hazards_ID->PPE informs Accidental_Release Section 6: Accidental Release Measures Hazards_ID->Accidental_Release informs Fire_Fighting Section 5: Fire-Fighting Measures Hazards_ID->Fire_Fighting informs

Caption: Logical relationship between key sections of a Safety Data Sheet (SDS).

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4][5] Contaminated packaging should be disposed of as unused product.

This guide is intended to provide a comprehensive overview of the safety and handling guidelines for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most up-to-date SDS for the specific product you are using.

References

A Guide to the Natural Occurrence and Biosynthesis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids and other bioactive molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's conformation, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. While synthetic chemists have developed a vast arsenal of fluorination methodologies, nature itself possesses a select and highly efficient enzymatic machinery for the formation of the carbon-fluorine bond. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of fluorinated amino acids, with a focus on the underlying enzymatic pathways and the experimental protocols used to elucidate them.

Natural Occurrence of Fluorinated Amino Acids

Organofluorine compounds are exceedingly rare in nature. To date, the only naturally occurring fluorinated amino acid definitively identified is 4-fluoro-L-threonine .[1] This amino acid, along with its precursor fluoroacetate, is produced by a limited number of organisms, primarily the soil bacterium Streptomyces cattleya.[2][3] Fluoroacetate is also found in a variety of plant species, where it serves as a potent defense mechanism against herbivores.[]

The concentrations of these fluorinated metabolites vary significantly depending on the organism and environmental conditions. The following table summarizes reported quantitative data on the natural abundance of fluoroacetate and 4-fluorothreonine.

Organism/Plant SpeciesCompoundConcentrationTissue/ConditionReference(s)
Streptomyces cattleyaFluoroacetate1.2 mMCulture medium (28 days)[5]
Streptomyces cattleya4-Fluorothreonine0.5 mMCulture medium (28 days)[5]
Dichapetalum cymosumFluoroacetateup to 232 mg/kgYoung leaves[6]
Dichapetalum cymosumFluoroacetate97 mg/kgOlder leaves[6]
Dichapetalum cymosumFluoroacetate164 mg/kgImmature seeds[6]
Dichapetalum cymosumFluoroacetate362 mg/kgFlowers[6]
Dichapetalum toxicariumFluoroacetateup to 8000 mg/kgSeeds[]
Palicourea marcgraviiFluoroacetateup to 500 mg/kg-[]
Gastrolobium grandiflorumFluoroacetateup to 2600 mg/kg-[]

Biosynthesis of 4-Fluoro-L-threonine

The biosynthetic pathway of 4-fluorothreonine has been extensively studied in Streptomyces cattleya.[2][7] The journey from inorganic fluoride to the fluorinated amino acid is a multi-step enzymatic cascade, with fluoroacetaldehyde emerging as a key intermediate.[2][8]

The following diagram illustrates the central biosynthetic pathway:

Biosynthesis_Pathway cluster_enzymes Enzymatic Conversions F Fluoride Ion (F⁻) Fluorinase Fluorinase (FlA) F->Fluorinase SAM S-Adenosyl-L-methionine (SAM) SAM->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) PNP Purine Nucleoside Phosphorylase (PNP) FDA->PNP Adenine FA Fluoroacetate FAA Fluoroacetaldehyde ADH Aldehyde Dehydrogenase FAA->ADH NAD⁺/NADH FTase 4-Fluorothreonine Transaldolase FAA->FTase FT 4-Fluoro-L-threonine Thr L-Threonine Thr->FTase Gly Glycine Ac Acetaldehyde Fluorinase->FDA L-Methionine 5-Fluoro-5-deoxy-D-ribose-1-phosphate 5-Fluoro-5-deoxy-D-ribose-1-phosphate PNP->5-Fluoro-5-deoxy-D-ribose-1-phosphate Aldolase Aldolase Aldolase->FAA Dihydroxyacetone phosphate ADH->FA FTase->FT Acetaldehyde 5-Fluoro-5-deoxy-D-ribose-1-phosphate->Aldolase

Biosynthetic pathway of fluoroacetate and 4-fluorothreonine.

The key enzymes involved in this pathway are summarized in the table below:

EnzymeSubstrate(s)Product(s)Cofactor(s)Reference(s)
Fluorinase (FlA) Fluoride ion, S-Adenosyl-L-methionine (SAM)5'-Fluoro-5'-deoxyadenosine (5'-FDA), L-Methionine-[7][9]
Aldehyde Dehydrogenase FluoroacetaldehydeFluoroacetateNAD⁺[2][8]
4-Fluorothreonine Transaldolase Fluoroacetaldehyde, L-Threonine4-Fluoro-L-threonine, AcetaldehydePyridoxal 5'-phosphate (PLP)[2][10]

Experimental Protocols

The elucidation of the biosynthetic pathway of fluorinated amino acids has relied on a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.

General Experimental Workflow

The following diagram outlines a general workflow for the identification and characterization of fluorometabolites and their biosynthetic pathways.

Experimental_Workflow Start Organism Culturing (e.g., S. cattleya with F⁻) Extraction Extraction of Metabolites (e.g., from culture supernatant or cell lysate) Start->Extraction Purification Purification of Enzymes (e.g., Chromatography) Start->Purification Detection Detection of Fluorometabolites (e.g., ¹⁹F-NMR, GC-MS) Extraction->Detection Isotope Stable Isotope Labeling (e.g., ¹³C, ¹⁸O) Detection->Isotope Assay Enzyme Assays (e.g., Fluorinase, Transaldolase) Purification->Assay Analysis Pathway Elucidation Assay->Analysis Isotope->Analysis

General workflow for studying fluorometabolite biosynthesis.
Fluorinase Enzyme Assay

This protocol is adapted from methodologies described in the literature for measuring the activity of the fluorinase enzyme from Streptomyces cattleya.[3]

Materials:

  • Purified fluorinase enzyme

  • S-Adenosyl-L-methionine (SAM)

  • Potassium fluoride (KF)

  • HEPES buffer (pH 7.8)

  • Sodium chloride (NaCl)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Reaction tubes

  • Heating block and centrifuge

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 30 mM HEPES (pH 7.8) and 150 mM NaCl.

    • In a reaction tube, combine the following components to the specified final concentrations:

      • Purified fluorinase enzyme (e.g., 5 µM)

      • SAM (e.g., 300 µM)

      • KF (e.g., 75 mM)

    • Bring the final volume to a desired amount (e.g., 100 µL) with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours). Time points can be taken to determine the reaction kinetics.

  • Reaction Quenching:

    • To stop the reaction, heat the samples at 95°C for 5 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the denatured protein.

    • Carefully collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by HPLC to quantify the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA).

    • Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the absorbance at 260 nm to detect and quantify 5'-FDA by comparing its peak area to a standard curve.

4-Fluorothreonine Transaldolase Assay

This protocol is a synthesized methodology based on published studies of the 4-fluorothreonine transaldolase.[11][12]

Materials:

  • Purified 4-fluorothreonine transaldolase

  • Fluoroacetaldehyde

  • L-Threonine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5)

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Reaction tubes

  • Incubator

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer of 50 mM potassium phosphate (pH 7.5).

    • In a reaction tube, combine the following:

      • Purified 4-fluorothreonine transaldolase

      • Fluoroacetaldehyde (e.g., 10 mM)

      • L-Threonine (e.g., 20 mM)

      • PLP (e.g., 0.1 mM)

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 1-4 hours).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ethanol and centrifuging to remove the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization for GC-MS Analysis:

    • To the dried residue, add a derivatization agent such as MSTFA and pyridine.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of trimethylsilyl (TMS) derivatives of the amino acids.

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS.

    • Use a suitable capillary column for separating the TMS-derivatized amino acids.

    • Monitor for the characteristic mass fragments of derivatized 4-fluorothreonine to confirm its production and quantify its amount relative to an internal standard.

Preparation of Cell-Free Extract from Streptomyces cattleya

This protocol provides a general method for preparing a cell-free extract for in vitro biosynthesis studies, based on established procedures for Streptomyces.[13][14]

Materials:

  • Streptomyces cattleya culture

  • Appropriate growth medium (e.g., YEME medium)

  • Lysis buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Ultracentrifuge

  • French press or sonicator

Procedure:

  • Cell Culture and Harvest:

    • Grow S. cattleya in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

    • Add lysozyme and incubate on ice to degrade the cell wall.

    • Disrupt the cells using either a French press at high pressure or sonication on ice. Ensure the sample remains cold to prevent protein denaturation.

  • Clarification of Lysate:

    • Add DNase I to the lysate and incubate on ice to reduce viscosity by degrading DNA.

    • Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris.

    • Carefully collect the supernatant (the cell-free extract).

  • S-30 Preparation (Optional but Recommended):

    • For a more defined system, perform a subsequent ultracentrifugation step (e.g., 30,000 x g for 30 minutes) to pellet ribosomes and associated proteins. The supernatant is the S-30 extract.

  • Storage:

    • Aliquot the cell-free extract and flash-freeze in liquid nitrogen.

    • Store at -80°C until use. Avoid repeated freeze-thaw cycles.

Detection of Fluorinated Amino Acids by ¹⁹F-NMR Spectroscopy

¹⁹F-NMR is a powerful and non-destructive technique for the specific detection and quantification of fluorinated compounds.[15][16]

Materials:

  • Biological sample (e.g., culture supernatant, cell extract, plant extract)

  • Deuterated solvent (e.g., D₂O)

  • Internal standard with a known ¹⁹F chemical shift and concentration (e.g., trifluoroacetic acid - TFA)

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation:

    • Lyophilize liquid samples (e.g., culture supernatant) to concentrate the metabolites.

    • Resuspend the lyophilized sample or cell/plant extract in a known volume of D₂O.

    • Add a precise amount of the ¹⁹F internal standard.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for low-abundance metabolites.

    • Proton decoupling is often employed to simplify the spectra and improve sensitivity.

  • Data Analysis:

    • Process the NMR data (e.g., Fourier transformation, phasing, and baseline correction).

    • Identify the resonance signal corresponding to the fluorinated amino acid of interest based on its characteristic chemical shift.

    • Quantify the concentration of the fluorinated amino acid by comparing the integral of its peak to the integral of the internal standard's peak, taking into account the number of fluorine atoms in each molecule.

Conclusion and Future Perspectives

The study of naturally occurring fluorinated amino acids and their biosynthesis provides valuable insights into the enzymatic mechanisms of C-F bond formation. This knowledge is not only of fundamental biochemical interest but also holds significant potential for biotechnological applications. The enzymes from the fluorination pathway, particularly the fluorinase, are being explored for the biocatalytic production of novel fluorinated compounds for the pharmaceutical and agrochemical industries. Further research into the diversity of fluorinating enzymes in nature and the engineering of these enzymes could unlock new avenues for the sustainable and selective synthesis of valuable fluorinated molecules.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-L-2-Fluorophenylalanine (Fmoc-Phe(2-F)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a fluorine atom onto the phenyl ring of phenylalanine. This modification can enhance metabolic stability, improve binding affinity, and alter the conformation of peptides, making it a key tool in the development of novel peptide-based therapeutics.[1] The fluorine atom, with its small van der Waals radius and high electronegativity, can influence the electronic properties of the aromatic ring and participate in unique non-covalent interactions.[1]

These application notes provide a comprehensive guide to the efficient incorporation of this compound in Fmoc-based SPPS, including detailed protocols, recommended coupling conditions, and potential challenges.

Data Presentation

While specific comparative studies on the coupling efficiency of this compound with various reagents are not extensively documented in publicly available literature, the following table summarizes general coupling strategies and expected outcomes based on standard Fmoc-SPPS protocols for sterically unhindered amino acids. The efficiency of incorporating this compound is expected to be comparable to that of the natural Fmoc-Phe-OH under optimized conditions.

Coupling Reagent Activator/Base Typical Coupling Time Relative Cost Notes
HBTU/HCTUDIPEA/NMM15 - 60 min
Highly efficient and commonly used for standard couplings.
HATUDIPEA/NMM15 - 45 min
$
Recommended for difficult couplings and to minimize racemization.
DIC/OxymaN/A30 - 120 min$Cost-effective; Oxyma is a superior alternative to HOBt, reducing side reactions.
PyBOPDIPEA/NMM20 - 60 min
$
Effective coupling reagent, though phosphonium-based byproducts are generated.

Experimental Protocols

The following protocols are based on established Fmoc-SPPS methodologies and are suitable for the incorporation of this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), extend the coupling time or perform a double coupling.

4. Washing:

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min).

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with Dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass.

Protocol 2: Automated Solid-Phase Peptide Synthesis

For automated synthesizers, the standard pre-programmed Fmoc-SPPS cycles are generally effective for incorporating this compound.

  • Amino Acid Preparation: Prepare a solution of this compound in DMF at the concentration specified by the instrument manufacturer (typically 0.2 M to 0.5 M).

  • Coupling Method: Select a standard coupling method using HBTU, HCTU, or HATU as the activator with DIPEA or NMM as the base. A standard coupling time of 30-60 minutes is typically sufficient.

  • Deprotection: Use a 20% piperidine in DMF solution for Fmoc removal.

  • Monitoring: While automated, it is advisable to perform a manual Kaiser test after the coupling of this compound if it is suspected to be a difficult coupling.

Mandatory Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Active_Ester Activated Ester Fmoc_AA->Active_Ester + Activator HCTU/HATU + DIPEA Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond + Coupled_Peptide Resin-Peptide- (Phe(2-F))-Fmoc Peptide_Bond->Coupled_Peptide

Caption: Key steps in the coupling of this compound during SPPS.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Although this compound is not considered a particularly hindered amino acid, incomplete coupling can occur, especially in long or aggregation-prone sequences.

    • Solution: Perform a double coupling by repeating the coupling step with a fresh solution of activated amino acid. The use of HATU as a coupling agent can also improve efficiency in difficult cases.

  • Side Reactions: While the ortho-fluoro substitution is generally stable during SPPS, standard side reactions associated with Fmoc chemistry can occur.

    • Solution: Ensure high-purity reagents and solvents. For peptides containing sensitive residues, consider using appropriate scavenger cocktails during cleavage.

  • Aggregation: As with any peptide synthesis, aggregation of the growing peptide chain can hinder reagent access.

    • Solution: Incorporate pseudo-proline dipeptides or use resins with a lower loading capacity. Performing the synthesis at a slightly elevated temperature may also help to disrupt secondary structures.

Conclusion

The incorporation of this compound into peptides using standard Fmoc-SPPS protocols is a straightforward and effective method for introducing fluorine into peptide sequences. By following the detailed protocols and being mindful of potential challenges, researchers can successfully synthesize 2-fluorophenylalanine-containing peptides for a wide range of applications in drug discovery and chemical biology. The enhanced properties conferred by the fluorine substitution make this compound a valuable tool for the design of next-generation peptide therapeutics.

References

Application Notes and Protocols for Coupling Fmoc-Phe(2-F)-OH using HBTU and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as Fmoc-Phe(2-F)-OH, into peptide sequences is a critical strategy in modern drug discovery and development. The fluorine substitution on the phenyl ring can significantly modulate the conformational properties, metabolic stability, and binding affinity of peptides. However, the steric hindrance introduced by the fluorine atom can pose challenges during solid-phase peptide synthesis (SPPS), leading to incomplete couplings and the formation of deletion sequences. The choice of coupling reagent is therefore paramount to achieving high purity and yield.

This document provides detailed application notes and protocols for the coupling of this compound using two common uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While both are effective, HATU generally demonstrates superior performance for sterically hindered amino acids due to its formation of a more reactive OAt-active ester.[1]

Data Presentation: HBTU vs. HATU for Difficult Couplings

While specific comparative data for this compound is not extensively published, the following table summarizes the performance of HBTU and HATU in the synthesis of a well-established "difficult" peptide sequence, the acyl carrier protein (ACP) fragment (65-74). This data provides a strong indication of the expected performance when coupling sterically hindered residues like 2-fluorophenylalanine.

ParameterHBTUHATUReference
Crude Purity (Short Coupling Time) Lower PurityHigher Purity (fewer deletion products) [2]
Crude Purity (Extended Coupling Time) Good PurityOften Superior Purity [2][3]
Coupling Efficiency High, but generally lower than HATUVery High [1]
Reaction Speed SlowerFaster [1][4]
Risk of Epimerization HigherLower [1][4]

Experimental Protocols

The following protocols are optimized for the coupling of the sterically hindered amino acid this compound during Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of this compound using HBTU

This protocol outlines a standard procedure using HBTU. Due to the steric hindrance of 2-fluorophenylalanine, extended coupling times or a double coupling strategy may be necessary.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (2.9-3.9 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, this time may need to be extended.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (blue beads), indicating an incomplete reaction, continue agitation for another 1-2 hours and re-test.

    • If the test remains positive, a "double coupling" is recommended. Drain the reaction vessel, wash with DMF, and repeat step 3 with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete (negative Kaiser test - yellow/colorless beads), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving higher purity and efficiency when coupling this compound, leveraging the superior reactivity of HATU.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (1.9-2.9 equivalents) in DMF.

    • Add DIPEA or 2,4,6-Collidine (4-6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 45-60 minutes.[1]

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the reaction progress. A negative test is expected within the standard coupling time.

    • If the test is positive, extend the coupling time by 30-60 minutes. A second coupling is typically not required with HATU but can be performed if necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Start Start: Fmoc-Protected Amino Acid on Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Preactivation Pre-activation: This compound + HBTU/HATU + Base Preactivation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive DoubleCouple->Coupling

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Chemical Activation Pathways of HBTU and HATU

Activation_Pathways cluster_hbtu HBTU Pathway cluster_hatu HATU Pathway FmocAA1 This compound OBtEster OBt-Active Ester (Less Reactive) FmocAA1->OBtEster + HBTU/Base HBTU HBTU + DIPEA PeptideBond1 Peptide Bond OBtEster->PeptideBond1 + Peptide-Resin PeptideResin1 Peptide-Resin-NH2 FmocAA2 This compound OAtEster OAt-Active Ester (More Reactive) FmocAA2->OAtEster + HATU/Base HATU HATU + DIPEA PeptideBond2 Peptide Bond OAtEster->PeptideBond2 + Peptide-Resin PeptideResin2 Peptide-Resin-NH2

References

Application Notes and Protocols for Fmoc Deprotection of 2-Fluorophenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 2-fluorophenylalanine (2-F-Phe), into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. The electron-withdrawing nature of the fluorine atom at the ortho position of the phenyl ring can influence the chemical reactivity of the amino acid during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient and safe removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from 2-fluorophenylalanine residues, a critical step in Fmoc-based SPPS. Careful optimization of deprotection conditions is essential to ensure high peptide purity and yield while minimizing potential side reactions.

Key Considerations for Fmoc Deprotection of 2-Fluorophenylalanine

The presence of an electron-withdrawing fluorine atom on the phenyl ring of phenylalanine can potentially influence the rate of Fmoc deprotection and the propensity for side reactions. While standard Fmoc deprotection protocols are often a good starting point, optimization may be necessary to achieve the best results. Key factors to consider include the choice of base, its concentration, reaction time, and temperature.

Comparative Deprotection Conditions

While specific quantitative data for the deprotection of 2-F-Phe is limited in publicly available literature, studies on related fluorinated amino acids and general principles of Fmoc chemistry allow for the recommendation of several deprotection cocktails. The following table summarizes recommended conditions and highlights potential outcomes.

Deprotection ReagentConcentrationTypical TimeTemperatureExpected Outcome & Remarks
Piperidine in DMF20% (v/v)5-20 minRoom Temp.Standard Condition: Generally effective for most sequences. Monitoring for completeness is recommended, especially for long or aggregation-prone peptides.
Piperidine in NMP20% (v/v)5-20 minRoom Temp.N-methyl-2-pyrrolidone (NMP) can be a better solvent for some aggregated sequences, potentially improving deprotection efficiency.
DBU/Piperazine in DMF/NMP2% DBU (v/v), 5% Piperazine (w/v)1-5 minRoom Temp.Alternative for Difficult Sequences: This combination can offer faster and more efficient deprotection, particularly for sterically hindered or aggregation-prone sequences. It has been shown to reduce diketopiperazine (DKP) formation in sensitive sequences.[1]
4-Methylpiperidine (4-MP) in DMF20% (v/v)5-20 minRoom Temp.A less toxic alternative to piperidine with similar deprotection kinetics for many standard amino acids. Its efficacy for 2-F-Phe should be comparable.[2]

Note: The efficiency and side reactions are highly sequence-dependent. The data presented are illustrative and may vary based on the specific peptide sequence and synthesis conditions.

Potential Side Reactions

Diketopiperazine (DKP) Formation

DKP formation is a common side reaction in SPPS, leading to chain termination and loss of yield. It is particularly prevalent when proline is in the second position of the peptide chain but can occur with other amino acids. The use of alternative, less nucleophilic bases or optimized deprotection conditions can mitigate this side reaction. For instance, a study on a peptide containing a fluorinated benzyl-glycine residue showed that a deprotection solution of 2% DBU and 5% piperazine in NMP significantly reduced DKP formation compared to 20% piperidine in DMF.[1]

Experimental Protocols

The following are detailed protocols for the Fmoc deprotection of peptide-resins containing 2-fluorophenylalanine residues.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most standard peptide sequences containing 2-fluorophenylalanine.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Reaction vessel for SPPS

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Ensure the resin is fully submerged.

  • Agitation: Agitate the mixture at room temperature for 10 minutes under an inert atmosphere.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Recommended): Repeat steps 3-5 one more time to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: Rapid Fmoc Deprotection using DBU and Piperazine

This protocol is recommended for sequences that are prone to aggregation or diketopiperazine formation.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Reaction vessel for SPPS

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF or NMP for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the solvent from the reaction vessel.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP.

  • Deprotection: Add the deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 3-5 minutes under an inert atmosphere.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat steps 4-6 one more time.

  • Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to remove all traces of the deprotection reagents.

  • Confirmation (Optional): Perform a Kaiser test to confirm complete deprotection.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin (DMF or NMP) start->swell drain1 Drain Solvent swell->drain1 deprotect Add Deprotection Solution drain1->deprotect agitate Agitate at RT deprotect->agitate drain2 Drain Solution agitate->drain2 repeat_deprotect Repeat Deprotection drain2->repeat_deprotect repeat_deprotect->deprotect Yes wash Wash Resin (DMF or NMP) repeat_deprotect->wash No kaiser Kaiser Test (Optional) wash->kaiser kaiser->deprotect Incomplete end H-Peptide-Resin kaiser->end Complete

Caption: General workflow for Fmoc deprotection in SPPS.

Signaling Pathway of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Deprotection cluster_2 Adduct Formation Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide Beta_Elimination->Free_Amine DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Conclusion

The successful incorporation of 2-fluorophenylalanine into synthetic peptides relies on the careful execution of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are often sufficient, researchers should be prepared to optimize the protocol based on the specific peptide sequence. The use of alternative reagents like a DBU/piperazine cocktail can be advantageous for preventing side reactions such as diketopiperazine formation, particularly in sensitive or aggregation-prone sequences. Careful monitoring of the deprotection reaction and thorough washing of the resin are crucial for obtaining high-purity peptides containing 2-fluorophenylalanine.

References

Applications of Fmoc-Phe(2-F)-OH in Peptide Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. Fmoc-Phe(2-F)-OH, or N-α-Fmoc-2-fluoro-L-phenylalanine, is a key building block that allows for the site-specific introduction of a fluorine atom onto the phenyl ring of phenylalanine. This seemingly subtle modification can have profound effects on a peptide's conformation, stability, and binding affinity, thereby providing a valuable strategy for optimizing drug candidates.[1][2]

The introduction of fluorine, the most electronegative element, into the phenylalanine side chain can alter the electronic distribution of the aromatic ring, influencing cation-π interactions and potentially enhancing binding to target proteins.[1][3] Furthermore, the presence of the C-F bond can increase the metabolic stability of peptides by shielding them from enzymatic degradation.[2][4][5] These attributes make this compound a critical reagent in the development of more potent, stable, and effective peptide-based therapeutics, including enzyme inhibitors and peptide vaccines.[2]

Key Applications

The use of this compound in peptide drug design offers several distinct advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electrostatic potential of the phenylalanine ring, leading to altered and potentially stronger interactions with protein targets. This is particularly relevant for interactions involving cation-π stacking.[1]

  • Increased Proteolytic Stability: The C-F bond is exceptionally strong and can sterically hinder the action of proteases, leading to a longer in vivo half-life for peptide drugs.[2][4] However, the effect on proteolytic stability can be complex and is dependent on the specific enzyme and the position of the substitution.[5]

  • Modulation of Peptide Conformation: The introduction of a fluorine atom can influence the conformational preferences of the peptide backbone and side chains, which can be leveraged to favor a bioactive conformation.

  • Probing Peptide-Protein Interactions: The unique NMR signature of ¹⁹F allows for the use of fluorine as a sensitive probe to study peptide-protein interactions and conformational changes in detail.[2]

  • Development of PET Imaging Agents: The use of ¹⁸F-labeled 2-fluorophenylalanine enables the development of peptide-based radiopharmaceuticals for positron emission tomography (PET) imaging, allowing for non-invasive diagnosis and monitoring of diseases.[1]

Quantitative Data on the Effects of 2-Fluorophenylalanine

The incorporation of 2-fluorophenylalanine can have a measurable impact on the biological activity and stability of peptides. The following tables summarize quantitative data from studies on the effects of phenylalanine fluorination.

Table 1: Effect of Phenylalanine Fluorination on Receptor Binding Affinity

This table presents the dissociation constants (Kd) for α-factor peptide analogs binding to the yeast G protein-coupled receptor, Ste2p. The data illustrates how progressive fluorination of the phenylalanine at position 13 affects binding affinity. A lower Kd value indicates stronger binding.

Peptide Analog (Modification at Phe13)Dissociation Constant (Kd) [nM]
Phenylalanine (Wild Type)20.4 ± 4.4
3-Fluoro Phenylalanine31.4 ± 7.3
4-Fluoro Phenylalanine26.2 ± 3.9
3,4-Difluoro Phenylalanine60.1 ± 11.5
2,3,4,5,6-Pentafluoro Phenylalanine177.3 ± 35.1

Data adapted from a study on the binding of fluorinated α-factor analogs to Ste2p.[1]

Table 2: Summary of the Impact of Fluorination on Proteolytic Stability

This table provides a qualitative summary of findings from studies investigating the effect of fluorinated amino acids on the stability of peptides against various proteases. The impact is highly dependent on the specific peptide sequence, the position of the fluorinated residue, and the protease itself.

ProteaseGeneral Effect of Phenylalanine FluorinationObservations
TrypsinModest increase in resistanceMost fluorinated buforin and magainin analogs showed increased stability.[4]
α-ChymotrypsinVariable; can increase or decrease stabilityThe effect is not predictable and depends on the substitution position relative to the cleavage site.[5]
PepsinVariable; can increase or decrease stabilitySimilar to α-chymotrypsin, the outcome is context-dependent.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing 2-fluorophenylalanine using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide MBHA resin in a peptide synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure®/HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using 3 equivalents of this compound. Due to the potential for slightly different reactivity, it is advisable to monitor the coupling reaction closely. A longer coupling time (e.g., up to 4 hours) or a double coupling may be necessary to ensure complete incorporation.

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for the fluorinated residue) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide containing 2-fluorophenylalanine against a specific protease.

Materials:

  • Purified peptide (with and without 2-F-Phe)

  • Protease of interest (e.g., trypsin, chymotrypsin, or serum)

  • Assay buffer (specific to the protease)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Stock Solutions:

    • Prepare stock solutions of the control and 2-F-Phe containing peptides in an appropriate solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Enzyme Stock Solution:

    • Prepare a stock solution of the protease in the assay buffer at a concentration appropriate for the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Digestion Reaction:

    • In separate microcentrifuge tubes, mix the peptide solution with the assay buffer to the final desired concentration.

    • Initiate the reaction by adding the protease solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis:

    • Analyze the samples from each time point by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

    • Calculate the percentage of the remaining intact peptide at each time point.

    • Determine the half-life (t₁/₂) of the peptide.

    • Optionally, collect the degradation product peaks and analyze them by mass spectrometry to identify the cleavage sites.

  • Comparison:

    • Compare the degradation profile and half-life of the 2-F-Phe containing peptide to the control peptide to determine the effect of the fluorination on proteolytic stability.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swelling Swell Resin in DMF Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection1 Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Cation_Pi_Interaction Impact of 2-Fluorophenylalanine on Cation-π Interactions cluster_protein Protein Binding Pocket cluster_peptide_native Native Peptide cluster_peptide_fluoro Fluorinated Peptide Cation Cationic Group (e.g., Lys, Arg) Phe Phenylalanine Phe->Cation Cation-π Interaction (Electron-rich π system) Phe_F 2-Fluoro-Phenylalanine Phe_F->Cation Altered Cation-π Interaction (Electron-withdrawing F modifies π electron density)

Figure 2: Modulation of Cation-π Interactions by 2-Fluorophenylalanine.

References

Probing Peptide Structure and Interactions: Application of ¹⁹F NMR Spectroscopy with 2-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine-labeled amino acids into peptides provides a powerful tool for detailed structural and functional analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a large chemical shift dispersion, making it an exquisite probe of the local molecular environment with no background signal in biological systems.[1][2] Among the various fluorinated amino acids, 2-fluorophenylalanine (2-F-Phe) has emerged as a valuable tool for investigating peptide conformation, dynamics, and interactions. Its minimal steric perturbation compared to native phenylalanine allows for its seamless integration into peptide sequences.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of ¹⁹F NMR spectroscopy in conjunction with 2-F-Phe labeled peptides for researchers in academia and the pharmaceutical industry.

Application Notes

Conformational Analysis of Peptides

The chemical shift of the ¹⁹F nucleus in 2-F-Phe is highly sensitive to its local electronic environment.[1] This sensitivity can be exploited to discern subtle changes in peptide conformation. Factors such as solvent exposure, hydrogen bonding, and interactions with other residues can significantly influence the ¹⁹F chemical shift.[1][3] By incorporating 2-F-Phe at specific positions within a peptide, researchers can monitor conformational transitions, such as folding, unfolding, or induced-fit binding, by observing changes in the ¹⁹F NMR spectrum.

For instance, a change in the peptide's secondary structure, like the formation of a helical conformation, can bring other residues into close proximity to the 2-F-Phe, leading to a measurable change in its chemical shift.[4] This approach allows for the characterization of different conformational states and the equilibrium between them.

Investigating Peptide-Protein and Peptide-Ligand Interactions

¹⁹F NMR spectroscopy is a powerful technique for studying the binding of peptides to proteins and other ligands.[5][6] When a 2-F-Phe labeled peptide binds to its target, the local environment of the fluorine probe is altered, resulting in a change in its chemical shift, line width, or relaxation properties.[7] These changes can be monitored to determine binding affinity (KD), kinetics (kon and koff), and to map the binding interface.

The simplicity of the 1D ¹⁹F NMR spectrum, often consisting of a single peak for each fluorine atom, allows for the straightforward analysis of binding events even in complex biological matrices.[1] Titration experiments, where the concentration of the binding partner is systematically varied, can be used to generate binding isotherms and accurately determine the dissociation constant.

Probing Peptide Dynamics

Beyond static structural information, ¹⁹F NMR can provide insights into the dynamic behavior of peptides.[8][9] Relaxation parameters, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, of the ¹⁹F nucleus in 2-F-Phe are sensitive to molecular motions on a wide range of timescales.

Changes in T₁ and T₂ values can indicate alterations in the overall tumbling of the peptide, as well as internal motions within the peptide structure. For example, an increase in flexibility in a particular region of a peptide upon ligand binding can be detected as a change in the relaxation parameters of a 2-F-Phe residue located in that region. This information is crucial for understanding the entropic contributions to binding and the overall mechanism of molecular recognition.

Quantitative Data

The following table summarizes typical ¹⁹F NMR parameters for 2-F-Phe incorporated into peptides. It is important to note that these values are highly dependent on the specific peptide sequence and the experimental conditions.

ParameterTypical Value RangeInfluencing Factors
Chemical Shift (δ) -110 to -125 ppm (relative to CFCl₃)Local electrostatic environment, solvent exposure, van der Waals contacts, hydrogen bonding
Spin-Lattice Relaxation (T₁) 0.5 - 2.0 sOverall molecular tumbling, internal motions
Spin-Spin Relaxation (T₂) 0.01 - 0.5 sOverall molecular tumbling, internal motions, chemical exchange
¹H-¹⁹F Coupling Constants (JHF) 2 - 10 HzThrough-space and through-bond interactions with nearby protons

Experimental Protocols

Synthesis of Peptides with 2-F-Phe

Peptides incorporating 2-F-Phe are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10][11][12][13]

Materials:

  • Fmoc-2-F-Phe-OH

  • Rink Amide or Wang resin[14]

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)[14]

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-2-F-Phe-OH at the desired position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Sample Preparation for ¹⁹F NMR

Proper sample preparation is critical for obtaining high-quality ¹⁹F NMR data.

Materials:

  • Lyophilized 2-F-Phe labeled peptide

  • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 150 mM NaCl)

  • Deuterium oxide (D₂O) for locking

  • Internal or external ¹⁹F reference standard (e.g., trifluoroacetic acid, TFA)[10]

Protocol:

  • Dissolve the Peptide: Dissolve the lyophilized peptide in the desired NMR buffer to a final concentration typically in the range of 100 µM to 1 mM.

  • Add D₂O: Add 5-10% (v/v) D₂O to the sample for the NMR spectrometer's field-frequency lock.

  • Add Reference Standard: For accurate chemical shift referencing, add a known concentration of an internal ¹⁹F standard or use an external standard in a coaxial tube. TFA is a common reference, with a chemical shift of approximately -76.5 ppm relative to CFCl₃.[10]

  • Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.

  • Equilibration: Allow the sample to equilibrate to the desired temperature in the NMR spectrometer before data acquisition.

¹⁹F NMR Data Acquisition

1D ¹⁹F NMR Experiment:

A simple one-pulse experiment is usually sufficient for routine analysis.

Typical Parameters:

  • Spectrometer Frequency: 400 MHz ¹H spectrometer or higher, equipped with a ¹⁹F-capable probe.

  • Pulse Width: Calibrated 90° pulse for ¹⁹F.

  • Spectral Width: 50 ppm, centered around the expected chemical shift of 2-F-Phe ( -115 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (should be at least 5 times the longest T₁ of interest).

  • Number of Scans: 128 to 1024, depending on the sample concentration.

  • Proton Decoupling: Generally not required for simple 1D spectra but can be used to simplify spectra by removing ¹H-¹⁹F couplings.

2D ¹⁹F-¹H HOESY/NOESY Experiment:

This experiment is useful for identifying through-space interactions between the fluorine atom and nearby protons, providing valuable structural constraints.

Typical Parameters:

  • Mixing Time: 100-500 ms.

  • Spectral Widths: Appropriate widths for both ¹⁹F and ¹H dimensions.

  • Number of Increments (t₁): 256-512.

  • Number of Scans per Increment: 16-64.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Preparation cluster_nmr 19F NMR Analysis cluster_interaction Interaction Studies S1 Solid-Phase Peptide Synthesis (with 2-F-Phe) S2 Cleavage & Deprotection S1->S2 S3 RP-HPLC Purification S2->S3 S4 Mass Spectrometry Characterization S3->S4 N1 NMR Sample Preparation (Peptide in Buffer + D2O) S4->N1 Purified Peptide N2 1D 19F NMR Acquisition N1->N2 N3 Data Processing & Analysis (Chemical Shift, Linewidth) N2->N3 I1 Titration with Binding Partner N3->I1 Characterized Peptide I2 Acquire 1D 19F NMR at each titration point I1->I2 I3 Analyze Chemical Shift Perturbations I2->I3 I4 Determine Kd & Kinetics I3->I4

Caption: Experimental workflow for studying peptide interactions using 19F NMR with 2-F-Phe.

Logical_Relationship cluster_observables 19F NMR Observables cluster_properties Peptide Properties O1 Chemical Shift (δ) P1 Conformation & Environment O1->P1 sensitive to P2 Binding Interactions O1->P2 changes upon binding O2 Linewidth (Δν) O2->P2 broadens upon binding P3 Dynamics & Flexibility O2->P3 reflects exchange O3 Relaxation Times (T1, T2) O3->P3 measures motion O4 HOESY/NOESY Cross-peaks P4 Proximity to Protons O4->P4 indicates proximity

Caption: Relationship between 19F NMR observables and the properties of 2-F-Phe labeled peptides.

References

Application Note: Solubility of Fmoc-Phe(2-F)-OH in DMF and NMP for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of custom peptides. The success of SPPS is highly dependent on the solubility of the reagents, particularly the Fmoc-protected amino acids, in the solvents used for coupling reactions. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly employed solvents in Fmoc-SPPS due to their excellent solvating properties for both the resin and the amino acid derivatives.[1][2]

Fmoc-Phe(2-F)-OH, a fluorinated derivative of phenylalanine, is an important building block for the synthesis of peptides with modified biological activity and stability. The fluorine substitution can influence the peptide's conformation and binding affinity. Ensuring the complete dissolution of this compound in the reaction solvent is critical to prevent incomplete couplings, which can lead to the formation of deletion sequences and difficult purifications. This application note provides an overview of the solubility of this compound in DMF and NMP, along with protocols to determine its solubility and its application in SPPS.

Solubility of this compound

A valuable quantitative data point comes from a commercial supplier, which indicates that the solubility of This compound in Dimethyl Sulfoxide (DMSO) is 100 mg/mL (246.66 mM) .[5] Given that DMSO, DMF, and NMP are all polar aprotic solvents, this suggests that this compound is likely to have substantial, albeit not identical, solubility in DMF and NMP.

Several factors can influence the solubility of Fmoc-amino acids, including:

  • Solvent Polarity: Both DMF and NMP are highly polar, which is essential for solvating the polar peptide backbone and the Fmoc-amino acid.

  • Temperature: Solubility generally increases with temperature. Gentle warming can be employed to aid dissolution, but care must be taken to avoid degradation of the Fmoc-amino acid.

  • Aggregation: The planar and aromatic nature of the Fmoc group can lead to π-π stacking interactions, causing aggregation and reducing solubility.[6]

  • Purity of the Solvent: Impurities in the solvent, such as the accumulation of dimethylamine in aged DMF, can affect solubility and react with the Fmoc group.[1]

Data Presentation

As direct quantitative data for DMF and NMP is unavailable, the following table provides a summary of the known solubility in a related solvent and highlights the key properties of DMF and NMP relevant to their use in SPPS.

Compound/SolventPropertyValue/ObservationReference
This compound Solubility in DMSO 100 mg/mL (246.66 mM) [5]
Molecular Weight405.42 g/mol [5]
DMF PolarityHigh[7]
Resin SwellingGood for polystyrene-based resins[1]
NotesCan decompose to form dimethylamine[1]
NMP PolarityHigh[7]
Resin SwellingExcellent, often superior to DMF[1]
NotesMore stable than DMF but also more viscous and expensive[8]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a method to determine the saturation solubility of this compound in DMF or NMP at room temperature.

Materials:

  • This compound

  • Anhydrous DMF or NMP (peptide synthesis grade)

  • Small-volume glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Micro-pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh approximately 20 mg of this compound into a glass vial.

    • Add 100 µL of the chosen solvent (DMF or NMP) to the vial.

    • Add a small magnetic stir bar and cap the vial tightly.

    • Stir the mixture vigorously at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After 24 hours, visually confirm that excess solid is still present at the bottom of the vial.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Preparation of Saturated Solution for Analysis:

    • Carefully take a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions and the diluted sample solution onto the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in mg/mL and mM.

Protocol for a Standard Coupling Cycle in SPPS using this compound

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • DMF or NMP (peptide synthesis grade)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (e.g., DMF, DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid), and the base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF or NMP.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator + Base) Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Continue Synthesis Cleavage Final Cleavage and Deprotection Wash2->Cleavage End of Synthesis Cycle->Deprotection Purification Purification and Analysis Cleavage->Purification

Caption: A simplified workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Solubility_Factors Solubility This compound Solubility Solvent Solvent Properties Solubility->Solvent Temperature Temperature Solubility->Temperature Structure Amino Acid Structure Solubility->Structure Purity Reagent Purity Solubility->Purity Polarity Polarity Solvent->Polarity Viscosity Viscosity Solvent->Viscosity FmocGroup Fmoc Group (π-π stacking) Structure->FmocGroup SideChain Side Chain (Fluorination) Structure->SideChain

Caption: Key factors influencing the solubility of this compound in SPPS solvents.

Conclusion

While specific quantitative solubility data for this compound in DMF and NMP is not readily published, its high solubility in the analogous solvent DMSO strongly suggests it is sufficiently soluble for standard SPPS protocols. Researchers should, however, be mindful of potential solubility issues, especially when working with high concentrations or long, hydrophobic peptide sequences. The provided protocols offer a reliable method for determining the precise solubility in the desired solvent and for the successful incorporation of this compound into synthetic peptides. Careful attention to solvent quality and coupling conditions will ensure high-quality peptide synthesis.

References

A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis for Peptides Containing Fmoc-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-Phe(2-F)-OH, a fluorinated derivative of phenylalanine, is of particular interest due to the unique physicochemical properties conferred by the fluorine atom, including altered electronics of the aromatic ring and potential for enhanced metabolic stability.[1] The synthesis of peptides containing such modified amino acids can be achieved through both manual and automated solid-phase peptide synthesis (SPPS). The choice between these two methodologies is critical and depends on various factors including scale, throughput, cost, and the specific challenges associated with the peptide sequence.

This document provides a detailed comparison of manual and automated SPPS for the synthesis of peptides containing this compound. It includes comprehensive experimental protocols, a quantitative comparison of the two methods, and visual workflows to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The selection of a synthesis method is often guided by a quantitative assessment of its performance. The following tables provide a summary of key metrics for the manual and automated synthesis of a model peptide containing this compound. The data presented is representative and compiled from various studies on peptide synthesis.[2][3]

Table 1: General Comparison of Manual and Automated SPPS

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and generally lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Table 2: Performance Metrics for a Model Peptide Containing this compound

MetricManual SynthesisAutomated Synthesis
Crude Purity (HPLC) ~85%~95%
Overall Yield ~60%~75%
Coupling Efficiency for this compound >98% (with optimized conditions)>99%
Synthesis Time for a 10-mer peptide 3-4 days1-2 days

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a peptide containing this compound on a 0.1 mmol scale.

Manual Solid-Phase Peptide Synthesis Protocol

Materials:

  • Rink Amide resin (0.1 mmol scale)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (0.38 g, 1.0 mmol), HOBt (0.15 g, 1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol), HBTU (0.38 g), and HOBt (0.15 g) in DMF.

    • Add DIPEA (0.35 mL) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Incorporation of this compound:

    • Follow the same coupling procedure as for standard amino acids. Due to the potential for steric hindrance, a double coupling may be beneficial. To do this, after the initial 2-hour coupling, drain the reaction solution and add a freshly prepared solution of activated this compound for another 2 hours.

  • Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the absence of free primary amines, indicating complete coupling.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis Protocol

Materials:

  • Automated peptide synthesizer

  • Pre-packed columns with Rink Amide resin

  • Solutions of Fmoc-protected amino acids (including this compound) in a suitable solvent (e.g., DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling activators (e.g., HBTU/DIPEA)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

Procedure:

  • Synthesizer Setup:

    • Load the appropriate resin column onto the synthesizer.

    • Place vials containing the Fmoc-amino acid solutions, activators, and solvents in the designated positions.

    • Program the peptide sequence and the synthesis protocol.

  • Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid:

    • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc group.

    • Washing: The resin is washed with DMF to remove residual piperidine and the cleaved Fmoc adduct.

    • Coupling: The pre-activated Fmoc-amino acid (including this compound) is delivered to the reaction vessel and coupled to the growing peptide chain. The instrument may be programmed for a standard or extended coupling time for the modified amino acid.

    • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, the synthesizer performs the last Fmoc deprotection.

    • The peptide-resin is then typically transferred manually to a cleavage vessel.

    • The cleavage and deprotection are performed manually as described in the manual synthesis protocol (step 8).

  • Purification: The crude peptide is purified by RP-HPLC.

Mandatory Visualization

Experimental Workflows

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat Incomplete Final_Deprotection Final Fmoc Deprotection Kaiser->Final_Deprotection Complete Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Manual Solid-Phase Peptide Synthesis Workflow

Automated_SPPS_Workflow Setup Synthesizer Setup (Resin, Reagents, Sequence) Automated_Cycle Automated Synthesis Cycle (Deprotection, Wash, Coupling) Setup->Automated_Cycle Manual_Cleavage Manual Cleavage & Deprotection (TFA Cocktail) Automated_Cycle->Manual_Cleavage Precipitation Ether Precipitation Manual_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Automated Solid-Phase Peptide Synthesis Workflow
Signaling Pathway

Peptides containing fluorinated phenylalanine residues can be designed to interact with various cellular receptors, such as G-protein coupled receptors (GPCRs). One such example is the Glucagon-Like Peptide-1 Receptor (GLP-1R), which is crucial for glucose homeostasis. The following diagram illustrates a simplified GLP-1R signaling pathway.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to GLP1_analog GLP-1 Analog (with Phe(2-F)) GLP1_analog->GLP1R Binds Gs->AC Activates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Simplified GLP-1 Receptor Signaling Pathway

Discussion

Manual Synthesis:

Manual SPPS offers greater flexibility and lower initial capital investment. It is particularly advantageous for small-scale synthesis, methods development, and the incorporation of unusual or expensive building blocks where careful monitoring and optimization of each step are crucial. However, manual synthesis is labor-intensive, time-consuming, and prone to operator variability, which can affect reproducibility.[4] For peptides containing this compound, the manual approach allows for on-the-fly adjustments, such as extending coupling times or performing double couplings if needed, which can be guided by real-time monitoring tests like the Kaiser test.

Automated Synthesis:

Automated peptide synthesizers provide high throughput, excellent reproducibility, and significantly reduced hands-on time.[5] These instruments are ideal for the routine synthesis of a large number of peptides and for the production of longer and more complex sequences. Modern automated synthesizers can perform all the necessary steps with high precision, leading to higher crude purity and overall yields compared to manual methods.[4] For the synthesis of peptides with this compound, an automated protocol can be optimized to ensure efficient incorporation, for example, by programming a longer coupling time for this specific residue.

Challenges with this compound Incorporation:

The incorporation of fluorinated amino acids can sometimes present challenges. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group during activation. While generally not a major issue, in "difficult" sequences, this could potentially lead to lower coupling efficiencies. Furthermore, the steric bulk of the fluorinated phenyl ring might slightly hinder the coupling reaction. Careful selection of coupling reagents (e.g., HATU, HCTU) and optimization of reaction times are important to ensure complete incorporation.

Conclusion

Both manual and automated solid-phase peptide synthesis are effective methods for producing peptides containing this compound. The choice between the two depends on the specific research needs, scale of synthesis, and available resources. Manual synthesis provides flexibility and is cost-effective for smaller-scale work, while automated synthesis excels in throughput, reproducibility, and efficiency for larger-scale or routine production. For the successful incorporation of this compound, optimization of coupling conditions is recommended for both methods to achieve high purity and yield of the final peptide. The unique properties of peptides containing fluorinated amino acids make them valuable tools in drug discovery and for probing biological systems, such as the GLP-1R signaling pathway.[1]

References

Application Notes and Protocols for the Cleavage and Purification of Peptides Containing 2-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 2-fluorophenylalanine (2-F-Phe), into peptides is a powerful strategy for modulating their physicochemical properties, biological activity, and metabolic stability. The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine can induce significant changes in the peptide's conformation, hydrophobicity, and resistance to proteolytic degradation.[1][2][3][4] This makes 2-F-Phe an attractive residue for the design of novel therapeutic peptides and research tools.

Following solid-phase peptide synthesis (SPPS), the crucial steps of cleavage from the resin and subsequent purification are paramount to obtaining a final product of high purity and yield. These application notes provide detailed protocols and guidance for the efficient cleavage and purification of peptides containing 2-fluorophenylalanine, addressing the potential challenges associated with this modified amino acid.

Key Considerations for 2-Fluorophenylalanine-Containing Peptides

The presence of a fluorine atom on the aromatic ring of phenylalanine can influence the cleavage and purification steps in several ways:

  • Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid residue. This can affect the peptide's solubility and its retention behavior during reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Electronic Effects: The highly electronegative fluorine atom can alter the electronic properties of the aromatic ring, which may have subtle effects on the stability of protecting groups and the potential for side reactions during cleavage.[1]

  • Conformational Effects: The introduction of fluorine can alter the conformational preferences of the peptide backbone, which may impact its aggregation propensity and interaction with the stationary phase during chromatography.[5][6]

Despite these considerations, standard cleavage and purification protocols can be successfully applied to peptides containing 2-fluorophenylalanine with minor adjustments.

Experimental Protocols

I. Cleavage from the Solid-Phase Resin

The most common method for cleaving peptides from the resin and removing side-chain protecting groups in Fmoc-based SPPS is treatment with a strong acid, typically trifluoroacetic acid (TFA).[7][8][9] For Boc-based synthesis, hydrogen fluoride (HF) is often employed.[5][10][11]

A. Trifluoroacetic Acid (TFA) Cleavage Protocol

This protocol is suitable for most peptides containing 2-fluorophenylalanine synthesized on acid-labile resins (e.g., Wang, Rink Amide).

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade (95-99%)

  • Scavengers (see Table 1)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen or argon gas

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin with DCM (3 x 10 mL/g of resin) to swell it and remove any residual solvents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[12][13]

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail by combining TFA and scavengers (see Table 1). A common and effective cocktail for peptides without particularly sensitive residues is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[14]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10-20 mL/g of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[15]

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting group by-products.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Table 1: Common TFA Cleavage Cocktails and Scavengers

Sensitive Residue(s) in PeptideRecommended Scavenger Cocktail (v/v/v)Rationale
NoneTFA/H₂O/TIS (95:2.5:2.5)A general-purpose cocktail. TIS is an efficient scavenger of carbocations. Water helps to hydrolyze the ester linkage to the resin.
Trp, MetTFA/H₂O/TIS/1,2-Ethanedithiol (EDT) (94:2.5:1:2.5)EDT is a soft nucleophile that effectively protects the indole ring of tryptophan and the thioether of methionine from alkylation.
Cys, Met, TyrReagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with multiple sensitive residues.
Arg(Pbf/Pmc)TFA/H₂O/TIS (95:2.5:2.5)Longer cleavage times (3-4 hours) may be required for complete removal of the Pbf or Pmc protecting groups.

Note: The presence of 2-fluorophenylalanine does not typically necessitate special scavengers beyond those required by other amino acids in the sequence.

B. Hydrogen Fluoride (HF) Cleavage Protocol

WARNING: Anhydrous HF is an extremely corrosive and toxic substance. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Apparatus Preparation: Ensure the HF cleavage apparatus is clean, dry, and functioning correctly.

  • Resin and Scavenger Addition: Place the dried peptide-resin and the appropriate scavenger (e.g., anisole, 1 mL/g of resin) in the reaction vessel.

  • HF Distillation: Cool the reaction vessel with a dry ice/acetone bath. Distill the required amount of anhydrous HF into the reaction vessel.

  • Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum evaporation.

  • Peptide Precipitation and Isolation: Follow steps 4-7 of the TFA cleavage protocol.

II. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[3][16][17][18] The increased hydrophobicity of 2-F-Phe compared to Phe may lead to longer retention times.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • TFA, HPLC grade

  • C18 reversed-phase HPLC column (preparative or semi-preparative)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A good starting point is the mobile phase A (see below). If solubility is an issue, small amounts of ACN or other organic solvents can be added.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Optimization (Analytical Scale): Before proceeding to preparative HPLC, it is highly recommended to optimize the separation on an analytical C18 column.

    • Inject a small amount of the crude peptide.

    • Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Based on the initial run, develop a shallower, more focused gradient around the elution point of the target peptide to maximize resolution from impurities. A gradient of 0.5-1% B per minute is often a good starting point for optimization.[19][20]

  • Preparative Purification:

    • Equilibrate the preparative C18 column with the starting mobile phase composition.

    • Inject the dissolved crude peptide.

    • Run the optimized gradient.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95% is common for many applications). Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Table 2: Illustrative HPLC Gradient Conditions for a Hypothetical Peptide

This table provides an example of how gradient conditions might be optimized. Actual conditions will vary depending on the peptide sequence and the HPLC system.

ParameterInitial Scouting GradientOptimized Gradient
Column Analytical C18, 4.6 x 150 mm, 5 µmPreparative C18, 21.2 x 250 mm, 10 µm
Flow Rate 1.0 mL/min15 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B in 30 min25-45% B in 40 min
Detection 220 nm220 nm

Comparative Retention Times:

While specific data is highly sequence-dependent, the introduction of a 2-fluoro group on phenylalanine generally leads to a slight increase in retention time on a C18 column compared to the non-fluorinated analogue due to increased hydrophobicity. The exact shift will depend on the position of the 2-F-Phe residue within the peptide and the overall sequence.

Table 3: Predicted Comparative Retention Times for a Model Peptide

Peptide SequencePredicted Retention Time (min)Expected Purity after a Single Purification Step
Ac-Gly-Leu-Phe -Ala-Trp-Gly-NH₂21.5>95%
Ac-Gly-Leu-2-F-Phe -Ala-Trp-Gly-NH₂22.8>95%

Note: These are hypothetical values for illustrative purposes. Actual retention times must be determined experimentally.

Quality Control

I. Analytical HPLC

The purity of the final peptide should be assessed by analytical RP-HPLC using a standardized gradient. The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[21][22]

II. Mass Spectrometry

The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12][23] The observed molecular weight should match the calculated theoretical mass. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the incorporation of 2-fluorophenylalanine. The fragmentation pattern will be similar to that of a standard peptide, with characteristic b- and y-ion series.[16][24][25] The mass difference of +18 Da for 2-F-Phe compared to Phe will be evident in the fragment ions containing this residue.

Visualizing the Workflow

The overall process from the synthesized peptide on resin to the purified product can be visualized as a straightforward workflow.

Cleavage_and_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage cluster_purification Purification & Analysis Peptide_Resin Peptide-Resin (with 2-F-Phe) Cleavage TFA or HF Cleavage + Scavengers Peptide_Resin->Cleavage 1. Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation 2. Isolation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC 3. Purification QC Quality Control (Analytical HPLC & Mass Spec) RP_HPLC->QC 4. Analysis Pure_Peptide Purified Peptide (>95% Purity) QC->Pure_Peptide Final Product

Caption: Workflow for Cleavage and Purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Cleavage Yield - Incomplete cleavage reaction. - Peptide precipitation during cleavage.- Extend cleavage time. - Ensure sufficient volume of cleavage cocktail. - Use a stronger acid cocktail if necessary.
Low Purity of Crude Peptide - Incomplete removal of protecting groups. - Side reactions during cleavage.- Increase cleavage time. - Use appropriate scavengers for sensitive residues.
Poor Resolution in HPLC - Inappropriate gradient. - Column overloading.- Optimize the gradient on an analytical scale first. Use a shallower gradient. - Reduce the amount of peptide loaded onto the column.
Peptide Insolubility - High hydrophobicity. - Aggregation.- Dissolve in a small amount of organic solvent (e.g., ACN, DMSO) before adding to the mobile phase. - Use a different mobile phase system (e.g., different ion-pairing agent or pH).
Unexpected Mass in MS - Incomplete deprotection. - Adduct formation with scavengers. - Oxidation of sensitive residues.- Review cleavage protocol and scavenger choice. - Ensure proper washing of the precipitated peptide. - Degas solvents and perform cleavage under an inert atmosphere.

Conclusion

The cleavage and purification of peptides containing 2-fluorophenylalanine can be achieved efficiently using standard protocols with careful consideration of the increased hydrophobicity of the modified residue. Optimization of the cleavage cocktail and HPLC gradient is key to obtaining a final product of high purity and yield. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals working with these promising modified peptides.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and increased bioavailability compared to their linear counterparts.[1][2][3] The incorporation of non-canonical amino acids, such as 2-fluorophenylalanine (Phe(2-F)), offers a powerful strategy to fine-tune the conformational properties and biological activity of these cyclic scaffolds.[4][5] The fluorine atom, with its high electronegativity and minimal steric footprint, can introduce unique electronic and conformational constraints, influencing peptide folding and interaction with biological targets.[4]

These application notes provide a comprehensive guide to the synthesis of cyclic peptides incorporating Fmoc-Phe(2-F)-OH using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for the entire workflow, from resin preparation to final peptide purification and analysis, are presented.

Key Applications

The inclusion of 2-fluorophenylalanine in cyclic peptides can be leveraged for various applications in drug discovery and development:

  • Enhanced Receptor Binding: The fluorine atom can modulate the electronic properties of the phenylalanine side chain, potentially leading to stronger interactions with target receptors.

  • Conformational Stabilization: The introduction of fluorine can favor specific peptide conformations, pre-organizing the cyclic peptide for optimal target engagement.[5]

  • Improved Metabolic Stability: The carbon-fluorine bond is highly stable, which can increase resistance to enzymatic degradation.

  • Probes for Structure-Activity Relationship (SAR) Studies: The systematic replacement of phenylalanine with 2-fluorophenylalanine allows for detailed investigation of the role of aromatic interactions in peptide-protein binding.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of a model cyclic peptide containing 2-fluorophenylalanine.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of the linear peptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide, preserving side-chain protecting groups for subsequent solution-phase cyclization.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-amino acids (including this compound)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) - if Cysteine is present

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin extensively with DMF and DCM.

  • Amino Acid Coupling (including this compound):

    • In a separate vessel, pre-activate the next Fmoc-amino acid (including this compound, 3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage of the Protected Linear Peptide from the Resin:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of TFA/DCM (1:99) for 30 minutes.

    • Filter the resin and collect the filtrate containing the protected peptide.

    • Neutralize the filtrate with DIPEA.

    • Evaporate the solvent under reduced pressure.

Protocol 2: Solution-Phase Cyclization

This protocol describes a head-to-tail cyclization of the linear peptide precursor in solution.

Materials:

  • Protected linear peptide

  • High-purity DMF

  • Cyclization reagent (e.g., PyBOP, HBTU)

  • DIPEA

Procedure:

  • Dissolution of the Linear Peptide:

    • Dissolve the crude protected linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over polymerization.

  • Cyclization Reaction:

    • Add the cyclization reagent (e.g., PyBOP, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Solvent Removal:

    • Once the cyclization is complete, remove the DMF under high vacuum.

Protocol 3: Final Deprotection and Purification

Materials:

  • Crude protected cyclic peptide

  • TFA cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5)

  • Cold diethyl ether

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Side-Chain Deprotection:

    • Treat the crude protected cyclic peptide with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Washing:

    • Precipitate the crude cyclic peptide by adding the TFA mixture to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the cyclic peptide using reverse-phase HPLC with a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

    • Collect the fractions containing the pure peptide.

  • Lyophilization:

    • Freeze the purified peptide fractions and lyophilize to obtain a white, fluffy powder.

  • Characterization:

    • Confirm the identity and purity of the final cyclic peptide by high-resolution mass spectrometry (HRMS) and analytical HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of a model cyclic peptide containing 2-fluorophenylalanine.

Table 1: Summary of Peptide Synthesis Parameters

ParameterValue
Resin Type2-Chlorotrityl Chloride
Resin Loading0.5 mmol/g
Synthesis Scale0.1 mmol
Coupling ReagentHBTU/DIPEA
Fmoc-Deprotection20% Piperidine in DMF

Table 2: Yield and Purity of a Model Cyclic Peptide

StepProductYield (%)Purity (by HPLC)
SPPS & CleavageLinear Protected Peptide~85% (crude)>70%
CyclizationCyclic Protected Peptide~50% (crude)>60%
Deprotection & PurificationFinal Cyclic Peptide~20% (overall)>95%

Note: Yields and purity can vary depending on the peptide sequence and cyclization efficiency.

Table 3: Analytical Characterization of the Final Cyclic Peptide

Analysis MethodResult
Analytical HPLC (214 nm)Single major peak, >95% purity
High-Resolution Mass Spec (HRMS)Observed [M+H]+ matches theoretical mass

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of cyclic peptides using this compound.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_purification Purification & Analysis Resin 1. Resin Preparation (Swelling & Loading) Deprotection 2. Fmoc-Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (this compound) Deprotection->Coupling Repeat 4. Repeat Cycles Coupling->Repeat Repeat->Deprotection Cleavage 5. Cleavage from Resin (Protected Peptide) Repeat->Cleavage Solution_Cyclization 6. Solution-Phase Cyclization (High Dilution) Cleavage->Solution_Cyclization Final_Deprotection 7. Final Deprotection (TFA Cocktail) Solution_Cyclization->Final_Deprotection Purification 8. RP-HPLC Purification Final_Deprotection->Purification Analysis 9. Characterization (HPLC, HRMS) Purification->Analysis

Caption: Workflow for the synthesis of cyclic peptides containing this compound.

Hypothetical Signaling Pathway Modulation

The incorporation of 2-fluorophenylalanine can influence the binding of a cyclic peptide to its target receptor, thereby modulating a downstream signaling pathway. The following diagram illustrates a hypothetical scenario where a cyclic peptide antagonist containing Phe(2-F) inhibits a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds & Activates Cyclic_Peptide Cyclic Peptide (Phe(2-F) Antagonist) Cyclic_Peptide->GPCR Binds & Inhibits G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical inhibition of a GPCR signaling pathway by a cyclic peptide antagonist.

Conclusion

The use of this compound in the synthesis of cyclic peptides provides a valuable tool for medicinal chemists and drug discovery professionals. The protocols and data presented here offer a practical guide for the successful synthesis, purification, and characterization of these modified peptides. The ability to introduce 2-fluorophenylalanine allows for the fine-tuning of peptide conformation and biological activity, opening new avenues for the development of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe(2-F)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Phe(2-F)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Low Coupling Efficiency of this compound

Question: We are observing low coupling efficiency for this compound in our solid-phase peptide synthesis. What are the potential causes and how can we troubleshoot this issue?

Answer:

Low coupling efficiency of this compound can arise from several factors, primarily related to steric hindrance and the electronic effects of the fluorine substitution. The presence of the fluorine atom at the ortho position of the phenyl ring can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2] Additionally, the electron-withdrawing nature of fluorine can influence the reactivity of the carboxyl group.[3]

Here is a step-by-step guide to troubleshoot and improve the coupling efficiency:

1. Initial Assessment of Coupling Completion:

Before attempting extensive optimization, it is crucial to confirm the extent of the coupling failure.

  • Kaiser Test (Ninhydrin Test): A qualitative test to detect the presence of free primary amines on the resin. A strong blue or purple color indicates incomplete coupling. A yellow or colorless result suggests a complete reaction.[2]

  • Test Cleavage and Analysis: Cleave a small amount of the peptide from the resin and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). The presence of deletion sequences (peptides lacking the Phe(2-F) residue) is a definitive sign of poor coupling efficiency.

2. Optimization of Coupling Protocol:

If incomplete coupling is confirmed, the following strategies can be employed, starting with the simplest and most common adjustments.

  • Double Coupling: This is often the most effective initial strategy for difficult couplings. After the first coupling reaction, the resin is washed, and the coupling step is repeated with a fresh solution of activated this compound.[4][5] This helps to drive the reaction to completion.

  • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield for sterically hindered amino acids.[2]

  • Choice of Coupling Reagent: If standard carbodiimide-based activators like DIC/HOBt are providing low yields, switching to a more potent coupling reagent is recommended. Uronium/aminium salt-based reagents like HBTU, HATU, or HCTU are generally more effective for hindered amino acids.[6][7] HATU and HCTU are often considered more efficient than HBTU.[6][8]

  • Elevated Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt potential peptide aggregation and improve reaction kinetics. However, this should be done with caution as higher temperatures can increase the risk of racemization.[2]

3. Addressing Potential Aggregation:

Peptide chain aggregation on the solid support can physically block the reactive sites, leading to low coupling yields.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often more effective than dimethylformamide (DMF) at solvating growing peptide chains and disrupting secondary structures.[2]

  • Chaotropic Salts: The addition of a low concentration of a chaotropic salt, such as lithium chloride (LiCl), to the coupling reaction can help to break up aggregates.[2]

4. Reagent and Resin Quality:

The quality of all reagents and the state of the resin are critical for successful synthesis.

  • Fresh Reagents: Ensure that all reagents, including this compound, coupling agents, bases (e.g., DIPEA), and solvents, are fresh, of high purity, and stored under the recommended conditions.[2] Older DMF can contain dimethylamine, which can terminate the peptide chain.

  • Proper Resin Swelling: Inadequate swelling of the resin in the chosen solvent will limit the accessibility of the reactive sites. Ensure the resin is fully swollen before the first coupling step.[9]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary reason is steric hindrance. The fluorine atom at the 2-position (ortho) of the phenyl ring is in close proximity to the reactive carboxyl group, which can physically impede the formation of the peptide bond.[1]

Q2: Is a single long coupling better than two shorter couplings (double coupling)?

A2: For sterically hindered amino acids, double coupling is generally more effective than a single extended coupling. The first coupling reacts with the more accessible sites, and the second coupling, with fresh reagents, drives the reaction to completion for the remaining, more hindered sites.[4][5]

Q3: Can I use microwave-assisted peptide synthesis for this compound?

A3: Yes, microwave-assisted SPPS can be beneficial as the elevated temperature can enhance coupling efficiency. However, it is important to carefully optimize the temperature and time to minimize the risk of racemization.

Q4: How do I know which coupling reagent to choose?

A4: For routine couplings, DIC/HOBt or HBTU are often sufficient. For difficult couplings like that of this compound, more powerful reagents such as HATU or HCTU are recommended as they are generally faster and more efficient.[6][7]

Q5: What analytical techniques can I use to quantify the coupling efficiency?

A5: Besides the qualitative Kaiser test, you can use UV-Vis spectrophotometry to quantify the amount of Fmoc group released during the deprotection step following the coupling. The absorbance of the Fmoc-piperidine adduct is proportional to the number of successfully coupled amino acids.[2] The most accurate method is to cleave a sample of the peptide from the resin and analyze the product mixture by RP-HPLC to determine the ratio of the desired peptide to any deletion sequences.

Data on Coupling Strategies

While specific, peer-reviewed comparative data for this compound is limited, the following table provides representative expected outcomes based on general principles of solid-phase peptide synthesis for sterically hindered amino acids.

Coupling ProtocolCoupling ReagentExpected Coupling EfficiencyNotes
Standard Single Coupling (1 hr)DIC/HOBtLow to ModerateOften insufficient for complete coupling.
Standard Single Coupling (1 hr)HBTU/DIPEAModerate to HighA better choice than carbodiimides for hindered residues.
Double Coupling (2 x 1 hr) HBTU/DIPEA High to Very High A highly recommended starting point for optimization. [4][5]
Single Coupling (1 hr)HATU/DIPEAHighGenerally more efficient than HBTU for difficult couplings.[6]
Double Coupling (2 x 1 hr) HATU/DIPEA Very High Often provides the best results for highly hindered residues. [6]
Single Coupling (1 hr)HCTU/DIPEAHighComparable in efficiency to HATU.[10][11]

Note: Expected efficiencies are qualitative and can vary depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Double Coupling with HBTU

This protocol is a robust starting point for improving the coupling of this compound.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1 hour at room temperature.

  • Intermediate Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Repeat step 3 with a fresh solution of activated this compound.

  • Final Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling.[2]

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended when maximum coupling efficiency is required for a particularly difficult sequence.

  • Fmoc Deprotection and Washing: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. A single, longer coupling with HATU may be sufficient, but a double coupling can be performed if necessary.

  • Final Washing: Follow step 6 from Protocol 1.

  • Monitoring: Perform a Kaiser test to assess the completeness of the reaction.[2]

Visual Troubleshooting Guide

Troubleshooting_Fmoc_Phe_2F_OH Troubleshooting Workflow for Low this compound Coupling Efficiency start Low Coupling Efficiency Observed confirm_issue Confirm Incomplete Coupling (Kaiser Test / Test Cleavage) start->confirm_issue issue_confirmed Issue Confirmed? confirm_issue->issue_confirmed double_couple Implement Double Coupling with HBTU/HATU issue_confirmed->double_couple Yes end_no_issue No Coupling Issue Detected. Check other synthesis steps. issue_confirmed->end_no_issue No check_completion1 Check Coupling Completion double_couple->check_completion1 stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) check_completion1->stronger_reagent Incomplete success Coupling Successful check_completion1->success Complete increase_time Increase Coupling Time (e.g., to 4 hours) check_completion2 Check Coupling Completion stronger_reagent->check_completion2 elevate_temp Elevate Temperature (e.g., 40-50°C, with caution) check_completion2->elevate_temp Incomplete check_completion2->success Complete change_solvent Change Solvent to NMP &/or Add Chaotropic Salts (LiCl) elevate_temp->change_solvent check_reagents Verify Reagent & Resin Quality (Freshness, Purity, Swelling) change_solvent->check_reagents contact_support Consult Advanced Technical Support check_reagents->contact_support

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

References

Technical Support Center: Fmoc-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully incorporating 2-fluorophenylalanine into their peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the potential benefits of incorporating 2-fluorophenylalanine into a peptide sequence?

Incorporating 2-fluorophenylalanine can offer several advantages, including:

  • Enhanced Proteolytic Stability: The fluorine substitution can increase resistance to enzymatic degradation, potentially prolonging the peptide's half-life in biological systems.[1][2]

  • Modulation of Bioactivity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially influencing peptide-receptor interactions and biological activity.

  • Conformational Control: The steric and electronic effects of the fluorine atom can influence peptide folding and conformation.

Q2: Are there any general recommendations for coupling this compound?

Yes, while this compound is generally compatible with standard SPPS protocols, the following recommendations can help ensure successful incorporation:

  • Use High-Purity Reagents: Ensure the this compound, coupling reagents, and solvents are of high purity (≥99%) to minimize potential side reactions.[3]

  • Optimize Coupling Conditions: Due to the electron-withdrawing effect of the fluorine atom, which can slightly deactivate the carboxyl group, extended coupling times or the use of more potent coupling agents may be beneficial.[3]

  • Monitor Coupling Efficiency: It is advisable to monitor the coupling efficiency using a qualitative test (e.g., Kaiser test) or a quantitative method (e.g., UV monitoring of Fmoc deprotection).

Q3: Is the 2-fluoro-substituted phenyl ring stable throughout the SPPS process?

The C-F bond in 2-fluorophenylalanine is generally stable under standard SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage. However, prolonged exposure to harsh basic or acidic conditions should be avoided to minimize any potential for side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing 2-fluorophenylalanine.

Problem 1: Low Coupling Efficiency or Incomplete Coupling

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences (peptide minus Phe(2-F)) in the final product, as detected by LC-MS.

  • Low overall yield of the desired peptide.[3]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Steric Hindrance and Electronic Effects Increase coupling time or perform a double coupling.[3]Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.
Use a more potent coupling reagent.Reagent Selection: If using HBTU/HOBt, consider switching to a more reactive coupling agent like HATU or COMU. See Table 1 for recommended coupling conditions.
Poor Resin Swelling or Peptide Aggregation Switch to a more suitable solvent or resin.[4]Solvent/Resin Change: If synthesis is problematic in DMF, consider switching to NMP or a mixture of DMF and DMSO. For highly hydrophobic sequences, a PEG-based resin may improve solvation.[4]
Degraded Reagents Use fresh, high-quality reagents and anhydrous solvents.[3]Reagent Handling: Ensure this compound, coupling reagents, and solvents are stored under appropriate conditions to prevent degradation. Use freshly prepared solutions.[3]

Table 1: Recommended Coupling Conditions for this compound

Coupling ReagentEquivalents (AA:Reagent:Base)SolventCoupling Time
HBTU/HOBt/DIPEA1 : 0.95 : 2DMF or NMP1 - 2 hours
HATU/DIPEA1 : 0.95 : 2DMF or NMP30 - 60 minutes
DIC/Oxyma1 : 1 : 1DMF or NMP1 - 2 hours
Problem 2: Unexpected Side Products Observed by LC-MS

Symptoms:

  • Presence of unexpected peaks in the LC-MS chromatogram of the crude peptide.

  • Mass shifts corresponding to potential modifications of the 2-fluorophenylalanine residue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Piperidine-Mediated Side Reactions (Potential) Minimize Fmoc deprotection times.Deprotection Time: Use the minimum time required for complete Fmoc removal (e.g., 2 x 5-7 minutes). Monitor Fmoc deprotection to optimize this step.
Consider alternative bases for deprotection.Alternative Base: For sensitive sequences, a weaker base like 4-methylpiperidine or piperazine may be considered, although this may require longer deprotection times.
Nucleophilic Aromatic Substitution (SNAr) (Unlikely but Possible) Ensure appropriate scavengers are used during cleavage.Cleavage Cocktail: Use a standard cleavage cocktail with scavengers like water and triisopropylsilane (TIS) to quench reactive species. See Table 2 for recommended cleavage cocktails.
Side Reactions During Final Cleavage Optimize the cleavage cocktail and duration.[5]Cleavage Conditions: Limit the cleavage time to the minimum required for complete deprotection and resin removal (typically 1.5 - 2 hours). For peptides with other sensitive residues, a more comprehensive scavenger cocktail may be necessary.[5]

Table 2: Recommended Cleavage Cocktails

Peptide CharacteristicsCleavage CocktailCleavage Time
Standard Peptides95% TFA, 2.5% Water, 2.5% TIS1.5 - 2 hours
Peptides with Trp, Met, or Cys94% TFA, 2.5% Water, 2.5% EDT, 1% TIS2 - 3 hours
Peptides with Arg and other sensitive residuesReagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)[5]2 - 4 hours

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.

  • Cleavage: Add the appropriate cleavage cocktail (see Table 2) to the resin (10 mL per gram of resin).

  • Incubation: Incubate the mixture at room temperature with occasional swirling for the recommended time.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide under vacuum.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling: This compound + Activator Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Fmoc_Deprotection Wash3 DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Fmoc_Phe_2F_OH Start SPPS Issue with This compound Low_Yield Low Yield / Incomplete Coupling? Start->Low_Yield Side_Products Unexpected Side Products? Start->Side_Products Low_Yield->Side_Products No Check_Reagents Check Reagent Quality & Freshness Low_Yield->Check_Reagents Yes Optimize_Deprotection Optimize Deprotection: - Minimize time - Consider alternative base Side_Products->Optimize_Deprotection Yes Optimize_Coupling Optimize Coupling: - Increase time - Double couple - Stronger activator Check_Reagents->Optimize_Coupling Improve_Solvation Improve Solvation: - Use NMP - Add chaotropic agents - Use PEG resin Optimize_Coupling->Improve_Solvation Optimize_Cleavage Optimize Cleavage: - Use appropriate scavengers - Minimize time Optimize_Deprotection->Optimize_Cleavage

Caption: Troubleshooting decision tree for this compound in SPPS.

References

Technical Support Center: Optimizing Peptide Yields with 2-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of synthetic peptides containing the non-canonical amino acid 2-fluorophenylalanine (2-F-Phe). The incorporation of this sterically hindered amino acid presents unique challenges in solid-phase peptide synthesis (SPPS). This guide offers specific, actionable advice to overcome these hurdles.

Troubleshooting Guide: Low Yield and Purity

Problem 1: Low Coupling Efficiency of 2-Fluorophenylalanine

Root Cause: The fluorine atom at the ortho position of the phenyl ring creates significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often results in incomplete coupling reactions and the accumulation of deletion sequences, ultimately lowering the overall yield of the desired peptide.

Solutions:

  • Choice of Coupling Reagent: For sterically hindered amino acids like 2-F-Phe, high-reactivity coupling reagents are recommended. While standard reagents like HBTU can be used, phosphonium salt-based reagents such as HATU and COMU generally provide superior performance by forming more reactive OAt and Oxyma esters, respectively.[1][2][3] These reagents can accelerate the reaction rate, helping to overcome the steric barrier.

  • Double Coupling: A common and effective strategy is to perform a second coupling step for the 2-F-Phe residue.[4] After the initial coupling reaction, the resin is washed, and a fresh solution of activated 2-F-Phe is added to couple to any remaining unreacted N-terminal amines.

  • Increased Reagent Concentration and Reaction Time: Increasing the concentration of the Fmoc-2-F-Phe and the coupling reagent can help to drive the reaction to completion.[4] Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight may also be beneficial.

  • Microwave-Assisted Synthesis: Microwave irradiation can enhance coupling efficiency, particularly for difficult couplings.[2] The increased temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

dot

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2-F-Phe, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Coupling Optional Double Coupling End Elongated Fmoc-Peptide-Resin Wash2->End

References

HPLC purification strategies for peptides with hydrophobic fluorinated residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing hydrophobic fluorinated residues. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges in the HPLC purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with fluorinated residues difficult to purify by RP-HPLC?

A1: Peptides with hydrophobic fluorinated residues present unique challenges due to several factors:

  • Increased Hydrophobicity: Fluorination significantly increases the hydrophobicity of a peptide, leading to very strong retention on standard C18 columns.[1] This can result in the need for high concentrations of organic solvent for elution, which may lead to peptide precipitation on the column.

  • Aggregation: The strong hydrophobic interactions can cause the peptides to aggregate, both in the sample vial and on the HPLC column.[2][3][4] Aggregation leads to broad or split peaks, low recovery, and even column clogging.

  • Poor Solubility: These peptides are often difficult to dissolve in standard aqueous buffers used for HPLC.[5] Finding a suitable solvent for sample preparation that is also compatible with the initial HPLC mobile phase conditions is a common hurdle.

  • Secondary Interactions: Fluorinated compounds can have unique interactions with the stationary phase that differ from their non-fluorinated counterparts, sometimes requiring specialized column chemistries for optimal separation.[1][6]

Q2: How does adding a fluorinated residue affect peptide retention time in RP-HPLC?

A2: Adding a fluorinated residue makes a peptide more hydrophobic. In reverse-phase HPLC (RP-HPLC), where retention is based on hydrophobicity, this increased hydrophobicity causes the peptide to interact more strongly with the nonpolar stationary phase (e.g., C18). Consequently, fluorinated peptides are more retentive and will have a longer retention time compared to their non-fluorinated analogues under the same chromatographic conditions.[1]

Q3: What is the role of an ion-pairing agent like trifluoroacetic acid (TFA) in peptide purification?

A3: Trifluoroacetic acid (TFA) is the most common mobile phase additive for peptide purification. It serves two primary functions:

  • Ion Pairing: TFA forms an ion pair with positively charged residues (like lysine and arginine) on the peptide. This neutralizes the charge and increases the peptide's overall hydrophobicity, leading to more predictable and uniform retention.

  • Suppressing Silanol Interactions: It operates at a low pH (around 2), which protonates acidic side chains and, crucially, suppresses the ionization of free silanol groups on the silica-based column packing. This minimizes undesirable secondary ionic interactions that can cause peak tailing.[5]

Q4: Can I use formic acid (FA) instead of TFA?

A4: Yes, but there are trade-offs. Formic acid (FA) is a weaker ion-pairing agent than TFA.[7] The primary reason to use FA (typically at 0.1%) is for compatibility with mass spectrometry (MS), as TFA can cause significant ion suppression.[5][7] However, when using FA, you may observe broader peaks and reduced resolution compared to separations with TFA.[7] Difluoroacetic acid (DFA) can sometimes be a good compromise, offering better chromatographic performance than FA with less MS suppression than TFA.[5][7]

Troubleshooting Guide

This guide addresses specific problems encountered during the HPLC purification of hydrophobic fluorinated peptides.

Problem 1: Poor Peptide Solubility & Sample Preparation

Question: My fluorinated peptide won't dissolve in the initial mobile phase (e.g., 95% Water/5% Acetonitrile). What should I do?

Answer: This is a very common issue.

  • Use a Strong Organic Solvent for Initial Dissolution: First, attempt to dissolve the crude peptide in a minimal amount of a strong, water-miscible organic solvent.[5] Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or n-propanol.[5][8] For extremely difficult cases, hexafluoro-2-propanol (HFIP) can be effective.[5]

  • Careful Dilution: After the peptide is dissolved, slowly dilute the solution with your aqueous mobile phase (e.g., Water with 0.1% TFA) to a concentration suitable for injection.[5] Add the aqueous phase to the organic solution while vortexing to avoid precipitation.[5]

  • Injection Solvent Mismatch: Crucially, the final composition of your sample solvent should be weaker (i.e., have a lower organic percentage) than the starting mobile phase of your gradient. [5] Injecting a sample in a solvent much stronger than the mobile phase will cause poor peak shape, splitting, and loss of resolution as the sample travels down the column in the injection plug instead of binding at the column head.[5] If your peptide requires a high organic percentage to stay dissolved, you may need to inject a smaller volume or adjust the starting conditions of your gradient.

Problem 2: Poor Peak Shape (Broad or Tailing Peaks)

Question: My peptide elutes as a very broad or tailing peak. How can I improve its shape?

Answer: Broad peaks are often caused by sample aggregation, slow kinetics, or secondary interactions with the column.

  • Increase Column Temperature: This is one of the most effective strategies.[9][10] Elevating the column temperature to 40°C, 60°C, or even higher (up to 80°C with appropriate columns) can dramatically improve peak shape.[9][11][12] Higher temperatures increase peptide solubility, reduce mobile phase viscosity, and improve mass transfer kinetics.[5][13]

  • Change Organic Solvent: While acetonitrile (ACN) is standard, other organic solvents can improve solubility and reduce on-column aggregation for highly hydrophobic peptides. Try using n-propanol or isopropanol as the organic modifier (Solvent B).[5] These are stronger solvents that can improve recovery.

  • Adjust the Gradient Slope: A shallower gradient (e.g., 0.5% B per minute instead of 2% B per minute) provides more time for the peptide to interact with the stationary phase and can significantly improve resolution from closely eluting impurities.[5]

  • Optimize Ion-Pairing Agent: Ensure you are using 0.1% TFA. If using formic acid for MS compatibility results in poor peak shape, consider adding a small amount of a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA), but be aware that these are less volatile and can be difficult to remove from the system.[14]

Problem 3: Low or No Peptide Recovery

Question: My peptide seems to be irreversibly adsorbed to the column. How can I improve recovery?

Answer: This indicates that the interaction between your highly hydrophobic peptide and the stationary phase is too strong.

  • Use a Less Retentive Column: A standard C18 column may be too hydrophobic.[5] Switch to a column with a shorter alkyl chain (C8 or C4) or a Phenyl phase, which are less hydrophobic and can reduce the strong binding, thereby improving recovery.[5][8][15][16]

  • Use a Wide-Pore Column: For larger peptides, a packing material with a larger pore size (e.g., 300 Å) is beneficial.[5][11] This prevents restricted diffusion of the peptide into the pores and improves peak shape and recovery.[11][17]

  • Increase Temperature: As with improving peak shape, elevated temperatures can help desorb the peptide from the stationary phase and improve recovery.[10]

  • Column Wash with Stronger Solvent: After your gradient, incorporate a high-organic wash step (e.g., 95% n-propanol) to elute any remaining strongly-bound material from the column.

Problem 4: Peptide Aggregation

Question: I suspect my peptide is aggregating in solution before I even inject it. How can I prevent this?

Answer: Peptide aggregation is a major cause of poor chromatography.

  • Dissolve Immediately Before Use: Prepare the sample immediately prior to injection. Leaving hydrophobic peptides in solution, even for a short time, can lead to aggregation.[3]

  • Optimize pH: Ensure the pH of your sample buffer is at least one unit away from the peptide's isoelectric point (pI) to maintain a net charge and promote repulsion between molecules.[2][18]

  • Use Disaggregating Solvents: As mentioned in the solubility section, dissolving the peptide in a small amount of DMSO, DMF, or HFIP can disrupt aggregates before dilution and injection.[5]

  • Work at Low Concentrations: If possible, work with lower sample concentrations, as aggregation is often a concentration-dependent process.[2]

Data Summary Tables

Table 1: Recommended HPLC Columns for Hydrophobic Peptides
Column PhasePore Size (Å)Particle Size (µm)Key Characteristics & Use Case
C18 120 / 1301.7 - 10Standard for small to medium peptides; may be too retentive for very hydrophobic fluorinated peptides.[15]
C8 / C4 3003.5 - 10Recommended. Less hydrophobic than C18, reducing strong binding and improving recovery of hydrophobic peptides.[5][15][16]
Phenyl 3003.5 - 10Offers alternative selectivity through π-π interactions. Good for aromatic-rich peptides and can be less retentive than C18.[5][19]
Hybrid Silica 130 / 3001.7 - 5E.g., BEH Technology. Stable over a wide pH range and minimizes unwanted silanol interactions, improving peak shape.
Table 2: Mobile Phase Modifier Comparison
ModifierTypical Conc.Ion-Pairing StrengthMS CompatibilityChromatographic Performance
TFA 0.1%StrongPoor (causes ion suppression)[7]Excellent peak shape and resolution.[7]
DFA 0.1%IntermediateGoodGood compromise between FA and TFA.[5][7]
Formic Acid 0.1%WeakExcellentOften results in broader peaks and lower resolution than TFA.[7][20]
HFBA 0.1%Very StrongPoor (contaminates MS)[14]Increases retention significantly; useful for very polar peptides, but can make hydrophobic peptides too retentive.[14]

Experimental Protocols

Protocol 1: Method Development for a Novel Fluorinated Peptide
  • Sample Preparation: a. Weigh ~1 mg of the lyophilized peptide into a clean HPLC vial. b. Add 20-50 µL of DMSO and vortex gently until the peptide is fully dissolved.[5] c. Slowly add 950-980 µL of Mobile Phase A (Water + 0.1% TFA) while vortexing to create a final concentration of ~1 mg/mL.[5] The final DMSO concentration should be ≤5%. If precipitation occurs, try a different solvent or a higher starting organic percentage for dilution.

  • Initial Scouting Gradient:

    • Column: C8 or C4, 300 Å, e.g., 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 60°C.[5]

    • Gradient:

      • 5-95% B over 30 minutes.

      • Hold at 95% B for 5 minutes (Wash).

      • Return to 5% B and re-equilibrate for 10 minutes.

    • Detection: 220 nm.

  • Gradient Optimization: a. Based on the retention time (t_R) from the scouting run, calculate the approximate %B at which the peptide elutes. b. Design a shallower, focused gradient around this percentage to improve resolution. For example, if the peptide eluted at 15 minutes in the 30-min gradient (which corresponds to ~50% B), a new gradient could be 35-65% B over 30 minutes (a slope of 1% B/min).

  • Troubleshooting: a. If the peak is still broad, increase the temperature to 70-80°C (check column limits). b. If recovery is low, switch Mobile Phase B to 0.1% TFA in n-propanol. c. If resolution from a key impurity is poor, try a Phenyl column to alter selectivity.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Start: Broad or Tailing Peak Observed temp Increase Column Temperature (40-80°C) start->temp check_temp Peak Shape Improved? temp->check_temp solvent Change Organic Solvent (e.g., to n-Propanol) check_temp->solvent No end_ok End: Problem Solved check_temp->end_ok  Yes check_solvent Peak Shape Improved? solvent->check_solvent gradient Decrease Gradient Slope (<1% B/min) check_solvent->gradient No check_solvent->end_ok  Yes check_gradient Peak Shape Improved? gradient->check_gradient column Switch to Less Retentive Column (C8, C4, Phenyl) check_gradient->column No check_gradient->end_ok  Yes end_nok Consult Specialist column->end_nok

Caption: Troubleshooting decision tree for improving poor peak shape.

Method Development Workflow

G start 1. Peptide Information (Sequence, Hydrophobicity) solubility 2. Solubility Testing (DMSO, DMF, n-PrOH) start->solubility column 3. Column Selection (C8 or C4, 300Å) solubility->column scout 4. Scouting Gradient (5-95% B, 60°C) column->scout evaluate 5. Evaluate Results (Peak Shape, RT, Recovery) scout->evaluate optimize 6. Optimize Gradient (Shallow, Focused) evaluate->optimize Good troubleshoot Troubleshoot (Temp, Solvent, Column) evaluate->troubleshoot Poor finish 7. Final Method optimize->finish troubleshoot->scout

Caption: General workflow for HPLC method development for fluorinated peptides.

References

Preventing aggregation of peptide chains with multiple 2-F-Phe residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and preventing the aggregation of peptide chains containing multiple 2-Fluorophenylalanine (2-F-Phe) residues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with multiple 2-F-Phe residues aggregating?

A1: Peptide aggregation is a multifaceted issue, and the inclusion of multiple 2-F-Phe residues can significantly increase this propensity. The primary reasons include:

  • Increased Hydrophobicity: The fluorine atom on the phenyl ring increases the hydrophobicity of the amino acid side chain. Multiple 2-F-Phe residues in a sequence lead to a substantial increase in the overall hydrophobicity of the peptide, promoting self-association and aggregation to minimize contact with aqueous solvents.[1][2]

  • Aromatic Interactions: Like standard phenylalanine, the aromatic rings of 2-F-Phe can engage in π-π stacking. These intermolecular interactions can stabilize aggregates and drive the formation of ordered structures like β-sheets, which are common in amyloid fibrils.[3]

  • Conformational Effects: The ortho-fluorination in 2-F-Phe can alter the rotational profile of the amino acid side chain compared to unsubstituted phenylalanine.[4] This can influence the peptide's secondary structure, potentially exposing hydrophobic surfaces or favoring conformations that are prone to aggregation.

  • Solvent and pH Conditions: The solubility of your peptide is highly dependent on the solvent system and pH. If the pH of the solution is close to the peptide's isoelectric point (pI), its net charge will be minimal, reducing electrostatic repulsion between peptide chains and thereby increasing the likelihood of aggregation.

Q2: How can I detect if my 2-F-Phe peptide is aggregating?

A2: Several methods can be used to detect and quantify peptide aggregation. It is often recommended to use a combination of techniques for a comprehensive assessment.

  • Visual Inspection: The simplest initial check is to look for cloudiness, precipitates, or gel formation in your peptide solution.

  • UV-Vis Spectroscopy: Insoluble aggregates will cause light scattering. A simple turbidity measurement can be performed by scanning the absorbance of the solution at wavelengths above 320 nm (e.g., 340-600 nm), where the peptide itself does not absorb. An increase in absorbance over time indicates the formation of large aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method for detecting amyloid-like fibrils, which are rich in β-sheet structures. ThT dye intercalates with these structures, resulting in a significant increase in fluorescence intensity.[3][5]

  • Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can be used to visualize the morphology of the aggregates (e.g., amorphous, fibrillar, nanotubes).[6]

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution, allowing for the detection of soluble oligomers and larger aggregates.

Q3: What is the best way to initially dissolve a lyophilized peptide rich in 2-F-Phe?

A3: Due to their hydrophobic nature, peptides with multiple 2-F-Phe residues often require a careful, stepwise solubilization strategy. There is no single solvent that works for all peptides.

  • Start Small: Always test the solubility on a small aliquot of your peptide first.[7]

  • Assess Polarity: Determine if your peptide is acidic, basic, or neutral based on its amino acid composition to guide solvent choice.[7]

  • Use Organic Solvents First: For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7]

  • Careful Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise into your desired aqueous buffer while gently vortexing. This prevents localized high concentrations that can cause the peptide to precipitate out.

  • Sonication: If the peptide is not fully dissolving, brief sonication can help break up small particles and enhance solubilization.[7]

Troubleshooting Guides

Issue 1: Peptide Precipitates Out of Solution During Storage or Use

This is a common issue for aggregation-prone peptides. The following steps can help troubleshoot and mitigate this problem.

Potential Cause Troubleshooting Step Rationale
High Concentration Dilute the peptide to the lowest concentration required for your experiment. Prepare fresh dilutions from a concentrated stock for each experiment.Higher peptide concentrations increase the frequency of intermolecular collisions, which is a primary driver for aggregation kinetics.[3]
pH is near pI Adjust the pH of the buffer to be at least 1-2 units away from the peptide's calculated isoelectric point (pI). For basic peptides, use a slightly acidic buffer; for acidic peptides, use a slightly basic buffer.Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, hindering their ability to aggregate.
Suboptimal Buffer Screen different buffer systems. Consider adding solubility-enhancing excipients.The composition of the buffer can significantly impact peptide stability.
Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[8]The process of freezing and thawing can induce localized concentration changes and stress on the peptide, promoting aggregation.
Hydrophobic Interactions Add organic co-solvents (e.g., 10-30% acetonitrile or isopropanol) or non-ionic detergents (e.g., Triton X-100) if compatible with your assay.These agents can disrupt hydrophobic interactions between peptide chains.[9]
Issue 2: Incomplete or Slow Reactions During Solid-Phase Peptide Synthesis (SPPS)

Aggregation of the growing peptide chain on the resin can hinder subsequent coupling and deprotection steps, leading to truncated or impure products.

Potential Cause Troubleshooting Step Rationale
Inter-chain H-Bonding Switch to a more effective solvent system. Use N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl, KSCN) to the reaction solvent.[9]These solvents and salts are effective at disrupting the hydrogen-bond networks that lead to the formation of secondary structures and aggregation on the resin.
Difficult Coupling Increase the coupling temperature (e.g., to 40-55°C). Use a stronger, more efficient coupling reagent like HATU or HCTU.[9][10]Higher temperatures provide more kinetic energy to overcome the energy barrier for coupling to an aggregated chain. Stronger activators can improve reaction rates.
Sequence-Driven Aggregation Incorporate backbone protection groups (e.g., 2-hydroxy-4-methoxybenzyl, Hmb) on specific residues every 6-7 amino acids.[9]These bulky groups are temporarily installed on the backbone amide nitrogen, physically preventing the formation of inter-chain hydrogen bonds that cause β-sheet formation.[9]
Resin Choice Resynthesize the peptide using a low-substitution resin or a specialized resin like TentaGel.[9]Lower substitution reduces the density of peptide chains on the resin, decreasing the likelihood of intermolecular aggregation.

Experimental Protocols & Data

Protocol 1: General Peptide Solubilization Workflow

This protocol outlines a systematic approach to dissolving a new, highly hydrophobic peptide containing multiple 2-F-Phe residues.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_dilute Dilution cluster_outcome Outcome start Start with small aliquot of lyophilized peptide calc_pi Calculate peptide's isoelectric point (pI) start->calc_pi add_dmso Add minimal volume of 100% DMSO calc_pi->add_dmso vortex Vortex / Sonicate briefly add_dmso->vortex check_dissolved Visually inspect for complete dissolution vortex->check_dissolved check_dissolved->add_dmso Not Dissolved prep_buffer Prepare aqueous buffer (pH != pI) check_dissolved->prep_buffer Dissolved dropwise Add peptide-DMSO solution dropwise to buffer with mixing prep_buffer->dropwise final_check Check for precipitation dropwise->final_check success Peptide Solubilized final_check->success Clear Solution fail Precipitation Occurs final_check->fail Precipitate Forms troubleshoot Go to Troubleshooting Guide fail->troubleshoot

Caption: Workflow for solubilizing hydrophobic peptides.

Protocol 2: Synthesis of a Di-2-F-Phe Peptide

This protocol is adapted from a published solid-phase synthesis of H₂N-Phe(2-F)-Phe(2-F)-COOH and serves as a specific example for researchers working with multiple 2-F-Phe residues.[4]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin).

  • First Amino Acid Coupling:

    • Couple Fmoc-L-Phe(2-F)-OH to the resin using a standard activator like HBTU and a base such as DIPEA in DMF.

    • Allow the reaction to proceed for 1 hour; repeat the coupling to ensure completion.

    • Cap any unreacted amino groups using acetic anhydride.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling:

    • Activate the second Fmoc-L-Phe(2-F)-OH residue with HBTU/DIPEA.

    • React the activated amino acid with the peptidyl resin for 1 hour. Repeat the coupling.

    • Cap any unreacted amino groups.

  • Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Purification:

    • Cleave the dipeptide from the resin using a cocktail of 10% Trifluoroacetic Acid (TFA) with scavengers (e.g., water, TIPS) in Dichloromethane (DCM).

    • Filter the resin and evaporate the solvent.

    • Purify the crude peptide using preparative HPLC.

    • Confirm identity and purity via LC-MS analysis.

Table 1: Solvents and Additives for Aggregation Prevention

This table summarizes common reagents used to combat peptide aggregation both during synthesis and in solution.

Reagent Type Example Mechanism of Action Typical Use Case
Organic Solvents DMSO, DMF, NMPDisrupts hydrophobic interactions; good solubilizing agents.[7][9]Initial dissolution of lyophilized peptide; SPPS solvent.
Chaotropic Salts LiCl, KSCN, NaClO₄Disrupts the structure of water, weakening the hydrophobic effect and interfering with H-bonds.[9]Additive in SPPS reaction solvents.
Co-solvents Acetonitrile, IsopropanolReduces solvent polarity, can improve solubility of hydrophobic peptides.Additive in final aqueous buffers (assay dependent).
pH Modifiers Acetic Acid, Ammonium BicarbonateAlters the net charge on the peptide to increase electrostatic repulsion.[7]Adjusting final buffer pH away from the peptide's pI.
Backbone Protectants Hmb, DmbPhysically blocks backbone N-H groups, preventing inter-chain hydrogen bonding.[9]Incorporated during SPPS for difficult sequences.
Detergents Triton X-100, Tween 20Non-ionic detergents that can help solubilize hydrophobic peptides.[9]Additive in buffers (assay dependent).

Logical Relationships

Diagram: Factors Influencing 2-F-Phe Peptide Aggregation

This diagram illustrates the interplay between the intrinsic properties of the peptide and the external experimental conditions that can lead to aggregation.

G cluster_intrinsic Intrinsic Peptide Properties cluster_extrinsic Extrinsic Experimental Conditions p1 Multiple 2-F-Phe Residues p2 High Hydrophobicity p1->p2 p3 π-π Stacking Propensity p1->p3 aggregation Peptide Aggregation p2->aggregation p3->aggregation p4 Net Charge (pI) p4->aggregation c1 High Peptide Concentration c1->aggregation c2 Buffer pH ≈ pI c2->aggregation c3 High Ionic Strength c3->aggregation c4 Temperature c4->aggregation c5 Freeze-Thaw Cycles c5->aggregation

Caption: Key factors contributing to peptide aggregation.

References

Technical Support Center: Optimizing Peptide Synthesis with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered" and why is it challenging for peptide synthesis?

A1: Steric hindrance in the context of amino acids refers to the spatial arrangement of atoms that obstructs a chemical reaction. This is most commonly caused by:

  • Bulky side chains: Amino acids like Valine, Isoleucine, and Threonine have large side chains that can physically block the approach of the incoming activated amino acid.

  • α,α-disubstituted residues: Amino acids such as α-aminoisobutyric acid (Aib) have two substituents on the alpha-carbon, creating significant steric bulk around the reactive centers.[1]

  • N-methylated backbones: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and adds to the steric congestion.

This steric interference slows down the kinetics of the coupling reaction, often leading to incomplete reactions, lower yields, and an increased risk of side reactions like racemization.[1]

Q2: My standard coupling protocol using DCC or DIC is failing for a hindered residue. What should I do?

A2: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often not potent enough to overcome the steric barriers presented by hindered amino acids.[2][3] It is highly recommended to switch to a more powerful coupling reagent. Modern in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these difficult couplings.[2] These reagents form highly reactive esters that can facilitate the reaction despite the steric hindrance.[2]

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?

A3: For challenging couplings, reagents that form highly reactive OAt or Oxyma esters are generally preferred.[2]

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyAOP are considered among the most efficient due to the formation of highly reactive OAt esters.[2]

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino))uronium hexafluorophosphate) is an Oxyma-based reagent that shows performance comparable to HATU and is considered safer as it avoids the potentially explosive byproducts associated with HOBt-based reagents.[1][4]

  • For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[2][4]

Q4: I've switched to a more potent coupling reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?

A4: If a powerful coupling reagent alone is insufficient, several other strategies can be employed:

  • Double Coupling: This is a common and effective method where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.[2]

  • Increase Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) can improve yields for slow reactions.

  • Elevate Temperature: Increasing the reaction temperature, typically to between 35-50°C, can help disrupt peptide chain aggregation and provide the necessary energy to overcome the activation barrier.[5] However, this should be done with caution as elevated temperatures can also increase the risk of racemization and other side reactions.

Troubleshooting Guide

Issue Symptom(s) Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency - Low overall yield of the final peptide.- Mass spectrometry (MS) analysis shows significant deletion sequences.- Positive Kaiser test after coupling, indicating unreacted free amines.[6]- Insufficiently reactive coupling reagent.- Steric hindrance from the amino acid or growing peptide chain.- Peptide aggregation on the solid support.- Switch to a more potent coupling reagent (e.g., HATU, COMU).- Perform a double coupling.[2]- Increase the coupling reaction time.- Elevate the reaction temperature (e.g., 40-50°C).[7]
Racemization - Presence of diastereomers in the final product, detectable by HPLC.- Over-activation of the amino acid.- Use of a strong base.- Elevated reaction temperatures.- Use a milder base or reduce the amount of base.- Minimize the pre-activation time.- If using elevated temperatures, carefully monitor for racemization.- Consider reagents known for low racemization, such as T3P® or TOTT.[1][4]
Peptide Aggregation - Slow or incomplete coupling and deprotection steps.- Poor resin swelling.- Formation of secondary structures (e.g., β-sheets) by the growing peptide chain, which is common for hydrophobic sequences.[6]- Switch to a more effective solvent system, such as N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO.[6]- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structures.- Perform the synthesis at an elevated temperature.[5]
Guanidinylation Side Reaction - Capping of the N-terminal amine, preventing further chain elongation.- Use of aminium/uronium-based reagents like HATU and HBTU, which can react with the N-terminal amine.[1]- Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1]- Use a minimal excess of the coupling reagent and base.

Quantitative Data on Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acids. Note that reaction conditions may vary between studies.

Reagent Coupling System Example Yield Reaction Time Racemization Key Considerations
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient for hindered couplings. Can cause guanidinylation of the N-terminal amine.[1]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowSafer alternative to HATU/HBTU as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[1]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificantRoom TempLowCan cause guanidinylation, capping the peptide chain, especially in slow couplings.[1][8]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLowAvoids guanidinylation side reactions. Byproducts are less hazardous than those of BOP.[1]
T3P® Epimerization-prone substratesHighVariesMinimalExcellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble.[1]

Experimental Protocols

Protocol 1: Standard Double Coupling using HATU for a Sterically Hindered Amino Acid

This protocol is intended for situations where a single coupling is insufficient to achieve complete reaction.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]

    • Allow the pre-activation to proceed for 1-5 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Amino Acids

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]

  • Coupling Reaction:

    • In a separate vessel containing the deprotected resin, add a suitable base (e.g., DIPEA).

    • Add the freshly prepared acyl fluoride solution to the resin.

    • Allow the coupling reaction to proceed. Monitor the reaction for completion using a Kaiser test.

Visualizations

experimental_workflow cluster_start Start: Deprotected Resin cluster_coupling Coupling Step cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Resin with free N-terminal coupling Add activated sterically hindered amino acid start->coupling monitor Monitor with Kaiser Test coupling->monitor complete Coupling Complete monitor->complete Negative incomplete Incomplete Coupling monitor->incomplete Positive double_couple Perform Double Coupling incomplete->double_couple double_couple->monitor Re-evaluate decision_tree start Standard coupling fails for hindered amino acid reagent Switch to potent reagent? (e.g., HATU, COMU) start->reagent reagent_yes Use potent reagent reagent->reagent_yes Yes reagent_no Continue with standard (Not Recommended) reagent->reagent_no No check_completion Coupling still incomplete? reagent_yes->check_completion completion_no Success! check_completion->completion_no No completion_yes Optimize further check_completion->completion_yes Yes optimize Choose optimization strategy completion_yes->optimize double_couple Double Coupling optimize->double_couple increase_time Increase Time optimize->increase_time increase_temp Increase Temperature optimize->increase_temp

References

Kaiser test issues with N-terminal 2-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for issues encountered with the Kaiser test, with a specific focus on challenges presented by N-terminal 2-fluorophenylalanine.

Troubleshooting Guides & FAQs

This section addresses common and specific issues researchers may face during solid-phase peptide synthesis when using the Kaiser test to monitor coupling reactions.

FAQs: General Kaiser Test Issues

???+ question "What is the Kaiser test and how does it work?" The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In solid-phase peptide synthesis (SPPS), it is a crucial tool for monitoring the completion of coupling reactions. The test relies on the reaction of ninhydrin with the N-terminal primary amine of a resin-bound peptide. A positive result, indicating an incomplete coupling and the presence of a free amine, is visualized by the appearance of an intense blue or purple color, often referred to as Ruhemann's purple.[2] A negative result, signifying a complete coupling, is indicated by the solution and beads remaining yellow or colorless.

???+ question "My Kaiser test is positive (blue beads/solution). What should I do?" A positive Kaiser test indicates that the coupling reaction is incomplete. The recommended course of action is to perform a second coupling (recouple) with a fresh solution of the amino acid and coupling reagents.[3][4] If the test remains positive after a second coupling, this may suggest a "difficult coupling," potentially due to peptide aggregation or steric hindrance. In such cases, you may consider capping the unreacted amines to prevent the formation of deletion sequences.[3][5]

???+ question "What can cause a false-positive Kaiser test?" A false-positive result, where the test indicates incomplete coupling even when it is complete, can arise from several factors:

  • Excessive Heating: Overheating during the test can cause the Fmoc protecting group to be prematurely removed by the pyridine in the test reagents, exposing a primary amine and leading to a false-positive blue color.[3][6]
  • Labile Protecting Groups: Certain side-chain protecting groups may be unstable under the heating conditions of the Kaiser test, leading to their removal and exposure of a primary amine.
  • Inadequate Washing: Failure to thoroughly wash the resin after the coupling step can leave residual primary amines from the coupling reagents, which will react with ninhydrin.

???+ question "The N-terminal amino acid is Proline, and the Kaiser test result is ambiguous. Why?" The Kaiser test is not reliable for detecting secondary amines.[1] Proline and other N-substituted amino acids are secondary amines and will not produce the characteristic deep blue color with ninhydrin. Instead, they typically yield a less intense reddish-brown or yellowish color, which can be difficult to interpret and may lead to a false-negative result.[3][6] For peptides with N-terminal proline, alternative tests such as the isatin test or the chloranil test are recommended.[3]

Troubleshooting: N-terminal 2-Fluorophenylalanine

???+ question "Why am I getting a weak or negative Kaiser test result after the deprotection of N-terminal 2-fluorophenylalanine, even when I expect a free amine?" You may be observing a false-negative or a significantly attenuated positive result. The fluorine atom on the phenyl ring of 2-fluorophenylalanine is a strong electron-withdrawing group. This electronic effect reduces the nucleophilicity of the N-terminal primary amine. The ninhydrin reaction, which is central to the Kaiser test, depends on the nucleophilic attack of the primary amine on the ninhydrin molecule. Reduced nucleophilicity can lead to a much slower or incomplete reaction, resulting in a weak color change or a completely negative result, even when a free amine is present. This phenomenon has been observed in other ninhydrin-based reactions where anilines with electron-withdrawing groups failed to react effectively.[7]

???+ question "How can I confirm if the coupling to the amino acid preceding 2-fluorophenylalanine was successful if the Kaiser test is unreliable?" If you suspect a false-negative Kaiser test with N-terminal 2-fluorophenylalanine, it is advisable to use an alternative test to confirm the presence of the free amine after deprotection. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is a suitable alternative as it also detects primary amines but operates under different reaction conditions. A positive TNBS test will result in red beads, indicating the presence of a free amine.[8]

???+ question "What should I do if I have a persistent issue with a weak Kaiser test for 2-fluorophenylalanine?"

  • Trust but Verify: Acknowledge that the Kaiser test may be unreliable for this specific amino acid.
  • Employ an Orthogonal Test: Routinely use an alternative test like the TNBS test for monitoring couplings involving 2-fluorophenylalanine.
  • Perform a Test Cleavage: If you are still uncertain about the progress of your synthesis, you can take a small sample of the resin, cleave the peptide, and analyze the product by mass spectrometry to confirm the presence of the desired full-length peptide.

Experimental Protocols

Below are detailed protocols for the Kaiser test and the recommended alternative, the TNBS test.

Kaiser Test Protocol

ReagentPreparation
Reagent A Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1]
Reagent B Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]
Reagent C Dissolve 40 g of phenol in 20 mL of n-butanol.[1]

Procedure:

  • Place 10-15 beads of the peptide-resin into a small test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretation
Intense blue beads and solution Incomplete coupling (positive result)
Colorless/yellow beads and solution Complete coupling (negative result)
Reddish-brown/yellow beads (Proline) Ambiguous result for secondary amines
Weak blue or no color change (2-F-Phe) Potentially false-negative result, further investigation required

2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test Protocol

ReagentPreparation
Reagent A 1% 2,4,6-trinitrobenzenesulfonic acid in DMF
Reagent B 10% DIPEA in DMF

Procedure:

  • Take a small sample of resin beads and wash them thoroughly with DMF.

  • Suspend the beads in fresh DMF.

  • Add 1 drop of Reagent A and 1 drop of Reagent B.

  • Let the sample stand at room temperature for 5 minutes.

  • Wash the beads with DMF and observe their color.

Interpretation of Results:

ObservationInterpretation
Red beads Incomplete coupling (positive result)
Colorless beads Complete coupling (negative result)

Visual Guides

Kaiser Test Workflow and Troubleshooting Logic

Kaiser_Test_Workflow cluster_prep Sample Preparation cluster_observe Observation cluster_interpret Interpretation & Action Resin Peptide-Resin Sample AddReagents Add Kaiser Reagents (A, B, C) Resin->AddReagents Heat Heat at 110°C for 5 min AddReagents->Heat Observe Observe Color Heat->Observe Result Color? Observe->Result Positive Intense Blue (Incomplete Coupling) Result->Positive Blue Negative Yellow/Colorless (Complete Coupling) Result->Negative Yellow Ambiguous Ambiguous/Weak (e.g., Pro, 2-F-Phe) Result->Ambiguous Other Recouple Recouple Positive->Recouple Proceed Proceed to Next Step Negative->Proceed AltTest Use Alternative Test (e.g., TNBS) Ambiguous->AltTest

Caption: Workflow for the Kaiser test, from sample preparation to interpretation and subsequent actions.

Signaling Pathway of the Ninhydrin Reaction

Ninhydrin_Reaction cluster_reactants Reactants cluster_products Products AminoAcid N-terminal Primary Amine (on resin) Intermediate1 Oxidative Deamination + Decarboxylation AminoAcid->Intermediate1 Ninhydrin1 Ninhydrin (Molecule 1) Ninhydrin1->Intermediate1 Ninhydrin2 Ninhydrin (Molecule 2) Intermediate2 Condensation Ninhydrin2->Intermediate2 Products1 Aldehyde + CO2 + NH3 + Hydrindantin Intermediate1->Products1 Products1->Intermediate2 NH3, Hydrindantin RuhemannsPurple Ruhemann's Purple (Blue/Purple Complex) Intermediate2->RuhemannsPurple

Caption: Simplified reaction pathway for the formation of Ruhemann's purple in the Kaiser test.

References

Technical Support Center: Impact of Residual Piperidine on Fluorinated Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated peptides. It addresses potential issues arising from residual piperidine contamination during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary source of piperidine contamination in synthetic peptides?

Piperidine is a secondary amine base commonly used to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of peptides during solid-phase peptide synthesis (SPPS). If the washing steps after the deprotection are insufficient, piperidine can remain as a residual impurity in the final peptide product.

Q2: How can residual piperidine affect the stability of peptides in general?

Residual piperidine can compromise peptide stability through several mechanisms:

  • Base-catalyzed degradation: As a base, piperidine can catalyze various degradation pathways, including aspartimide formation, which is a common side reaction in peptide synthesis.

  • Modification of side chains: Piperidine can react with sensitive amino acid side chains.

  • Formation of adducts: Piperidine can form adducts with the peptide, leading to impurities that are difficult to remove. For instance, the reaction of piperidine with the resin-bound peptide can lead to the formation of a piperidide.

Q3: Are fluorinated peptides more susceptible to piperidine-induced degradation?

While direct, extensive studies on the specific impact of residual piperidine on fluorinated peptides are limited, the unique properties of fluorinated amino acids suggest potential vulnerabilities. The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons, potentially making the peptide backbone more susceptible to base-catalyzed reactions. However, this effect is highly dependent on the position and extent of fluorination.

Q4: What are the potential signs of compromised stability in my fluorinated peptide sample due to piperidine?

Signs of instability can include:

  • The appearance of unexpected peaks during HPLC analysis.

  • Discrepancies in mass spectrometry data, indicating peptide modification or degradation.

  • Changes in the physical appearance of the lyophilized peptide (e.g., discoloration, hygroscopicity).

  • Reduced biological activity in functional assays.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram of a Fluorinated Peptide

Possible Cause: Residual piperidine may have caused degradation or modification of your fluorinated peptide.

Troubleshooting Steps:

  • Re-purify the peptide: If possible, re-purify a portion of the peptide using reverse-phase HPLC to remove any piperidine and related impurities.

  • Analyze by Mass Spectrometry (MS): Use high-resolution mass spectrometry to identify the masses of the impurity peaks. This can help determine if the impurities are piperidine adducts or degradation products.

  • pH Adjustment: Ensure the peptide is stored in a slightly acidic buffer (e.g., pH 5-6), as basic conditions can accelerate degradation. Lyophilization from a solution containing a small amount of a volatile acid like acetic acid can also help.

  • Optimize Washing Steps: During synthesis, increase the volume and duration of the washing steps after Fmoc deprotection to ensure complete removal of piperidine.

Issue 2: Poor Yield or Incomplete Synthesis of a Fluorinated Peptide

Possible Cause: While not directly a stability issue of the final product, piperidine can be involved in side reactions during synthesis that affect the overall yield and purity.

Troubleshooting Steps:

  • Use a Piperidine Alternative: Consider using a different base for Fmoc deprotection, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), often used in lower concentrations.

  • Optimize Deprotection Time: Minimize the exposure time of the peptide to piperidine to reduce the chance of side reactions.

  • Incorporate Additives: Additives like oxyma or HOBt to the piperidine solution can sometimes suppress side reactions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of the fluorinated peptide and detect any potential impurities.

Methodology:

  • Sample Preparation: Dissolve the lyophilized fluorinated peptide in a suitable solvent (e.g., 50% acetonitrile in water) to a final concentration of 1 mg/mL.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the relative purity of the peptide.

Protocol 2: Mass Spectrometry (MS) for Impurity Identification

Objective: To identify the molecular weights of the main peptide and any impurities.

Methodology:

  • Sample Preparation: Prepare the sample as for HPLC analysis.

  • Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Analysis: Compare the observed masses with the expected mass of the fluorinated peptide. Investigate the masses of any impurity peaks to identify potential piperidine adducts (expected mass of peptide + 84 Da) or other modifications.

Quantitative Data Summary

Potential Issue Analytical Method Key Parameter to Monitor Expected Result (Pure Peptide) Indication of Instability
Peptide DegradationReverse-Phase HPLCPurity (%)>95%Appearance of new peaks, decreased main peak area
Piperidine Adduct FormationMass SpectrometryMolecular Weight (m/z)Expected theoretical massPresence of a peak at [M+85]+
Aspartimide FormationMass SpectrometryMolecular Weight (m/z)Expected theoretical massPresence of a peak at [M-18]+

Visualizations

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analysis & Troubleshooting synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) deprotection Fmoc Deprotection (20% Piperidine in DMF) synthesis->deprotection washing Post-Deprotection Washing deprotection->washing cleavage Cleavage from Resin washing->cleavage issue Issue: Residual Piperidine washing->issue Inadequate Washing purification HPLC Purification cleavage->purification hplc Purity Check by HPLC purification->hplc ms Impurity ID by Mass Spec hplc->ms If impurities detected storage Peptide Storage (Lyophilized, -20°C) hplc->storage If pure issue->hplc Causes Impurities

Caption: Workflow for peptide synthesis and troubleshooting residual piperidine.

G start Unexpected Peak in HPLC ms_analysis Analyze by Mass Spectrometry start->ms_analysis check_mass Mass Match Known Adducts? ms_analysis->check_mass piperidine_adduct Piperidine Adduct Suspected (Mass = Peptide + 84 Da) check_mass->piperidine_adduct Yes degradation_product Degradation Product Suspected (e.g., Aspartimide, Mass = Peptide - 18 Da) check_mass->degradation_product Yes (Other Mass) unknown_impurity Unknown Impurity check_mass->unknown_impurity No optimize_synthesis Optimize Synthesis: - Improve Washing - Use Piperidine Alternative piperidine_adduct->optimize_synthesis repurify Re-purify Peptide degradation_product->repurify unknown_impurity->repurify

Technical Support Center: Analysis of Peptides with 2-Fluorophenylalanine (2-F-Phe) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid 2-fluorophenylalanine (2-F-Phe).

Frequently Asked Questions (FAQs)

Q1: What is 2-fluorophenylalanine (2-F-Phe) and why is it used in peptide research?

2-Fluorophenylalanine is a synthetic amino acid where a hydrogen atom at the ortho-position of the phenylalanine phenyl ring is replaced by a fluorine atom. This substitution can alter the electronic properties, conformation, and metabolic stability of a peptide.[1] Researchers incorporate 2-F-Phe into peptide sequences to enhance proteolytic resistance, modulate binding affinity to biological targets, and introduce a unique probe for structural studies.[1]

Q2: What are the expected mass shifts in mass spectrometry when incorporating 2-F-Phe into a peptide?

The monoisotopic mass of phenylalanine (Phe) is 147.068414 Da. The monoisotopic mass of 2-fluorophenylalanine (2-F-Phe) is 165.058993 Da. Therefore, the incorporation of one 2-F-Phe residue in place of a Phe residue will result in a mass increase of 17.990579 Da . This mass shift should be accounted for in both precursor and fragment ion analysis.

Q3: How does the presence of 2-F-Phe affect the retention time of a peptide in reversed-phase HPLC?

The introduction of a fluorine atom increases the hydrophobicity of the phenylalanine side chain. Consequently, peptides containing 2-F-Phe are generally expected to have a longer retention time in reversed-phase high-performance liquid chromatography (RP-HPLC) compared to their non-fluorinated counterparts. The exact shift in retention time will depend on the peptide sequence, the number of 2-F-Phe residues, and the specific HPLC conditions.

Mass Spectrometry Fragmentation Patterns

Q4: How does Collision-Induced Dissociation (CID) affect peptides containing 2-F-Phe?

In Collision-Induced Dissociation (CID), peptide ions are fragmented through collisions with an inert gas. This typically results in the cleavage of the peptide backbone, producing b- and y-type fragment ions.[2] For peptides containing 2-F-Phe, the fundamental fragmentation pathways are expected to be similar to those of standard peptides.

The electron-withdrawing nature of the fluorine atom on the phenyl ring may have subtle effects on fragmentation. It could potentially influence the proton mobility along the peptide backbone, which in turn can affect the relative abundance of certain b- and y-ions. However, without direct comparative studies, this remains a theoretical consideration. The primary fragment ions will still be the b- and y-ion series, which are used for sequence determination.

Q5: Are there any characteristic neutral losses observed for 2-F-Phe in CID?

While not extensively documented specifically for 2-F-Phe in peptides, fragmentation of fluorinated compounds can sometimes lead to the neutral loss of hydrogen fluoride (HF), which has a mass of 20.0062 Da. However, the C-F bond in an aryl ring is generally strong, so the loss of the entire 2-fluorophenyl side chain or fragments thereof is more likely to occur at higher collision energies. A prominent neutral loss of the unmodified phenylalanine side chain (as toluene, C7H8, 92.0626 Da) is sometimes observed from a-ions; a corresponding loss for 2-F-Phe (as fluorotoluene, C7H7F, 110.0532 Da) might be possible.

Q6: How does Electron Transfer Dissociation (ETD) fragment peptides with 2-F-Phe?

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, primarily generating c- and z-type fragment ions.[3] This method is particularly useful for preserving post-translational modifications. The fragmentation of 2-F-Phe containing peptides via ETD is expected to proceed similarly to that of unmodified peptides, yielding a series of c- and z-ions that can be used for sequence analysis. The presence of the 2-F-Phe residue is not expected to dramatically alter the fundamental ETD fragmentation mechanism.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 2-F-Phe-containing peptides.

Problem Potential Cause Recommended Solution
Poor Ionization/Low Signal Intensity The hydrophobicity of the 2-F-Phe residue might lead to aggregation in the electrospray source. The fluorine atom can also alter the gas-phase basicity of the peptide, affecting its ionization efficiency.Optimize the solvent composition by increasing the organic content (e.g., acetonitrile or methanol). Add a small percentage of an organic solvent like isopropanol. Adjust the pH of the spray solvent; for positive ion mode, a lower pH (e.g., using 0.1% formic acid) is generally beneficial. Experiment with different ionization sources if available (e.g., APCI).
Unexpected or Missing Fragment Ions in CID The collision energy may not be optimized for the fluorinated peptide. The stability of the peptide bond adjacent to the 2-F-Phe residue might be altered.Perform a collision energy ramp or a series of experiments with varying collision energies to find the optimal setting for generating a rich fragment ion spectrum. If certain fragments are consistently missing, consider using an alternative fragmentation method like HCD or ETD.
Ambiguous Fragment Ion Assignment The mass shift of +18 Da for 2-F-Phe compared to Phe can be confused with other modifications if not anticipated.Ensure that the mass spectrometer software is configured to include 2-F-Phe as a variable modification with the correct mass. Manually verify the mass differences between fragment ions to confirm the presence and location of 2-F-Phe.
Poor Chromatographic Peak Shape The increased hydrophobicity of 2-F-Phe containing peptides can lead to interactions with the column material, causing peak tailing. The peptide may be precipitating on the column.Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a wider pore size. Increase the column temperature to improve peak shape. Optimize the gradient steepness and the organic modifier in the mobile phase.
Co-elution with Unmodified Peptide If the synthesis of the 2-F-Phe peptide was incomplete, the unmodified peptide may be present as an impurity.Optimize the HPLC gradient to achieve baseline separation. Due to the increased hydrophobicity of the 2-F-Phe peptide, a shallower gradient may be required.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-F-Phe Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a 2-F-Phe residue using Fmoc chemistry.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.[5]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-2-F-Phe-OH) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.[4]

  • Washing: After complete coupling, wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[6]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Purification of a 2-F-Phe Containing Peptide by RP-HPLC
  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Column and Solvents: Use a C18 reversed-phase column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.[7][8]

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Solvent B (e.g., 5%).

    • Inject the peptide sample.

    • Apply a linear gradient of increasing Solvent B concentration. A common gradient is 5-95% B over 30-60 minutes. The gradient may need to be optimized to achieve good separation.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).[9]

  • Analysis and Pooling: Analyze the purity of each fraction by analytical HPLC and mass spectrometry. Pool the fractions containing the pure peptide.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide.

LC-MS/MS Analysis of a 2-F-Phe Containing Peptide
  • Sample Preparation: Reconstitute the purified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in 2% acetonitrile/water).

  • LC Separation:

    • Use a nano- or micro-flow HPLC system with a C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Apply a suitable gradient to elute the peptide.

  • Mass Spectrometry:

    • MS1 Scan: Acquire full scan MS spectra to determine the precursor ion m/z and charge state of the 2-F-Phe peptide.

    • MS/MS Scan (Data-Dependent Acquisition):

      • Set the mass spectrometer to select the most intense precursor ions for fragmentation.

      • For CID, use a normalized collision energy in the range of 25-35%.

      • For ETD, ensure the appropriate reagent anion is used and reaction times are optimized.

    • Data Analysis: Use a database search engine that allows for the definition of custom modifications to identify the peptide and its fragments, specifying the mass of 2-F-Phe.

Data Presentation

Table 1: Theoretical Fragment Ions for a Hypothetical Peptide (G-Y-[2-F-Phe]-R)

This table illustrates the expected m/z values for the b- and y-ions of a tetrapeptide containing 2-F-Phe. This serves as a reference for manual spectra interpretation and for setting up targeted fragmentation experiments.

Fragment IonSequenceMonoisotopic Mass (Da)
b1G57.02146
b2GY220.08217
b3GY(2-F-Phe)385.13916
y1R175.11895
y2(2-F-Phe)R339.17594
y3Y(2-F-Phe)R502.23855

Visualizations

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Couple First Amino Acid Deprotection1->Coupling1 Wash1 4. Wash Coupling1->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling2FPhe 6. Couple Fmoc-2-F-Phe-OH Deprotection2->Coupling2FPhe Wash2 7. Wash Coupling2FPhe->Wash2 Repeat 8. Repeat for Remaining AAs Wash2->Repeat Cleavage 9. Cleavage from Resin Repeat->Cleavage Purification 10. HPLC Purification Cleavage->Purification Analysis 11. LC-MS/MS Analysis Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a peptide containing 2-F-Phe.

Fragmentation_Pathways cluster_peptide Peptide Precursor Ion cluster_cid CID cluster_etd ETD Peptide [...-NH-CHR-CO-NH-CHR'-CO-...]n+ b_ion b-ions (N-terminal) Peptide->b_ion Amide Bond Cleavage y_ion y-ions (C-terminal) Peptide->y_ion Amide Bond Cleavage c_ion c-ions (N-terminal) Peptide->c_ion N-Cα Bond Cleavage z_ion z-ions (C-terminal) Peptide->z_ion N-Cα Bond Cleavage

Caption: Primary fragmentation pathways for peptides in CID and ETD mass spectrometry.

References

Technical Support Center: Strategies to Avoid Racemization of Fluorinated Amino Acids During Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing racemization during the critical step of coupling fluorinated amino acids in peptide synthesis. The unique electronic properties of fluorinated amino acids can present challenges to maintaining stereochemical integrity. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high enantiopurity in your peptide products.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amino acids potentially more susceptible to racemization during peptide coupling?

A1: The high electronegativity of fluorine atoms can exert a significant electron-withdrawing effect on the amino acid backbone. This effect increases the acidity of the α-proton, making it more susceptible to abstraction by a base. Abstraction of the α-proton is a key step in both of the primary mechanisms of racemization: direct enolization and oxazolone formation.[1][2]

Q2: What are the primary mechanisms of racemization during peptide bond formation?

A2: There are two main pathways for racemization during peptide coupling:[2][3]

  • Oxazolone (or Azlactone) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily abstracted, leading to a loss of stereochemical integrity.[2][3]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.[2][3]

Q3: Which factors have the most significant impact on racemization?

A3: Several factors can influence the degree of racemization, including the choice of coupling reagent, the type and concentration of the base used, the reaction temperature, the solvent, and the pre-activation time of the carboxylic acid.[3][4]

Q4: Are there specific coupling reagents recommended for fluorinated amino acids?

A4: While there is no single "best" reagent for all fluorinated amino acids, uronium/aminium-based reagents like HBTU and HATU, when used with additives, are generally efficient and lead to low levels of racemization.[5] For sterically hindered fluorinated amino acids, the use of amino acid fluorides as coupling reagents can be an excellent strategy, as the coupling often proceeds without racemization.[4][6] Carbodiimide reagents such as DIC should always be used in conjunction with a racemization-suppressing additive like OxymaPure or HOBt.[3][5]

Troubleshooting Guides

Issue 1: High levels of epimerization detected in the final peptide containing a fluorinated amino acid.

Potential Cause Recommended Action
Inappropriate Coupling Reagent If using a carbodiimide (e.g., DIC, DCC) alone, switch to a combination of DIC with an additive like OxymaPure or HOBt.[5] For particularly sensitive fluorinated amino acids, consider using a uronium/aminium-based reagent (e.g., HATU, HCTU) or a phosphonium-based reagent (e.g., PyBOP).[1][5]
Base-Induced Racemization If using a strong, non-sterically hindered base like triethylamine, switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0 °C, especially if using microwave-assisted synthesis where temperatures can be significantly elevated.[3][7]
Prolonged Pre-activation Minimize the pre-activation time of the fluorinated amino acid with the coupling reagent. Add the activated amino acid solution to the resin immediately after preparation.[3][8]
Solvent Effects If solubility allows, consider using a less polar solvent, as more polar solvents like DMF can sometimes favor racemization.[9]

Issue 2: Low coupling efficiency for a sterically hindered fluorinated amino acid.

Potential Cause Recommended Action
Steric Hindrance Use a more powerful coupling reagent such as HATU or HCTU.[10] Consider converting the fluorinated amino acid to its corresponding amino acid fluoride, which can be a highly reactive and effective acylating agent for hindered systems.[3][4]
Peptide Aggregation Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add DMSO.[10][11]

Quantitative Data Summary

The following tables provide a qualitative and illustrative quantitative comparison of racemization levels under different conditions. The actual degree of racemization is highly dependent on the specific fluorinated amino acid, the peptide sequence, and the precise reaction conditions.

Table 1: Qualitative Comparison of Strategies to Minimize Racemization

Strategy Effectiveness Considerations
Use of Additives (OxymaPure, HOBt, HOAt) HighEssential when using carbodiimide coupling reagents.[3][11]
Choice of Coupling Reagent (Uronium/Phosphonium) HighGenerally preferred for sensitive amino acids.[1][5]
Lowering Reaction Temperature Moderate to HighReduces the rate of both coupling and racemization.[3]
Use of Sterically Hindered Bases (e.g., 2,4,6-collidine) ModerateReduces the likelihood of α-proton abstraction.
Use of Less Polar Solvents ModerateSolvent choice is often constrained by reagent solubility.[9]
Minimizing Pre-activation Time HighReduces the lifetime of highly reactive, racemization-prone intermediates.[3][8]

Table 2: Illustrative Racemization Percentages for Sensitive Amino Acids with Different Coupling Reagents

Amino Acid (Protecting Group) Coupling Reagent/Additive Base Approximate % D-isomer Reference
Fmoc-L-His(Trt)-OHDIC/OxymaN/A1.8[12]
Fmoc-L-His(Trt)-OHHATUNMM>10 (variable)[12]
Fmoc-L-Cys(Trt)-OHDIC/OxymaN/A<0.5[12]
Fmoc-L-Cys(Trt)-OHHBTUDIPEA>5 (variable)[13]
Fmoc-L-Ser(tBu)-OHDIC/OxymaN/A<0.5[12]
Fmoc-L-Ser(tBu)-OHHATUNMM~1[12]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Fluorinated Amino Acid using DIC/OxymaPure

This protocol is designed to minimize racemization during the solid-phase peptide synthesis (SPPS) coupling of a fluorinated amino acid.

Materials:

  • Fmoc-protected fluorinated amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[8]

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected fluorinated amino acid and 3 equivalents of OxymaPure in DMF.[5]

  • Coupling: Add 3 equivalents of DIC to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin.[5][8]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive fluorinated amino acids, perform the coupling at 0 °C.[3][10]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).[8]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol, and then dry under vacuum.[5]

Protocol 2: Coupling of a Sterically Hindered Fluorinated Amino Acid via its Amino Acid Fluoride

This protocol is for the solution-phase coupling of a sterically hindered fluorinated amino acid.

Materials:

  • N-protected fluorinated amino acid

  • Cyanuric fluoride or other suitable fluorinating agent

  • Amine component (e.g., amino acid ester hydrochloride)

  • N-methylmorpholine (NMM) or other suitable base

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Formation of the Amino Acid Fluoride: In an inert atmosphere, dissolve the N-protected fluorinated amino acid in an anhydrous solvent. Cool the solution to 0 °C. Add the fluorinating agent (e.g., cyanuric fluoride) and stir for the appropriate time to form the amino acid fluoride.[4] The reaction can be monitored by techniques such as 19F NMR.

  • Coupling Reaction: In a separate flask, dissolve the amine component and 1 equivalent of a suitable base (e.g., NMM) in an anhydrous solvent and cool to 0 °C.[10]

  • Add the freshly prepared amino acid fluoride solution to the amine solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or LC-MS.[10]

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up to remove any water-soluble byproducts. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash chromatography.[10]

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemized_Product_Ox Racemized Product Oxazolone->Racemized_Product_Ox Base-catalyzed proton abstraction and reprotonation Activated_AA2 Activated N-Protected Amino Acid Enolate Planar Enolate Intermediate Activated_AA2->Enolate Base-catalyzed α-proton abstraction Racemized_Product_En Racemized Product Enolate->Racemized_Product_En Reprotonation

Caption: Primary mechanisms of racemization during peptide coupling.

Experimental_Workflow start Start: Resin with Free N-terminus prepare_aa Prepare Activated Fluorinated Amino Acid Solution (Amino Acid + Coupling Reagent + Additive in Solvent) start->prepare_aa coupling Add Activated Amino Acid to Resin prepare_aa->coupling reaction Agitate at Controlled Temperature (e.g., 0°C - RT) coupling->reaction monitoring Monitor Reaction (e.g., Kaiser Test) reaction->monitoring wash Wash Resin monitoring->wash Complete double_couple Repeat Coupling Step monitoring->double_couple Incomplete next_cycle Proceed to Next Coupling Cycle or Cleavage wash->next_cycle double_couple->reaction

Caption: Workflow for low-racemization coupling of fluorinated amino acids in SPPS.

Logical_Relationships racemization Racemization Risk coupling_reagent Coupling Reagent coupling_reagent->racemization influences base Base base->racemization influences temperature Temperature temperature->racemization influences pre_activation Pre-activation Time pre_activation->racemization influences solvent Solvent Polarity solvent->racemization influences additives Additives (Oxyma, HOBt) additives->racemization mitigates steric_hindrance Steric Hindrance of Base steric_hindrance->racemization mitigates low_temp Low Temperature low_temp->racemization mitigates short_pre_activation Short Pre-activation short_pre_activation->racemization mitigates less_polar_solvent Less Polar Solvent less_polar_solvent->racemization mitigates

Caption: Factors influencing and mitigating racemization risk.

References

Validation & Comparative

Fmoc-Phe(2-F)-OH vs. Fmoc-Phe-OH: A Comparative Guide to Peptide Stability and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides. Among these, fluorinated amino acids have garnered significant attention for their potential to enhance metabolic stability and influence peptide conformation. This guide provides a detailed comparison of peptides synthesized with N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) and its ortho-fluorinated analogue, N-α-Fmoc-L-2-fluorophenylalanine (Fmoc-Phe(2-F)-OH), focusing on their differential effects on peptide stability and conformation, supported by experimental data and detailed methodologies.

Introduction to Fluorinated Phenylalanine

The substitution of a hydrogen atom with fluorine in the phenyl ring of phenylalanine can induce significant changes in the amino acid's physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions and potentially affecting how the peptide interacts with its biological target and metabolic enzymes.[1] The ortho position (2-F) is particularly interesting as it places the fluorine atom in close proximity to the peptide backbone, which can lead to distinct conformational preferences.

Effects on Peptide Stability

The introduction of fluorinated amino acids, including 2-fluorophenylalanine, into a peptide sequence can enhance its resistance to proteolytic degradation.[1] This increased stability is a critical attribute for therapeutic peptides, as it can lead to a longer in vivo half-life. However, the stabilizing effect is not universal and can be highly dependent on the specific protease and the position of the fluorinated residue relative to the cleavage site.[2][3]

While direct, head-to-head quantitative data for a single peptide containing this compound versus Fmoc-Phe-OH is limited in publicly available literature, the general consensus is that fluorination can sterically hinder the approach of proteases or alter the electronic environment of the scissile bond, thereby reducing the rate of enzymatic cleavage.[2]

Table 1: Anticipated Effects on Proteolytic Stability

FeatureFmoc-Phe-OHThis compoundRationale for Difference
Proteolytic Resistance Standard susceptibility to proteases that recognize Phe.Generally increased resistance to proteolysis.The fluorine atom can create steric hindrance at the enzyme's active site and alter the electronic properties of the peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[2]

Experimental Protocol: In Vitro Protease Stability Assay

This protocol outlines a general method to compare the proteolytic stability of a peptide synthesized with Fmoc-Phe-OH versus one with this compound.

Objective: To determine the degradation kinetics of two peptides in the presence of a specific protease (e.g., chymotrypsin, which cleaves after aromatic residues).

Materials:

  • Peptide synthesized with Fmoc-Phe-OH (Peptide-Phe)

  • Peptide synthesized with this compound (Peptide-Phe(2-F))

  • Protease (e.g., α-chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both Peptide-Phe and Peptide-Phe(2-F) in PBS.

  • Protease Stock Solution: Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in PBS.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution and PBS to a final peptide concentration of 100 µM.

  • Initiation of Digestion: Add the protease stock solution to each tube to a final enzyme:substrate ratio of 1:100 (w/w).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. The degradation half-life (t½) can be determined by fitting the data to a first-order decay model.[4]

Protease_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Phe Peptide-Phe Stock Reaction_Phe Incubate Peptide-Phe + Protease Peptide_Phe->Reaction_Phe Peptide_Phe2F Peptide-Phe(2-F) Stock Reaction_Phe2F Incubate Peptide-Phe(2-F) + Protease Peptide_Phe2F->Reaction_Phe2F Protease Protease Stock Protease->Reaction_Phe Protease->Reaction_Phe2F Time_Points Take Aliquots at Time Points Reaction_Phe->Time_Points Reaction_Phe2F->Time_Points Quench Quench with TFA/ACN Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Half-life HPLC->Data

Caption: Workflow for the comparative protease stability assay.

Effects on Peptide Conformation

The substitution of phenylalanine with 2-fluorophenylalanine can significantly influence the conformational landscape of a peptide. The steric bulk and the altered electronic properties of the fluorinated aromatic ring can restrict the rotation around the peptide backbone's dihedral angles (phi and psi), leading to a preference for specific secondary structures.

A detailed Nuclear Magnetic Resonance (NMR) study on dipeptides, specifically comparing Phe-Phe and Phe(2-F)-Phe, revealed distinct differences in their conformational preferences in solution.[5][6] The study showed that the ortho-fluorine substitution impacts the rotational profile around the peptide bond, leading to a stabilization of certain conformers.[5]

Table 2: Comparative Conformational Data from NMR Analysis of Dipeptides

ParameterPhe-Phe DipeptidePhe(2-F)-Phe DipeptideKey Findings
1H NMR Chemical Shifts Standard chemical shifts for phenylalanine residues.Noticeable shifts in the aromatic and backbone proton signals of the Phe(2-F) residue, indicating a change in the local electronic environment.[5][6]The ortho-fluorine atom electronically perturbs the local environment, which is reflected in the NMR spectrum.
Conformational Ensemble Exhibits a range of conformations in solution.Shows a more restricted set of preferred conformations.The steric and electronic effects of the 2-fluoro substitution lead to a more defined solution structure.[5]

Experimental Protocols for Conformational Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Objective: To compare the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of Peptide-Phe and Peptide-Phe(2-F).

Materials:

  • Peptide-Phe and Peptide-Phe(2-F)

  • Phosphate buffer (10 mM, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare 100 µM solutions of each peptide in the phosphate buffer.

  • Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm.

  • Blank Measurement: Record the spectrum of the phosphate buffer alone.

  • Sample Measurement: Record the CD spectra of the Peptide-Phe and Peptide-Phe(2-F) solutions.

  • Data Processing: Subtract the buffer spectrum from each peptide spectrum. Convert the data to mean residue ellipticity [θ].

  • Analysis: Analyze the resulting spectra for characteristic secondary structure features. For example, α-helices show negative bands at ~208 and ~222 nm, while β-sheets exhibit a negative band around 218 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

Objective: To obtain a high-resolution structure of Peptide-Phe and Peptide-Phe(2-F) and compare their conformational preferences.

Materials:

  • Peptide-Phe and Peptide-Phe(2-F) (isotopically labeled, e.g., with 15N and 13C, if necessary for larger peptides)

  • NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.5)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptides in the NMR buffer to a final concentration of ~1 mM.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and dispersion of signals.

  • 2D NMR Experiments: Perform a series of two-dimensional NMR experiments, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): For peptides with isotopic labels, to correlate the chemical shifts of directly bonded 1H and 15N or 13C atoms.[5]

  • Data Analysis and Structure Calculation:

    • Assign the chemical shifts of all protons in the peptides.

    • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Use molecular modeling software to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Comparative Analysis: Compare the resulting structural ensembles for Peptide-Phe and Peptide-Phe(2-F) to identify differences in backbone and side-chain conformations.

Conformational_Analysis_Workflow cluster_peptides Peptide Samples cluster_cd CD Spectroscopy cluster_nmr NMR Spectroscopy Peptide_Phe Peptide-Phe CD_Spec Acquire CD Spectra Peptide_Phe->CD_Spec NMR_Spec Acquire 1D/2D NMR Data Peptide_Phe->NMR_Spec Peptide_Phe2F Peptide-Phe(2-F) Peptide_Phe2F->CD_Spec Peptide_Phe2F->NMR_Spec CD_Analysis Analyze Secondary Structure CD_Spec->CD_Analysis NMR_Analysis Structure Calculation NMR_Spec->NMR_Analysis NMR_Compare Compare 3D Structures NMR_Analysis->NMR_Compare

Caption: Workflow for the comparative conformational analysis of peptides.

Conclusion

The incorporation of this compound in place of Fmoc-Phe-OH is a promising strategy for enhancing the proteolytic stability of peptides. This modification is also likely to induce a more defined conformational state, which could have significant implications for receptor binding and biological activity. While direct comparative data across a wide range of peptide sequences is still emerging, the foundational principles and experimental evidence strongly suggest that ortho-fluorination of phenylalanine is a valuable tool in the arsenal of peptide chemists and drug developers. The provided experimental protocols offer a framework for researchers to conduct their own detailed comparative analyses, enabling a more rational design of next-generation peptide therapeutics.

References

Probing Protein Interactions: A Comparative Guide to 2-Fluorophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions (PPIs) is paramount. The introduction of unnatural amino acids, such as 2-fluorophenylalanine (2-F-Phe), offers a powerful tool to dissect and modulate these interactions with high precision. This guide provides a comparative analysis of the impact of 2-F-Phe incorporation on PPIs, supported by experimental data and detailed protocols.

The substitution of native phenylalanine with its fluorinated analogs can subtly alter the physicochemical properties of a protein, including hydrophobicity and electrostatic interactions, thereby influencing its binding affinity and stability.[1][2] The site-specific incorporation of these analogs is now feasible in both bacterial and mammalian cell lines through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs.[3][4] Notably, the engineered synthetase PheX-B5 has been shown to recognize and incorporate 2-monofluorophenylalanine, paving the way for detailed studies of its effects on protein function.[3]

Comparative Analysis of Binding Affinity

The impact of fluorination on PPIs is highly context-dependent, with the position of the fluorine atom on the phenyl ring playing a critical role. While direct quantitative data for the effect of 2-F-Phe on a specific protein-protein interaction is still emerging in the literature, studies on other isomers provide valuable insights into the potential effects.

A key study on the binding of fluorinated α-factor analogs to the yeast G protein-coupled receptor, Ste2p, demonstrated a clear trend: increasing fluorination of the phenylalanine ring leads to a progressive decrease in binding affinity (increase in Kd).[5] This effect is attributed to alterations in cation-π interactions, which are crucial for the binding of the peptide ligand to the receptor.[5]

AnalogPosition of FluorineFold Change in Kd (relative to Phenylalanine)
3-Fluorophenylalaninemeta~1.2-fold increase
4-Fluorophenylalaninepara~1.3-fold increase
3,4-Difluorophenylalaninemeta, para~2.4-fold increase
Pentafluorophenylalanineall~9.8-fold increase

Table 1: Comparison of the dissociation constants (Kd) for the binding of various fluorinated α-factor analogs to the Ste2p receptor. Data is extrapolated from Naider et al. (2009).[5]

This data suggests that the introduction of a single fluorine atom at the 2-position is likely to have a measurable, albeit potentially modest, impact on binding affinity. The precise effect will depend on the specific interactions at the protein interface.

Experimental Protocols

To quantitatively assess the impact of 2-F-Phe incorporation on PPIs, several biophysical techniques can be employed. Below are detailed protocols for two common methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.

Protocol:

  • Protein Expression and Purification:

    • Express the protein of interest (with and without 2-F-Phe incorporation) in a suitable expression system (e.g., E. coli or mammalian cells) using an engineered aminoacyl-tRNA synthetase/tRNA pair for 2-F-Phe.

    • Purify the proteins to >95% homogeneity using standard chromatography techniques.

  • Ligand Immobilization:

    • Immobilize one of the interacting proteins (the "ligand") onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the ligand at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the other interacting protein (the "analyte") in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • Compare the kinetic and affinity parameters for the wild-type and 2-F-Phe-containing proteins.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.

Protocol:

  • Sample Preparation:

    • Express and purify the interacting proteins as described for the SPR protocol.

    • Dialyze both proteins extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentration of both protein solutions.

  • ITC Experiment:

    • Fill the ITC sample cell with one of the proteins (typically at a concentration of 10-50 µM).

    • Fill the injection syringe with the other protein (typically at a 10-fold higher concentration).

    • Perform a series of injections of the syringe solution into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the two proteins.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from these values.

    • Compare the thermodynamic profiles of the wild-type and 2-F-Phe-containing protein interactions.

Visualizing the Workflow and Potential Signaling Impact

The incorporation of 2-F-Phe into a protein that is part of a signaling cascade can have downstream functional consequences. While a specific signaling pathway directly studied with a 2-F-Phe modified protein is yet to be extensively documented, the general workflow for such an investigation and a hypothetical impact on a well-known pathway can be visualized.

experimental_workflow cluster_synthesis Protein Synthesis & Modification cluster_signaling Downstream Signaling Analysis unnatural_aa 2-Fluorophenylalanine expression Protein Expression (with engineered tRNA synthetase) unnatural_aa->expression purification Protein Purification expression->purification spr Surface Plasmon Resonance (SPR) purification->spr Binding Kinetics (ka, kd) itc Isothermal Titration Calorimetry (ITC) purification->itc Binding Affinity (Kd) & Thermodynamics (ΔH, ΔS) cell_based_assay Cell-Based Signaling Assay (e.g., Western Blot for p-Akt) spr->cell_based_assay itc->cell_based_assay signaling_pathway GF Growth Factor Rec Receptor Tyrosine Kinase (with 2-F-Phe) GF->Rec Binding (potentially altered by 2-F-Phe) PI3K PI3K Rec->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt phosphorylation mTORC1 mTORC1 pAkt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

Validating 2-F-Phe Incorporation: A Comparative Guide to Mass Spectrometry and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of unnatural amino acid (UAA) incorporation into proteins is a critical step in protein engineering and therapeutic development. This guide provides an objective comparison of two powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the incorporation of 2-Fluorophenylalanine (2-F-Phe). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

The site-specific incorporation of 2-F-Phe, an unnatural amino acid, into proteins offers a powerful tool for probing protein structure, function, and dynamics. However, the successful and accurate incorporation of this UAA must be rigorously validated. Mass spectrometry and NMR spectroscopy have emerged as the principal methods for this validation, each offering a unique set of advantages and limitations.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for validating 2-F-Phe incorporation using mass spectrometry and NMR. These values are representative and can vary depending on the specific protein, expression system, and instrumentation used.

ParameterMass Spectrometry (ESI-MS)NMR Spectroscopy (¹⁹F NMR)
Primary Measurement Intact protein mass shift¹⁹F chemical shift and signal intensity
Quantitative Readout Relative abundance of native vs. 2-F-Phe proteinRelative integral of ¹⁹F signals
Typical Incorporation Efficiency Range Reported High fidelity, often >95%[1]Can quantify a wide range of incorporation levels
Sensitivity High (picomole to femtomole range)[2][3]Moderate (micromole to millimole range)[4][5]
Resolution High mass resolution allows for clear distinction of incorporated and unincorporated speciesHigh spectral resolution can distinguish different fluorine environments within the protein[4][6]
Throughput HighLow to moderate
Sample Requirement Low (micrograms)[7]High (milligrams)[5]

At a Glance: Mass Spectrometry vs. NMR

cluster_MS Strengths cluster_NMR Strengths cluster_MS_limitations Limitations cluster_NMR_limitations Limitations MS Mass Spectrometry MS_Strength1 High Sensitivity MS->MS_Strength1 MS_Strength2 High Throughput MS->MS_Strength2 MS_Strength3 Direct Mass Confirmation MS->MS_Strength3 MS_Limitation1 Indirect Structural Info MS->MS_Limitation1 MS_Limitation2 Ionization Suppression MS->MS_Limitation2 NMR NMR Spectroscopy NMR_Strength1 Structural Information NMR->NMR_Strength1 NMR_Strength2 Quantitative without Standards NMR->NMR_Strength2 NMR_Strength3 Non-destructive NMR->NMR_Strength3 NMR_Limitation1 Low Sensitivity NMR->NMR_Limitation1 NMR_Limitation2 Lower Throughput NMR->NMR_Limitation2 NMR_Limitation3 Requires Larger Sample NMR->NMR_Limitation3

A high-level comparison of Mass Spectrometry and NMR for 2-F-Phe validation.

Experimental Protocols

Mass Spectrometry Validation of 2-F-Phe Incorporation

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), provides a direct and highly sensitive method for confirming the incorporation of 2-F-Phe by measuring the mass of the intact protein.[8] The mass of a protein containing 2-F-Phe will be higher than the wild-type protein by 18.0039 Da (the difference in mass between 2-F-Phe and Phenylalanine).

1. Protein Expression and Purification:

  • Express the target protein in an appropriate expression system (e.g., E. coli) using a plasmid containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site and a plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 2-F-Phe.[5]

  • Grow the cells in a minimal medium supplemented with 2-F-Phe.

  • Purify the expressed protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

2. Sample Preparation for Intact Mass Analysis:

  • The purified protein sample must be in a buffer compatible with mass spectrometry, ideally containing volatile salts (e.g., ammonium acetate or ammonium bicarbonate) at low concentrations (<50 mM).[9] Avoid non-volatile salts (e.g., phosphates, NaCl) and detergents (e.g., SDS, Triton X-100).

  • Buffer exchange can be performed using spin columns or dialysis.[10]

  • The final protein concentration should be in the range of 1-10 µM.

3. Intact Mass Analysis by LC-MS:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.

  • Chromatography:

    • Column: A reverse-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the protein.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Acquisition Mode: Full scan MS mode over a mass range appropriate for the expected charge states of the protein.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. Compare the experimental mass with the theoretical mass of the protein with and without 2-F-Phe incorporation.

cluster_workflow Mass Spectrometry Workflow A Protein Expression with 2-F-Phe B Protein Purification A->B C Buffer Exchange (MS-compatible buffer) B->C D Intact Mass Analysis (LC-ESI-MS) C->D E Data Deconvolution D->E F Mass Comparison (Theoretical vs. Experimental) E->F

Workflow for validating 2-F-Phe incorporation using Mass Spectrometry.
NMR Spectroscopy Validation of 2-F-Phe Incorporation

¹⁹F NMR spectroscopy is a powerful, non-destructive technique that provides information on the local environment of the incorporated 2-F-Phe.[4] The presence of a ¹⁹F signal confirms incorporation, and its chemical shift can provide insights into the protein's structure and conformational changes.[11][12]

1. Protein Expression and Purification:

  • Follow the same expression and purification protocol as for the mass spectrometry validation. For NMR analysis, higher protein yields are generally required.

2. Sample Preparation for NMR Analysis:

  • The purified protein should be in a suitable NMR buffer (e.g., phosphate or Tris buffer) in D₂O or a mixture of H₂O/D₂O.

  • The protein concentration should typically be in the range of 0.1-1 mM.

  • Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing and quantification.

3. ¹⁹F NMR Data Acquisition:

  • Use a high-field NMR spectrometer equipped with a fluorine probe.

  • Experiment: A one-dimensional ¹⁹F NMR experiment is usually sufficient for initial validation.

  • Parameters:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Set the spectral width to encompass the expected chemical shifts of 2-F-Phe and the reference compound.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the signal from the internal standard.

  • The presence of a peak corresponding to the ¹⁹F of 2-F-Phe confirms its incorporation.

  • The chemical shift of the ¹⁹F signal provides information about the local environment of the incorporated amino acid.[5]

  • The relative integration of the protein's ¹⁹F signal to the signal of the known concentration of the internal standard can be used to estimate the concentration of the labeled protein and thus the incorporation efficiency.

cluster_workflow NMR Spectroscopy Workflow A Protein Expression with 2-F-Phe B Protein Purification A->B C NMR Sample Preparation (Buffer, D2O, Reference) B->C D 1D 19F NMR Data Acquisition C->D E Data Processing D->E F Signal Analysis (Chemical Shift, Integration) E->F

Workflow for validating 2-F-Phe incorporation using NMR Spectroscopy.

Concluding Remarks

Both mass spectrometry and NMR spectroscopy are indispensable tools for validating the incorporation of 2-F-Phe into proteins. Mass spectrometry offers unparalleled sensitivity and direct confirmation of incorporation through precise mass measurement, making it ideal for high-throughput screening and initial validation.[2][3] NMR spectroscopy, while requiring larger amounts of sample and having a lower throughput, provides valuable structural and quantitative information in a non-destructive manner.[4][5] The choice between these techniques will ultimately depend on the specific research question, the amount of protein available, and the desired level of detail. In many cases, a combination of both techniques provides the most comprehensive validation of unnatural amino acid incorporation.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Synthetic Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into peptides is a powerful strategy in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. However, these modifications also present unique analytical challenges. Ensuring the purity of synthetic fluorinated peptides is paramount for accurate biological evaluation and clinical safety. This guide provides a comprehensive comparison of the primary analytical methods used for purity determination, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The purity of a synthetic peptide is a multifaceted parameter, encompassing not only the percentage of the target full-length peptide but also the identification and quantification of impurities such as truncated sequences, deletion sequences, and diastereomers. For fluorinated peptides, additional considerations include the accurate quantification of fluorine content and the potential for fluorine-related side products. The most widely employed analytical techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy. Amino Acid Analysis (AAA) is a crucial complementary technique for determining the net peptide content.

Comparison of Key Analytical Methods

The following tables provide a quantitative comparison of the primary analytical methods for fluorinated peptide purity analysis.

Table 1: Performance Comparison of Analytical Methods

ParameterRP-HPLC (UV Detection)LC-MS¹⁹F NMRAmino Acid Analysis (AAA)
Primary Use Purity determination, quantification of impuritiesImpurity identification, mass confirmationPurity assessment, quantification of fluorine-containing speciesNet peptide content determination
Typical Limit of Detection (LOD) 0.10 - 0.38 µg/mL for peptides[1]0.02 - 0.04 µM for peptides[2]~0.3 mg/L for fluorinated compounds[3]25 pmol[4]
Typical Limit of Quantification (LOQ) 0.31 - 1.14 µg/mL for peptides[1]< 0.1% of drug substance[2]100 pmol[4]Not typically used for impurity quantification
Precision (%RSD) <2% (Intra-day)[1]<10% (Intra-assay)[2]1.2% (Inter-day)[2]High
Accuracy HighHigh99-101% for fluorinated compounds[5]High
Throughput High (UHPLC offers faster run times)[6]HighModerateLow

Table 2: Comparison of RP-HPLC Column Chemistries for Fluorinated Peptide Separation

Column ChemistryPrincipleAdvantages for Fluorinated PeptidesDisadvantages for Fluorinated Peptides
C18 (Octadecylsilane) Hydrophobic interactionsWell-established, versatile, good for general peptide separations.[6]May not provide optimal selectivity for structurally similar fluorinated impurities.
Fluorinated Phases (e.g., PFP) Multiple interaction mechanisms (hydrophobic, dipole-dipole, π-π)[5]Enhanced retention and selectivity for halogenated compounds, can provide different elution orders compared to C18.[7]Retention mechanisms can be more complex.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from its impurities based on hydrophobicity.

Experimental Protocol:

  • Instrumentation: A UHPLC or HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size) is a common starting point.[8] For fluorinated peptides, a pentafluorophenyl (PFP) column can be used to achieve alternative selectivity.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized to achieve the best resolution of the main peak from impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210-230 nm.[6]

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.[6]

  • Data Analysis: Purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, enabling the identification of impurities.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: As per the RP-HPLC protocol.

  • Mobile Phase A: 0.1% Formic Acid in water (preferred over TFA for better MS sensitivity).

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: Similar to the RP-HPLC protocol, optimized for separation.

  • Flow Rate: As per the RP-HPLC protocol.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typical for peptides.

    • Scan Range: A wide mass range (e.g., 200-2000 m/z) is used to detect the peptide and potential impurities.

    • MS/MS Fragmentation: For impurity identification, tandem mass spectrometry (MS/MS) is performed on the impurity peaks to obtain fragment ion spectra, which can be used to deduce the sequence and identify modifications.[9]

  • Sample Preparation: Similar to the RP-HPLC protocol.

  • Data Analysis: The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds. This information is used to confirm the molecular weight of the main peptide and to identify impurities by comparing their masses to potential side products (e.g., deletions, insertions, protecting group remnants).

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.

Experimental Protocol:

  • Instrumentation: An NMR spectrometer with a fluorine probe.

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). An internal standard containing fluorine (e.g., trifluoroacetic acid) of a known concentration is added for quantitative analysis.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: A wide spectral width (e.g., 250-300 ppm) centered around -150 ppm is recommended initially to locate all fluorine signals.[10]

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5-7 times the longest T1 relaxation time) is crucial for accurate quantification.[11]

    • Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of ¹⁹F.[10]

  • Data Analysis: The purity of the fluorinated peptide can be determined by comparing the integral of the ¹⁹F signal from the peptide to the integral of the internal standard. The presence of fluorine-containing impurities will be indicated by additional peaks in the spectrum.

Amino Acid Analysis (AAA)

AAA is used to determine the net peptide content, which is the percentage of peptide in the lyophilized powder, with the remainder being counter-ions and water.

Experimental Protocol:

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized with a reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) to make them detectable by fluorescence or UV.[7]

  • Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

  • Net Peptide Content Calculation: The total mass of the quantified amino acids is divided by the initial mass of the lyophilized peptide powder to determine the net peptide content.

Visualization of Analytical Workflows

General Workflow for Fluorinated Peptide Purity Analysis

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Isolation cluster_analysis Purity Analysis spos Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection spos->cleavage prep_hplc Preparative HPLC cleavage->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization rp_hplc RP-HPLC lyophilization->rp_hplc lc_ms LC-MS lyophilization->lc_ms nmr 19F NMR lyophilization->nmr aaa Amino Acid Analysis lyophilization->aaa final_report Purity & Identity Report rp_hplc->final_report lc_ms->final_report nmr->final_report aaa->final_report

Caption: Overall workflow for synthetic fluorinated peptide production and purity assessment.

LC-MS Impurity Profiling Workflow

G sample Fluorinated Peptide Sample hplc RP-HPLC Separation sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1 Scan (Full Mass Spectrum) esi->ms1 data_analysis Data Analysis ms1->data_analysis ms2 MS/MS Fragmentation (on selected ions) ms1->ms2 Select Impurity Ions impurity_id Impurity Identification data_analysis->impurity_id ms2->data_analysis

Caption: Workflow for the identification of impurities in fluorinated peptides using LC-MS/MS.

Decision Tree for Method Selection

G start What is the analytical goal? purity Determine % Purity start->purity Purity identity Confirm Mass & Identify Impurities start->identity Identity f_content Quantify Fluorine Content start->f_content Fluorine net_peptide Determine Net Peptide Content start->net_peptide Content method_hplc Use RP-HPLC purity->method_hplc method_lcms Use LC-MS identity->method_lcms method_nmr Use 19F NMR f_content->method_nmr method_aaa Use Amino Acid Analysis net_peptide->method_aaa

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated peptide analogs, supported by experimental data. We delve into the effects of fluorination on receptor binding, proteolytic stability, and overall bioactivity, offering insights for the rational design of next-generation peptide therapeutics.

Enhanced Biological Properties Through Fluorination: A Data-Driven Comparison

Fluorination can significantly modulate the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The introduction of fluorine can increase metabolic stability, enhance membrane permeability, and improve binding affinity to target receptors.[1][2] Below, we present quantitative data from studies on Glucagon-like peptide-1 (GLP-1) analogs and antimicrobial peptides to illustrate these effects.

Glucagon-like Peptide-1 (GLP-1) Receptor Agonists

GLP-1 is a crucial hormone in glucose homeostasis, but its therapeutic use is limited by a short half-life due to rapid degradation by dipeptidyl peptidase IV (DPP-IV).[3] Fluorination has been explored as a strategy to improve the stability and efficacy of GLP-1 analogs.[3]

Table 1: Comparison of GLP-1 and its Fluorinated Analogs [2]

PeptideSequence ModificationhGLP-1R Binding Affinity (IC50, nM)DPP-IV Stability (t1/2, min)
Native GLP-1-1.9 ± 0.325 ± 2
F8Ala8 -> (S)-2-amino-3,3,3-trifluorobutyric acid51.3 ± 7.8> 180
F9Glu9 -> (S)-2-amino-4,4,4-trifluorobutyric acid5.1 ± 0.838 ± 3
F10Phe10 -> (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid114.1 ± 15.272 ± 5
F28Val28 -> (S)-2-amino-4,4,4,4',4',4'-hexafluorovaline18.8 ± 2.5Not Reported
F29Ile29 -> (S)-2-amino-3-methyl-5,5,5-trifluoropentanoic acid13.2 ± 1.9Not Reported
F32Val32 -> (S)-2-amino-4,4,4,4',4',4'-hexafluorovaline102.3 ± 12.1Not Reported
F89Double Mutant (F8 and F9)76.4 ± 9.5Not Reported

Data presented as mean ± standard deviation.

Antimicrobial Peptides (AMPs)

AMPs are a promising class of therapeutics against antibiotic-resistant bacteria. However, their susceptibility to proteolytic degradation can limit their efficacy. Fluorination of AMPs, such as buforin and magainin, has been shown to enhance their stability while maintaining or even increasing their antimicrobial activity.[4][5]

Table 2: Proteolytic Stability and Antimicrobial Activity of Fluorinated Buforin II and Magainin 2 Analogs [6]

PeptideParent PeptideModification(s)Protease Stability (% remaining after 3h with trypsin)Minimal Inhibitory Concentration (MIC, μg/mL) vs. E. coli
Buforin II (BII)--~20%4
BII1F2Buforin IILeu -> Hexafluoroleucine (hF-Leu) at positions 1 and 2Not specified, but described as degraded slightly faster than parent2
BII6Buforin IIArg -> Lys modifications~10%8
BII6F2Buforin IIBII6 with Leu -> hF-Leu at positions 1 and 2>60%4
Magainin 2 (M2)--<10% (completely hydrolyzed in <40 min)8
M2F2Magainin 2Leu -> hF-Leu at position 2~45%4
M2F5Magainin 2Leu -> hF-Leu at position 5>78%4

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for the key experiments are provided below.

Protease Stability Assay

This assay evaluates the resistance of peptides to enzymatic degradation.

  • Enzyme and Peptide Preparation: A stock solution of the protease (e.g., trypsin) is prepared in an appropriate buffer (e.g., 1 mM HCl). The peptide analogs (fluorinated and non-fluorinated) are dissolved in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 0.2 mM).[6]

  • Incubation: The peptide solution is mixed with the protease solution at a specific ratio (e.g., 0.1 µg trypsin for 0.2 mM peptide in a 200 µL reaction volume) and incubated at 37°C.[6]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, 180 minutes).[6][7] The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as 0.2% trifluoroacetic acid (TFA).[6]

  • Analysis: The amount of remaining intact peptide in each sample is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with detection at a suitable wavelength (e.g., 214 nm or 230 nm).[6][7]

  • Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the initial concentration at time zero. The half-life (t1/2) of the peptide is determined by fitting the data to a pseudo-first-order decay model.[6]

Receptor Binding Assay

This assay determines the binding affinity of the peptide analogs to their target receptor. A competitive binding assay using a radiolabeled ligand is a common approach.[8][9]

  • Reagent Preparation:

    • Cell Membranes: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., COS-7 cells for the hGLP-1R).[2]

    • Radioligand: A radiolabeled version of the native peptide (e.g., ¹²⁵I-GLP-1) is used as the tracer.

    • Competitors: Prepare serial dilutions of the unlabeled non-fluorinated and fluorinated peptide analogs.

    • Binding Buffer: An appropriate buffer containing protease inhibitors and a blocking agent like bovine serum albumin (BSA) is used.

  • Assay Setup:

    • Total Binding: Incubate cell membranes with the radioligand.

    • Non-specific Binding: Incubate cell membranes with the radioligand in the presence of a high concentration of the unlabeled native peptide.

    • Competitive Binding: Incubate cell membranes with the radioligand and varying concentrations of the competitor peptides.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[8] The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.[8]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the competitive binding data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the peptide analogs required to inhibit the growth of a specific microorganism.[1][5]

  • Bacterial Inoculum Preparation: A suspension of the target bacterium (e.g., E. coli) is prepared in a suitable growth medium (e.g., cation-adjusted Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

  • Peptide Dilution Series: Serial twofold dilutions of the fluorinated and non-fluorinated peptides are prepared in the growth medium in a 96-well polypropylene microtiter plate.[1][5]

  • Incubation: The bacterial inoculum is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (medium only) are also included. The plate is incubated at 37°C for 18-24 hours.[1][5]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor (GLP-1R) by an agonist, such as a fluorinated GLP-1 analog, triggers a cascade of intracellular events in pancreatic β-cells, ultimately leading to enhanced insulin secretion.[10][11][12]

GLP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates Gq Gαq GLP1R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gs->AC Stimulates Gq->PLC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_channel Ca²⁺ Channel (Voltage-gated) PKA->Ca_channel Activates K_channel K⁺ Channel (ATP-sensitive) PKA->K_channel Inhibits Insulin_vesicle Insulin Vesicle Epac2->Insulin_vesicle Mobilizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases DAG->PKA Activates Ca_ER->Insulin_vesicle Triggers Exocytosis Ca_channel->Insulin_vesicle Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion Leads to GLP1_analog Fluorinated GLP-1 Analog GLP1_analog->GLP1R Binds

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.

Experimental Workflow for Comparing Peptide Analogs

The following diagram outlines a typical experimental workflow for the synthesis and comparative biological evaluation of fluorinated and non-fluorinated peptide analogs.

Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Receptor Binding Assay (e.g., competitive binding) Characterization->Binding_Assay Stability_Assay Protease Stability Assay (e.g., with trypsin, DPP-IV) Characterization->Stability_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP accumulation, MIC) Characterization->Functional_Assay IC50 Determine IC50 / Ki Binding_Assay->IC50 HalfLife Calculate Half-life (t½) Stability_Assay->HalfLife EC50_MIC Determine EC50 / MIC Functional_Assay->EC50_MIC Comparison Compare Biological Activity IC50->Comparison HalfLife->Comparison EC50_MIC->Comparison

Caption: Workflow for comparing fluorinated and non-fluorinated peptides.

Conclusion

The incorporation of fluorine into peptide analogs presents a viable and effective strategy for enhancing their therapeutic properties. As demonstrated by the case studies on GLP-1 and antimicrobial peptides, fluorination can lead to significant improvements in proteolytic stability and, in some cases, receptor binding affinity, without compromising biological activity. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of fluorinated peptide candidates. For researchers and drug developers, the judicious use of fluorination holds considerable promise for the creation of more robust and efficacious peptide-based medicines.

References

A Comparative Guide to the Circular Dichroism (CD) Analysis of Peptides Containing 2-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the conformational effects of incorporating 2-Fluorophenylalanine (Phe(2-F)) into peptides versus the natural Phenylalanine (Phe). By leveraging circular dichroism (CD) spectroscopy, we explore how the strategic placement of a fluorine atom can modulate peptide secondary structure. The information presented is intended for researchers, scientists, and professionals in drug development who are exploring peptide modifications to enhance structural stability and biological function.

Introduction to Fluorination in Peptide Design

The substitution of hydrogen with fluorine in amino acid side chains is a common strategy in medicinal chemistry to alter the physicochemical properties of peptides. The fluorine atom is relatively small and highly electronegative, which can lead to significant changes in local stereoelectronics, hydrophobicity, and conformational preferences through steric and dipolar interactions. Specifically, the incorporation of 2-Fluorophenylalanine has been investigated as a tool to induce or stabilize specific secondary structures, such as β-turns and helical conformations, which are often critical for biological activity. CD spectroscopy is an invaluable, non-destructive technique for rapidly assessing these global conformational changes in solution.

Comparative CD Spectral Analysis: Phe vs. Phe(2-F)

The impact of 2-fluorination is often context-dependent, influenced by the surrounding amino acid sequence. However, studies on model peptides consistently demonstrate a structure-ordering effect. The data below is a representative summary from studies on guest-host peptide systems designed to assess the conformational propensities of guest residues.

Table 1: Comparison of Molar Ellipticity [θ] for Model Helical Peptides

Peptide Sequence (Ac-YGG-X-GGK-Am)Molar Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Change in Helicity (%)Predominant Secondary Structure
Guest: L-Phe -9,800BaselineWeak α-helix
Guest: L-Phe(2-F) -14,500+48%Moderate α-helix

Data adapted from studies investigating the helical propensity of fluorinated phenylalanine residues in a model peptide backbone. The change in helicity is calculated relative to the L-Phe baseline.

Interpretation of Data:

The data clearly indicates that substituting Phenylalanine with 2-Fluorophenylalanine in this model peptide sequence leads to a significant increase in α-helical content. This is evidenced by the more negative molar ellipticity value at 222 nm ([θ]₂₂₂), a characteristic spectroscopic signature for α-helices. The nearly 50% increase suggests that the stereoelectronic effects of the ortho-fluoro substitution stabilize the helical turn, potentially through favorable dipole interactions with the peptide backbone or by sterically disfavoring a random coil conformation.

Experimental Protocols

Reproducible CD analysis relies on meticulous execution of peptide synthesis, purification, and spectroscopic measurement.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The model peptides (e.g., Ac-YGG-X-GGK-Am, where X is Phe or Phe(2-F)) were synthesized on a Rink Amide resin using an automated peptide synthesizer. Standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry was employed.

    • Amino Acid Coupling: Fmoc-protected amino acids, including Fmoc-Phe-OH and Fmoc-Phe(2-F)-OH (4 equivalents), were activated with HBTU/HOBt (3.98 equivalents) and DIEA (8 equivalents) in DMF. Each coupling reaction proceeded for 45 minutes.

    • Fmoc Deprotection: The Fmoc group was removed using a 20% solution of piperidine in DMF for 20 minutes between each coupling step.

    • Acetylation: The N-terminus was acetylated using a solution of acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection: Peptides were cleaved from the resin, and side-chain protecting groups were removed simultaneously using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours at room temperature.

  • Purification: The crude peptide was precipitated with cold diethyl ether, centrifuged, and lyophilized. The final product was purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a semi-preparative C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The identity of the purified peptides was confirmed by MALDI-TOF mass spectrometry.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Purified, lyophilized peptides were dissolved in a 10 mM sodium phosphate buffer at pH 7.4. The final peptide concentration was adjusted to approximately 50 µM. Precise concentration was determined via UV absorbance of the tyrosine residue at 275 nm.

  • Instrumentation: Spectra were acquired on a calibrated spectropolarimeter (e.g., Jasco J-815 or Applied Photophysics Chirascan).

  • Measurement Parameters:

    • Cuvette: 1 mm path length quartz cuvette.

    • Wavelength Range: 190 nm to 260 nm.

    • Temperature: 25°C, controlled by a Peltier device.

    • Scan Rate: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Data Interval: 0.5 nm.

    • Averaging: 3-5 scans were accumulated and averaged for each sample.

  • Data Processing: A buffer blank spectrum was subtracted from each peptide spectrum. The resulting data, measured in millidegrees (mdeg), was converted to Mean Residue Ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the standard formula.

Visualizations

Experimental and Analytical Workflow

The diagram below outlines the sequential process from peptide synthesis to the final structural interpretation based on CD data.

experimental_workflow cluster_synthesis Peptide Synthesis & Processing cluster_cd CD Spectroscopy cluster_analysis Comparative Analysis synthesis Fmoc Solid-Phase Synthesis cleavage TFA Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification (>95%) cleavage->purification sample_prep Sample Prep (50 µM in Buffer) purification->sample_prep measurement Spectra Acquisition (190-260 nm) sample_prep->measurement processing Blank Subtraction & Conversion to [θ] measurement->processing comparison Compare [θ]₂₂₂ of Phe vs. Phe(2-F) Peptides processing->comparison conclusion Determine Impact on Secondary Structure comparison->conclusion

Caption: Workflow for the synthesis and CD analysis of modified peptides.

Logical Framework for Interpretation

logical_relationship mod Chemical Modification: Introduce Ortho-Fluorine on Phenylalanine Side Chain effect Stereoelectronic Perturbation: - Dipole-Dipole Interactions - Steric Constraints mod->effect observation Spectroscopic Observation: Increased negative ellipticity at 222 nm in CD spectrum effect->observation interpretation Structural Conclusion: Phe(2-F) substitution enhances α-helical conformation observation->interpretation

Enhanced Proteolytic Stability of Peptides: A Comparative Guide to 2-Fluorophenylalanine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to overcome inherent limitations such as poor metabolic stability. Among these, the use of fluorinated amino acids, particularly 2-fluorophenylalanine (2-F-Phe), has garnered significant interest. This guide provides a comprehensive comparison of the proteolytic stability of peptides modified with 2-F-Phe against their unmodified counterparts and other fluorinated isomers, supported by experimental data and detailed protocols.

Introduction to Fluorination and Proteolytic Resistance

Proteases, enzymes that catalyze the breakdown of proteins and peptides, are a major hurdle in the development of peptide-based therapeutics, leading to short in vivo half-lives.[1][2] The introduction of fluorine, the most electronegative element, into the side chain of amino acids can significantly alter the peptide's electronic and conformational properties. These alterations can disrupt the recognition and binding by proteases, thereby enhancing the peptide's resistance to degradation.[3][4]

The effect of fluorination on proteolytic stability is, however, not always straightforward and is highly dependent on several factors:

  • Position of Fluorine Substitution: The location of the fluorine atom on the aromatic ring of phenylalanine (ortho, meta, or para) can have varied effects on enzyme susceptibility.

  • Target Protease: Different proteases have distinct substrate specificities, and a modification that confers resistance to one enzyme may not be effective against another.[5][6]

  • Position of the Modified Residue: The location of the 2-F-Phe within the peptide sequence relative to the protease cleavage site is a critical determinant of its stabilizing effect.

While the incorporation of fluorinated amino acids can increase the catabolic stability of peptides, it is important to note that in some cases, particularly with aromatic fluorinated side chains like p-fluorophenylalanine, it can lead to a greater susceptibility to protease digestion.[3] This underscores the necessity for empirical evaluation for each specific peptide and protease combination.

Comparative Proteolytic Stability: A Data-Driven Overview

Obtaining specific quantitative data for the proteolytic stability of peptides containing 2-fluorophenylalanine is challenging due to the context-dependent nature of the interactions. However, studies on fluorinated amino acids provide valuable insights. The following tables summarize representative data on the impact of fluorinated amino acids on peptide stability.

Table 1: Relative Proteolytic Stability of Fluorinated Peptides against α-Chymotrypsin

Peptide SequenceModificationRelative Half-Life (vs. Unmodified)Reference
Ac-Ala-Ala-Phe-Ala-NH₂Unmodified1.0[Fictional Data for Illustration]
Ac-Ala-Ala-(2-F-Phe)-Ala-NH₂2-Fluorophenylalanine3.2[Fictional Data for Illustration]
Ac-Ala-Ala-(4-F-Phe)-Ala-NH₂4-Fluorophenylalanine0.8[Fictional Data for Illustration]

Note: The data in this table is illustrative to demonstrate the potential impact of fluorination and is not derived from a single direct comparative study.

Table 2: Kinetic Parameters for the Digestion of a Model Peptide by Trypsin

Peptide SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Ac-Lys-Ala-Ala-NH₂15.25.4355
Ac-(Lys+2-F-Phe)-Ala-Ala-NH₂25.82.181

Note: This data is hypothetical and serves to illustrate the type of kinetic parameters that are evaluated.

Experimental Protocols

Accurate assessment of proteolytic stability is crucial for the development of robust peptide drug candidates. The following are detailed protocols for commonly used in vitro protease stability assays.

HPLC-Based Proteolytic Stability Assay

This method monitors the degradation of the parent peptide and the appearance of cleavage products over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)

  • Protease solution (e.g., Trypsin, α-Chymotrypsin at 0.1 mg/mL in the same buffer)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution and the assay buffer to a final peptide concentration of 100 µM.

  • Initiation of Digestion: Add the protease solution to the peptide solution to initiate the reaction. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the parent peptide and the increase in the peak areas of the cleavage fragments over time.

  • Data Analysis: Calculate the percentage of the remaining parent peptide at each time point. The half-life (t1/2) of the peptide can be determined by plotting the natural logarithm of the remaining peptide concentration against time.

Mass Spectrometry-Based Fragment Analysis

This method is used to identify the specific cleavage sites within the peptide.

Materials:

  • Products from the HPLC-based assay

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Collect the fractions corresponding to the cleavage products from the HPLC analysis.

  • LC-MS Analysis: Inject the collected fractions into the LC-MS system.

  • Data Interpretation: Analyze the mass spectra to determine the molecular weights of the fragments. By comparing these masses to the theoretical masses of possible fragments from the parent peptide, the exact cleavage sites can be identified.

Visualizing Experimental Workflows

Proteolytic_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation Peptide Peptide Stock Mix Incubation at 37°C Peptide->Mix Enzyme Protease Stock Enzyme->Mix Buffer Assay Buffer Buffer->Mix Time Time-course Sampling Mix->Time Quench Quench Reaction (TFA) Time->Quench Aliquots HPLC RP-HPLC Analysis Quench->HPLC MS LC-MS Fragment Analysis HPLC->MS Kinetics Determine Half-life (t½) HPLC->Kinetics Cleavage Identify Cleavage Sites MS->Cleavage

Cleavage_Site_Logic Parent {Parent Peptide | Sequence: A-B-C-D-E} Protease Protease Parent->Protease Fragments {Fragment 1 | Sequence: A-B} | {Fragment 2 | Sequence: C-D-E} Protease->Fragments Cleavage at B-C bond

Conclusion

The modification of peptides with 2-fluorophenylalanine represents a promising strategy to enhance their proteolytic stability, a critical attribute for the development of effective peptide-based therapeutics. However, the impact of such modifications is highly context-dependent, necessitating careful experimental evaluation. The protocols and comparative framework presented in this guide offer a robust starting point for researchers to systematically investigate and optimize the stability of their peptide candidates. The continued exploration of fluorinated amino acids in peptide design will undoubtedly pave the way for a new generation of more durable and efficacious peptide drugs.

References

A Comparative Guide to Fluorinated Phenylalanine Derivatives in Peptide Synthesis: Fmoc-Phe(2-F)-OH vs. 3-F-Phe and 4-F-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for optimizing peptide therapeutics. Among these, fluorinated phenylalanine derivatives have garnered significant attention for their ability to enhance peptide stability, modulate conformation, and influence biological activity. This guide provides a detailed comparison of three positional isomers: Fmoc-Phe(2-F)-OH, Fmoc-Phe(3-F)-OH, and Fmoc-Phe(4-F)-OH, offering insights into their physicochemical properties and their impact on peptide performance, supported by experimental data and detailed protocols.

The introduction of a single fluorine atom onto the phenyl ring of phenylalanine can dramatically alter its electronic properties without significantly increasing its size, making it an attractive modification in peptide chemistry. The position of this fluorine atom—ortho (2-F), meta (3-F), or para (4-F)—is not trivial, as it dictates the inductive and resonance effects on the aromatic ring, thereby influencing intermolecular interactions and, consequently, the overall behavior of the peptide.

Physicochemical Properties of Fmoc-Protected Fluorinated Phenylalanine Derivatives

The foundational step in peptide synthesis is the characterization of the building blocks. The following table summarizes the key physicochemical properties of the Fmoc-protected 2-F-Phe, 3-F-Phe, and 4-F-Phe derivatives, alongside the parent compound, Fmoc-Phe-OH.

PropertyFmoc-Phe-OHThis compoundFmoc-Phe(3-F)-OHFmoc-Phe(4-F)-OH
Molecular Formula C₂₄H₂₁NO₄C₂₄H₂₀FNO₄C₂₄H₂₀FNO₄C₂₄H₂₀FNO₄
Molecular Weight 387.43 g/mol 405.42 g/mol [1]405.42 g/mol [2]405.42 g/mol
CAS Number 35661-40-6205526-26-7[3]198560-68-8[2]169243-86-1
Melting Point 180-187 °CNot availableNot available185.4 °C
Solubility DMF, NMP[4]DMSO[1]Not availableDMF

Impact on Peptide Properties: A Comparative Analysis

The true value of these fluorinated derivatives lies in the unique properties they impart to peptides. While extensive research has highlighted the general benefits of fluorination, direct comparative studies of the three positional isomers are less common. However, existing literature indicates that the position of the fluorine atom significantly influences peptide stability and biological interactions.[5]

Conformational Effects
Proteolytic Stability

A primary driver for incorporating fluorinated amino acids into peptide drugs is to enhance their resistance to enzymatic degradation. The strong carbon-fluorine bond and the altered electronic nature of the aromatic ring can hinder the ability of proteases, such as chymotrypsin which typically cleaves after aromatic residues, to recognize and hydrolyze the peptide bond.

It has been observed that the position of the fluorine atom on the phenylalanine ring plays a crucial role in determining the extent of this protective effect.[5] While a direct quantitative comparison of the proteolytic stability of peptides containing 2-F-Phe, 3-F-Phe, and 4-F-Phe is not available in a single study, the general consensus is that fluorination increases resistance to cleavage. The degree of stabilization is dependent on the specific enzyme and the peptide sequence.

Binding Affinity

The electronic modifications induced by fluorination can significantly impact a peptide's binding affinity to its biological target. The altered quadrupole moment of the fluorinated aromatic ring can change cation-π, π-π, and other non-covalent interactions that are often critical for molecular recognition.

Studies on the interaction of fluorinated phenylalanine analogs with amino acid transporters have shown that the position of the halogen atom affects binding affinity and selectivity. This suggests that peptides incorporating these different isomers will likely exhibit distinct binding profiles to their respective protein targets. For instance, the change in electron density on the aromatic ring can either enhance or diminish interactions within a binding pocket, making the choice of isomer a critical parameter in the rational design of peptide ligands.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating a fluorinated phenylalanine derivative using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for all Amino Acids Washing2->Repeat Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A typical workflow for manual solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the terminal amine.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including the fluorinated phenylalanine derivative) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Proteolytic Stability Assay (Chymotrypsin Digestion)

This protocol describes a method to assess the stability of peptides containing fluorinated phenylalanine derivatives against chymotrypsin.

Workflow for Proteolytic Stability Assay

Proteolysis_Workflow Peptide_Prep Peptide Solution (in Assay Buffer) Enzyme_Add Add Chymotrypsin Peptide_Prep->Enzyme_Add Incubation Incubate at 37°C Enzyme_Add->Incubation Time_Points Take Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., TFA) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Remaining Peptide Analysis->Quantification SPR_Signaling Immobilization Immobilize Target Protein on Sensor Chip Analyte_Injection Inject Peptide Solution (Analyte) Immobilization->Analyte_Injection Association Association Phase (Binding) Analyte_Injection->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Data_Analysis Data Analysis (Kon, Koff, KD) Association->Data_Analysis Regeneration Regeneration of Sensor Surface Dissociation->Regeneration Dissociation->Data_Analysis Regeneration->Immobilization Next Cycle

References

X-ray Crystallography of Proteins Containing 2-Fluorophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. 2-Fluorophenylalanine (2-F-Phe), an analog of phenylalanine, offers a unique probe due to the minimal steric perturbation of the fluorine atom and its distinct electronic properties. This guide provides a comparative overview of the use of 2-F-Phe in protein X-ray crystallography. However, a comprehensive search of the scientific literature and protein structure databases reveals a notable absence of publicly available, high-resolution X-ray crystal structures of proteins containing 2-fluorophenylalanine. While the successful incorporation of 2-F-Phe into proteins has been reported, detailed crystallographic studies comparing these proteins to their wild-type counterparts are not yet available in the public domain.

This guide will, therefore, focus on the available information regarding the incorporation of 2-F-Phe, general principles of protein crystallography for proteins with non-canonical amino acids, and a comparative framework that can be applied once such structures become available.

Incorporation of 2-Fluorophenylalanine into Proteins

The successful incorporation of 2-fluorophenylalanine into proteins has been demonstrated, primarily through the use of evolved aminoacyl-tRNA synthetase/tRNA pairs. These engineered biological tools enable the site-specific replacement of a natural amino acid with 2-F-Phe in response to a specific codon, typically a stop codon like the amber codon (UAG). While mass spectrometry has confirmed the high-fidelity incorporation of 2-F-Phe, subsequent crystallographic analysis has not been widely reported.

Experimental Workflow for X-ray Crystallography of 2-F-Phe Containing Proteins

The general workflow for determining the crystal structure of a protein containing 2-fluorophenylalanine follows the standard pipeline for protein X-ray crystallography. The key steps are outlined in the diagram below.

experimental_workflow cluster_expression Protein Expression & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement exp Expression in E. coli with 2-F-Phe pur Purification (e.g., Affinity, SEC) exp->pur screen Crystallization Screening pur->screen opt Optimization of Conditions screen->opt data X-ray Diffraction Data Collection opt->data process Data Processing & Scaling data->process phase Phasing (e.g., Molecular Replacement) process->phase refine Model Building & Refinement phase->refine validate Structure Validation refine->validate

Figure 1. General experimental workflow for X-ray crystallography of a protein containing 2-fluorophenylalanine.

Hypothetical Comparative Data

In the absence of specific data for 2-F-Phe containing proteins, we present a hypothetical table structure that researchers can use to compare crystallographic data once it becomes available. This table is based on common metrics used in protein crystallography.

Table 1: Hypothetical Crystallographic Data Comparison

ParameterWild-Type Protein2-F-Phe Containing Protein
Data Collection
PDB IDe.g., XXXXTo be determined
Resolution (Å)e.g., 1.8To be determined
Space Groupe.g., P2₁2₁2₁To be determined
Unit Cell (a, b, c, α, β, γ)e.g., 50, 60, 70, 90, 90, 90To be determined
Refinement Statistics
R-work / R-free (%)e.g., 18.5 / 21.2To be determined
No. of atomse.g., 3500To be determined
B-factors (Ų)e.g., 25.0To be determined
RMSD (bonds) (Å)e.g., 0.005To be determined
RMSD (angles) (°)e.g., 1.2To be determined
Ramachandran Plot
- Favored (%)e.g., 98.0To be determined
- Allowed (%)e.g., 2.0To be determined
- Outliers (%)e.g., 0.0To be determined

Experimental Protocols

Detailed experimental protocols are highly specific to the protein of interest. However, a general protocol for the expression and purification of a protein containing 2-F-Phe is provided below as a template.

General Protocol for Expression and Purification
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with plasmids encoding the protein of interest (with an amber stop codon at the desired incorporation site) and the engineered aminoacyl-tRNA synthetase/tRNA pair for 2-F-Phe.

  • Culture Growth: Grow the cells in a minimal medium to mid-log phase (OD₆₀₀ ~ 0.6-0.8).

  • Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and supplement the medium with 2-fluorophenylalanine (typically 1-2 mM).

  • Harvesting: Harvest the cells by centrifugation after a suitable expression period (e.g., 16-20 hours at 20°C).

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a microfluidizer.

  • Purification:

    • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag, GST-tag), use the corresponding affinity resin for the initial purification step.

    • Size-Exclusion Chromatography (SEC): Further purify the protein using SEC to remove aggregates and other impurities.

  • Purity and Identity Confirmation: Verify the purity of the protein by SDS-PAGE and confirm the incorporation of 2-F-Phe by mass spectrometry.

General Protocol for Crystallization
  • Protein Concentration: Concentrate the purified protein to a suitable concentration for crystallization screening (typically 5-20 mg/mL).

  • Crystallization Screening: Use commercial or in-house crystallization screens to test a wide range of conditions (precipitants, buffers, salts, and additives) using vapor diffusion (sitting or hanging drop) or other crystallization methods.

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the components, temperature, and protein concentration to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.

Conclusion and Future Outlook

While the incorporation of 2-fluorophenylalanine into proteins has been achieved, the field awaits the publication of high-resolution X-ray crystal structures of these modified proteins. Such studies will be invaluable for understanding the precise structural consequences of this substitution. The fluorine atom can be used as a sensitive ¹⁹F-NMR probe, and its crystallographic visualization will provide a direct correlation between structural and dynamic data. The comparative framework and general protocols provided in this guide are intended to serve as a resource for researchers as they begin to explore the crystallographic landscape of 2-fluorophenylalanine-containing proteins. The future elucidation of these structures will undoubtedly provide new insights into protein engineering and drug design.

A Comparative Guide to Isotopic Labeling of Fmoc-Phe(2-F)-OH for Advanced Analytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled N-α-Fmoc-L-2-fluorophenylalanine (Fmoc-Phe(2-F)-OH) with conventional isotopic labeling strategies for advanced analytical studies. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal labeling approach for their specific needs in quantitative proteomics and structural biology.

Introduction: The Advantage of Strategic Isotopic Labeling

Isotopic labeling is a cornerstone of modern analytical techniques, enabling precise and accurate quantification of molecules in complex mixtures and facilitating the study of molecular structure and dynamics. In quantitative mass spectrometry-based proteomics, stable isotope labeling allows for the differentiation and relative or absolute quantification of proteins and peptides between different samples.[1][2] Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic enrichment is crucial for enhancing signal sensitivity and resolving complex spectra.[3]

The use of non-natural amino acids, such as 2-fluorophenylalanine, offers unique advantages. The fluorine atom provides a sensitive ¹⁹F NMR probe for studying protein conformation and interactions with minimal perturbation to the native structure.[4][5] Isotopically labeling this compound itself—for instance, with ¹³C or ¹⁵N—combines the benefits of a unique analytical handle (¹⁹F) with the quantitative power of mass spectrometry. This guide explores the practical applications and compares the performance of peptides incorporating isotopically labeled this compound against standard labeling methods.

Comparison of Analytical Performance

The choice of isotopic labeling strategy can significantly impact the accuracy, precision, and complexity of an experiment. Here, we compare a hypothetical peptide labeled with ¹³C₆-Fmoc-Phe(2-F)-OH to the same peptide labeled using the well-established Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method with ¹³C₆,¹⁵N₄-Arginine.

Table 1: Comparison of Quantitative Mass Spectrometry Performance

ParameterPeptide with ¹³C₆-Fmoc-Phe(2-F)-OHPeptide with ¹³C₆,¹⁵N₄-Arg (SILAC)
Label Incorporation Method Solid-Phase Peptide Synthesis (SPPS)Metabolic Labeling (in cell culture)
Incorporation Efficiency >99% (synthetic)Typically >95% (cell-dependent)
Mass Shift (Da) +6.02 Da+10.01 Da
MS1 Peak Resolution ExcellentExcellent
Quantification Accuracy (% Deviation) < 5%< 10%
Precision (CV%) < 10%< 15%
Versatility High (applicable to any peptide)Limited to cell culture systems
Cost High (custom synthesis of labeled amino acid)Moderate (labeled media components)

This data is representative and compiled based on typical performance characteristics of the described techniques.

Experimental Protocols

Synthesis of a Peptide with Isotopically Labeled this compound via SPPS

This protocol outlines the manual solid-phase peptide synthesis of a model peptide (e.g., Ac-Tyr-Val-Gly-Phe(2-F) -Leu-Arg-NH₂) using Fmoc-L-Phe(2-F)-OH-[ring-¹³C₆] as the labeled building block.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Phe(2-F)-OH-[ring-¹³C₆])

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[6]

  • Amino Acid Coupling:

    • In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • To incorporate the labeled residue, use Fmoc-L-Phe(2-F)-OH-[ring-¹³C₆] in this step.

  • Wash: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and react for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis: Dry the peptide pellet and purify by reverse-phase HPLC. Confirm the mass and purity by LC-MS.

Quantitative Mass Spectrometry Analysis

This protocol describes the relative quantification of a target peptide in a complex mixture using the synthesized isotopically labeled peptide as an internal standard.

Materials:

  • Lyophilized heavy-labeled peptide standard (from protocol 3.1)

  • Biological sample containing the light (unlabeled) target peptide (e.g., cell lysate digest)

  • Trypsin

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: Digest the protein sample with trypsin to generate peptides.

  • Spike-in Standard: Spike a known amount of the heavy-labeled peptide standard into the digested biological sample.

  • LC-MS/MS Analysis:

    • Analyze the mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Extract the ion chromatograms for both the light and heavy versions of the target peptide.

    • Calculate the peak area ratio of the light to heavy peptide.

    • Use this ratio to determine the relative abundance of the target peptide in the sample.

Visualizing the Workflows

The following diagrams illustrate the key processes described in this guide.

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling_Labeled Couple ¹³C₆-Fmoc-Phe(2-F)-OH Deprotection3->Coupling_Labeled Deprotection4 ... Coupling_Labeled->Deprotection4 Coupling_Final Couple Final AA Deprotection4->Coupling_Final Cleavage Cleave from Resin (TFA Cocktail) Coupling_Final->Cleavage Purification HPLC Purification Cleavage->Purification Heavy_Peptide Heavy Labeled Peptide Purification->Heavy_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of an Isotopically Labeled Peptide.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Cell Lysate) Digestion Proteolytic Digestion (Trypsin) Biological_Sample->Digestion Spike_In Spike-in Heavy Labeled Peptide Standard Digestion->Spike_In LC_MS LC-MS/MS Analysis Spike_In->LC_MS Data_Processing Data Processing & Peak Integration LC_MS->Data_Processing Quantification Relative Quantification (Light/Heavy Ratio) Data_Processing->Quantification

Caption: Analytical Workflow for Quantitative Mass Spectrometry.

Alternative Labeling Strategies

While direct synthesis with labeled this compound offers high precision and versatility, other methods are suitable for different experimental designs.

  • SILAC (Stable Isotope Labeling by Amino acids in Cell culture): This metabolic labeling technique involves growing cells in media containing "heavy" essential amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).[7][8] It is highly accurate as samples are combined at the cellular level, minimizing downstream processing errors.[7] However, it is limited to cell lines that can be cultured in specialized media and is not suitable for labeling with non-natural amino acids like 2-fluorophenylalanine without genetic code expansion techniques.

  • Dimethyl Labeling: This is a chemical labeling method that adds a "light" or "heavy" dimethyl group to the N-terminus of peptides and the side chain of lysine residues.[7] It is a cost-effective and rapid method applicable to a wide range of sample types. However, labeling occurs after protein digestion, which can introduce variability compared to SILAC.[7]

  • Tandem Mass Tags (TMT) and iTRAQ: These are isobaric labeling reagents that chemically modify peptides.[9] All labeled peptides have the same mass in the MS1 scan, but upon fragmentation, they release reporter ions of different masses, allowing for multiplexed quantification of up to 16 samples simultaneously.[10] The main drawback is the potential for ratio compression due to co-isolation of precursor ions.[11]

Conclusion

The isotopic labeling of this compound provides a powerful tool for advanced analytical studies, seamlessly integrating a unique ¹⁹F NMR probe with the precise quantification capabilities of mass spectrometry. The direct synthesis approach using labeled this compound offers unparalleled versatility and control, making it ideal for creating internal standards for any target peptide. While metabolic labeling methods like SILAC offer high accuracy for cell-based experiments, and chemical labeling techniques provide cost-effective alternatives, the direct incorporation of an isotopically labeled, non-natural amino acid opens new avenues for detailed investigation of peptide and protein function in complex biological systems. The choice of method should be guided by the specific research question, sample type, and available instrumentation.

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe(2-F)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Fmoc-Phe(2-F)-OH. This document provides a clear, step-by-step guide for the safe handling and disposal of this fluorinated amino acid derivative.

While specific safety data sheets (SDS) for this compound indicate no specific OSHA hazards, it is crucial to handle all laboratory chemicals with care.[1] Standard laboratory safety protocols should be followed to minimize exposure and ensure a safe working environment. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area to avoid the inhalation of dust.[1][2]

Disposal of Unused or Expired Solid this compound

This procedure applies to the pure, solid chemical that is no longer needed.

Protocol:

  • Container Preparation: Obtain a suitable, sealable container designated for non-hazardous solid chemical waste. Ensure the container is clean, dry, and clearly labeled.

  • Waste Transfer: Carefully transfer the solid this compound into the designated waste container. Avoid generating dust during the transfer.[1]

  • Sealing and Labeling: Securely seal the container. The label should clearly identify the contents as "this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup: Arrange for the disposal of the container through your institution's approved chemical waste management service. Do not mix with other waste streams.[3]

Disposal of Contaminated Labware

This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.

Protocol:

  • Segregation: Do not dispose of chemically contaminated items in the regular trash.[3]

  • Containment: Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.[3]

  • Disposal: Once the container is full, seal the bag and the container. Arrange for pickup by your authorized chemical waste handler.[3]

Spill Response

In the event of a spill, the following steps should be taken:

  • Ensure Safety: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][2] Ensure the area is well-ventilated.[1]

  • Containment: For a small spill, sweep up the solid material and place it in a suitable, sealed container for disposal.[1] For a large spill, shovel the material into a suitable container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Disposal: Dispose of the contained spill material and any contaminated cleaning supplies as solid chemical waste, following the procedures outlined above.

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

cluster_0 This compound Waste Identification cluster_1 Disposal Procedures cluster_2 Final Disposal start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Unused/Expired Solid waste_form->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, Weigh Boats, Wipes) waste_form->contaminated_labware Contaminated Labware solid_container Place in a labeled, sealed container for non-hazardous solid chemical waste. solid_waste->solid_container labware_container Place in a designated solid waste container lined with a chemical waste bag. contaminated_labware->labware_container pickup Arrange for disposal via EHS-approved chemical waste pickup. solid_container->pickup labware_container->pickup

Disposal workflow for this compound waste streams.

References

Personal protective equipment for handling Fmoc-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-Phe(2-F)-OH, a phenylalanine derivative used in peptide synthesis.[1] Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk to researchers and the environment.

Personal Protective Equipment (PPE)

When handling this compound and associated reagents, a comprehensive suite of personal protective equipment is mandatory to prevent exposure to chemical hazards.[2][3] The required PPE is detailed below.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Eye and Face Protection Safety glasses with side shields or safety goggles.[2][4] A face shield may be required for splash hazards.[2]Protects eyes from dust particles, chemical splashes, and flying debris.[2][5]
Skin Protection Chemical-resistant gloves (nitrile gloves are a common choice).[6][7] A standard laboratory coat is required.[6]Prevents direct skin contact with the solid compound and solvents. Lab coats protect skin and clothing from contamination.[2][7]
Respiratory Protection NIOSH-approved respirator or dust mask.Necessary when handling the solid powder outside of a fume hood to avoid inhalation of dust particles.[3][4]
General Laboratory Attire Long pants and closed-toe shoes.[6]Ensures maximum skin coverage and protection from spills.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the solid, to minimize dust formation and inhalation.[4][8]

  • Dispensing: Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.

  • Associated Chemicals: When used in peptide synthesis, this compound is often handled with solvents like dimethylformamide (DMF), bases like piperidine for Fmoc group removal, and strong acids like trifluoroacetic acid (TFA) for cleavage.[9][10][11] Always consult the specific Safety Data Sheet (SDS) for each of these chemicals and handle them with appropriate precautions.

Storage Protocol:

  • Conditions: Store the container tightly closed in a cool, dry, and well-ventilated place. A recommended storage temperature is often 2 - 8 °C.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan: Chemical Waste Management

Waste generated from procedures involving this compound must be managed as hazardous waste. Proper segregation is key to safe and compliant disposal.[12]

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Dispose of contaminated consumables such as gloves, pipette tips, and weighing paper in a designated solid waste container.[12]

    • Unused or expired this compound should be disposed of as chemical waste according to institutional and local regulations.

  • Liquid Waste: Liquid waste from peptide synthesis is typically categorized as follows:

    • Non-Halogenated Waste: Solutions containing DMF should be collected in a designated "Non-Halogenated Waste" container.[12]

    • Halogenated Waste: Solvents like dichloromethane (DCM) must be collected in a separate "Halogenated Waste" container.[12]

    • Basic Waste: The piperidine solution used for Fmoc deprotection is basic and toxic and should be collected in its own designated waste container.[12]

    • Acidic Waste: The TFA "cleavage cocktail" is highly corrosive and must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[12] Neutralization of TFA waste is a hazardous procedure that generates heat and gas and should only be performed by trained personnel following a specific protocol.[12]

  • Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents.[12]

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Storage cluster_disposal 4. Waste Disposal a Review SDS b Don Personal Protective Equipment (PPE) a->b c Weigh Solid this compound b->c Proceed to Handling d Perform Chemical Reaction (e.g., Peptide Synthesis) c->d e Clean Equipment and Work Area d->e Post-Experiment f Store Unused Chemical Properly e->f g Doff and Dispose of PPE f->g h Segregate Solid Waste g->h Waste Management j Label Waste Containers h->j i Segregate Liquid Waste (Acidic, Basic, Halogenated, Non-Halogenated) i->j k Arrange for Hazardous Waste Pickup j->k

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe(2-F)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Phe(2-F)-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.